3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
Description
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Properties
IUPAC Name |
3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIN2O2/c13-9-5-7(14)1-2-10(9)16-11-6-15-4-3-8(11)12(17)18/h1-6,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJUICFLVYDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730874 | |
| Record name | 3-(2-Fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885588-03-4 | |
| Record name | 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885588034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2-FLUORO-4-IODOPHENYL)AMINO)ISONICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQ329N80I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid basic properties
An In-depth Technical Guide on the Core Basic Properties of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound that serves primarily as a sophisticated building block in medicinal chemistry and drug discovery.[1] Its structural complexity, featuring an isonicotinic acid core linked to a substituted aniline, provides multiple reactive handles for synthetic elaboration. The presence of both fluorine and iodine atoms offers unique opportunities for fine-tuning physicochemical properties and for subsequent diverse chemical transformations. This guide provides a comprehensive overview of its fundamental properties, handling protocols, and synthetic utility, designed to empower researchers in leveraging this intermediate for the development of novel chemical entities.
Chemical Identity and Structure
The molecule's architecture is centered around a pyridine-4-carboxylic acid (isonicotinic acid) scaffold. The amino group at the 3-position connects the heterocyclic core to a 2-fluoro-4-iodophenyl ring, creating a rigid, yet functionally versatile, structure.
Core Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | [2] |
| CAS Number | 885588-03-4 | [3][4] |
| Molecular Formula | C₁₂H₈FIN₂O₂ | [2][5] |
| Molecular Weight | 358.11 g/mol | [2][4] |
| InChI Key | LKJJUICFLVYDJQ-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | C1=CC(=C(C=C1I)F)NC2=C(C=NC=C2)C(=O)O | [5] |
Physicochemical Properties
Understanding the physicochemical nature of this intermediate is critical for its effective use in synthesis and for predicting the properties of its derivatives.
Summary of Physical and Chemical Data
| Property | Value | Details / Significance | Source(s) |
| Physical Form | Solid | Typical for organic molecules of this size. | [3] |
| XLogP3 | 3.2 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents but limited solubility in aqueous media. | [2] |
| Boiling Point | 484.8 ± 45.0 °C (Predicted) | High boiling point reflects the compound's polarity and molecular weight. | [3] |
| Hydrogen Bond Donors | 2 | The carboxylic acid -OH and the secondary amine -NH groups can donate hydrogen bonds. | [2] |
| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and two nitrogen atoms can accept hydrogen bonds. | [2] |
Acidity, Basicity, and Solubility Profile
Expert Insight: The molecule is amphoteric, possessing both acidic and basic centers. The carboxylic acid group is the primary acidic site. While the pKa for this specific molecule is not empirically reported, the parent isonicotinic acid has a pKa of approximately 4.96.[6] The electron-withdrawing nature of the substituted phenylamino group is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid. The pyridine nitrogen is a basic site, but its basicity is significantly reduced by the presence of the adjacent electron-donating amino group and the electron-withdrawing carboxylic acid. The aniline-type nitrogen is weakly basic due to delocalization of its lone pair into the aromatic ring.
Experimental Protocol: Determining Aqueous Solubility
-
Preparation: Add an excess amount (e.g., 10 mg) of this compound to 1 mL of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable organic solvent (e.g., DMSO, Methanol). Analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Causality: This kinetic solubility method ensures that the measurement reflects the thermodynamic equilibrium, providing a trustworthy value for assay development.
Stability and Storage
For maintaining the integrity of the compound, the following storage conditions are recommended based on supplier data sheets:
-
Temperature: Store at 2-8°C for long-term stability.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation.[7]
-
Light: Protect from light, as the carbon-iodine bond can be susceptible to photolytic cleavage.[3]
Synthesis and Quality Control
As a synthetic intermediate, understanding its plausible synthesis and methods for quality verification is paramount for ensuring the reliability of downstream experiments.
Plausible Synthetic Pathway
Retrosynthetic Analysis: The key bond disconnection is the C-N bond between the isonicotinic acid ring and the phenylamino group. This leads to two commercially available or readily synthesizable precursors: 3-bromoisonicotinic acid and 2-fluoro-4-iodoaniline.
Caption: Plausible synthetic route via Buchwald-Hartwig amination.
Quality Control and Characterization Workflow
A self-validating protocol for confirming the identity and purity of the compound is essential.
Workflow Protocol:
-
Sample Preparation: Dissolve a small amount of the compound (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis or in a mobile phase compatible solvent (e.g., Acetonitrile/Water) for LC-MS.
-
Mass Spectrometry (MS): Utilize Electrospray Ionization (ESI) in both positive and negative modes. The expected [M+H]⁺ ion should be observed at m/z 358.96 and the [M-H]⁻ ion at m/z 356.95, confirming the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the aromatic protons on both rings, as well as exchangeable peaks for the amine and carboxylic acid protons. ¹⁹F NMR should show a singlet corresponding to the single fluorine atom. ¹³C NMR will confirm the carbon backbone.
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). This method will determine the purity of the compound, typically aiming for >95% by UV absorption area.
Caption: Quality control workflow for compound validation.
Handling and Application in Research
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Signal Word: Warning.[3]
-
Pictogram: GHS07 (Exclamation Mark).[3]
Laboratory Handling Protocol:
-
Engineering Controls: Always handle the solid compound within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Weighing: Weigh the solid on a precision balance within the fume hood. Use anti-static weighing paper or a tared vial to prevent dispersal of the powder.
-
Spill Management: In case of a spill, decontaminate the area with a suitable solvent and absorb with an inert material. Dispose of waste according to institutional guidelines.
Preparation of Stock Solutions
For most in-vitro assays, a high-concentration stock solution in an organic solvent is required.
Protocol for 10 mM Stock Solution in DMSO:
-
Calculation: Calculate the mass required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 358.11 g/mol = 0.00358 g = 3.58 mg.
-
Dissolution: Accurately weigh 3.58 mg of the compound into a clean vial.
-
Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO.
-
Mixing: Vortex or sonicate the solution gently until all solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Role as a Synthetic Intermediate
The true value of this molecule lies in its potential for further chemical modification. The fluoro and iodo substituents are not merely for property modulation but are key reactive sites.
-
Iodine Site (C4 of phenyl ring): The carbon-iodine bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, alkyl, or acetylenic groups.
-
Fluorine Site (C2 of phenyl ring): The fluorine atom can influence the conformation of the molecule and modulate pKa. While less reactive than iodine in cross-coupling, it can be a site for nucleophilic aromatic substitution (SₙAr) under specific conditions or can serve as a metabolic blocker in drug candidates.
Caption: Synthetic utility at the halogenated positions.
Conclusion
This compound is a well-defined chemical intermediate with a distinct set of physicochemical properties that make it valuable for synthetic chemists. Its moderate lipophilicity, defined reactive sites at the iodo and fluoro positions, and its core heterocyclic structure provide a robust platform for building molecular complexity. By following the outlined protocols for handling, characterization, and synthetic application, researchers can confidently and safely incorporate this building block into their drug discovery programs, accelerating the path toward novel therapeutic agents.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]
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Elsevier. (n.d.). Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. ScienceDirect. Retrieved from [Link]
-
PubMed. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Isonicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid | 885588-03-4 [sigmaaldrich.com]
- 4. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 7. achmem.com [achmem.com]
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid chemical structure and analysis
An In-depth Technical Guide to 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid: Structure, Analysis, and Application in Targeted Therapy
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it holds a critical position as a key starting material and advanced intermediate in the synthesis of potent, targeted anticancer therapeutics.[1][2] Its structure is meticulously designed to serve as a scaffold, incorporating key pharmacophoric elements—a substituted aniline moiety and a pyridine carboxylic acid—that are essential for its downstream applications.
The primary significance of this molecule lies in its role as a precursor to Trametinib, a highly selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[3][4] Trametinib is a cornerstone therapy for the treatment of various cancers, particularly BRAF V600E/K-mutant metastatic melanoma, underscoring the industrial and clinical relevance of its synthetic intermediates.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and detailed analytical characterization of this compound, grounding its importance within the context of the MAPK/ERK signaling pathway and the development of targeted cancer drugs.
Chemical Identity and Physicochemical Properties
The precise arrangement of halogen substituents and the diarylamine linkage in this compound are fundamental to its reactivity and utility as a synthetic building block.
Chemical Structure
The molecule consists of an isonicotinic acid (pyridine-4-carboxylic acid) core, substituted at the 3-position with an amino linker connected to a 2-fluoro-4-iodophenyl ring.
Caption: Chemical structure of this compound.
Nomenclature and Identifiers
A summary of the compound's identifiers and key physicochemical properties is provided below.
| Parameter | Value | Reference |
| IUPAC Name | 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | [5] |
| CAS Number | 885588-03-4 | [5] |
| Molecular Formula | C₁₂H₈FIN₂O₂ | [5][6] |
| Molecular Weight | 358.11 g/mol | [5] |
| Canonical SMILES | C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)O | [5] |
| InChI Key | LKJJUICFLVYDJQ-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [7] |
Synthesis Pathway: A Strategic Overview
The synthesis of this compound is typically achieved through a cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis. The most logical and industrially scalable approach involves the formation of the diarylamine C-N bond between an activated pyridine derivative and 2-fluoro-4-iodoaniline.
Retrosynthetic Analysis & Rationale
A common strategy is the palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction. The SNAr pathway requires a pyridine ring activated by an electron-withdrawing group and bearing a good leaving group (e.g., a halogen) at the 3-position. The carboxylic acid moiety itself is strongly deactivating, making a leaving group at the adjacent 3-position susceptible to nucleophilic attack by the aniline.
Experimental Protocol (Proposed):
-
Reactant Preparation: To a nitrogen-purged reaction vessel, add 3-chloro-isonicotinic acid (1.0 eq), 2-fluoro-4-iodoaniline (1.1 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to 120-140°C and stir vigorously for 12-24 hours. The reaction progress should be monitored by HPLC or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into acidified water (e.g., 1M HCl). This protonates the carboxylate, causing the product to precipitate.
-
Purification: The crude solid is collected by filtration, washed with water to remove inorganic salts, and then with a non-polar solvent like hexane to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Sources
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- 4. tantuchemicals.com [tantuchemicals.com]
- 5. This compound | C12H8FIN2O2 | CID 59026791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. achmem.com [achmem.com]
An In-Depth Technical Guide to 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (Trametinib)
Abstract
This technical guide provides a comprehensive overview of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid, a compound widely known in the scientific and medical community as Trametinib (CAS Number: 885588-03-4). Initially developed under the code GSK1120212, Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] Its pivotal role in targeting the RAS-RAF-MEK-ERK signaling pathway has established it as a critical therapeutic agent in oncology, particularly for cancers harboring BRAF mutations.[1][4] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, a plausible synthetic route, its mechanism of action, validated experimental protocols for its study, and standard analytical methods for its characterization.
Chemical Identity and Properties
This compound is a synthetic compound belonging to the class of diarylamines. The presence of a fluorine atom and an iodine atom on the phenyl ring, coupled with the isonicotinic acid moiety, are key to its biological activity and pharmacokinetic profile.[5]
| Property | Value | Reference |
| CAS Number | 885588-03-4 | [6] |
| Molecular Formula | C₁₂H₈FIN₂O₂ | [7] |
| Molecular Weight | 358.11 g/mol | [7] |
| IUPAC Name | 3-((2-Fluoro-4-iodophenyl)amino)pyridine-4-carboxylic acid | [8] |
| Synonyms | Trametinib, GSK1120212, JTP-74057 | [1][2] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO (>10 mM) | [8] |
| Storage | 4°C, protect from light | [6] |
Synthesis Pathway
While specific, proprietary synthesis methods for Trametinib are held by pharmaceutical manufacturers, a plausible synthetic route can be constructed based on publicly available information, including patents. The following schematic outlines a potential multi-step synthesis. The core of this synthesis involves the coupling of a substituted aniline with a pyridine derivative, followed by functional group manipulations to yield the final isonicotinic acid product.
Figure 1: Plausible synthetic pathway for Trametinib.
Note: This represents a generalized scheme. Actual industrial synthesis may involve different protecting groups, catalysts, and reaction conditions to optimize yield and purity.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[9] The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[5] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1]
Trametinib binds to a unique allosteric pocket on the MEK enzymes, distinct from the ATP-binding site.[3] This binding prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2.[10] By inhibiting ERK1/2 phosphorylation, Trametinib effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with a hyperactivated MAPK pathway.[8]
Figure 2: Mechanism of action of Trametinib in the MAPK/ERK pathway.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to characterize the activity of Trametinib.
In Vitro MEK1/2 Kinase Activity Assay
This biochemical assay directly measures the inhibitory effect of Trametinib on the enzymatic activity of purified MEK1/2.
Principle: Recombinant active MEK1 or MEK2 is incubated with its substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of Trametinib. The amount of phosphorylated ERK2 is then quantified to determine the extent of MEK inhibition.[7]
Materials:
-
Recombinant active MEK1 or MEK2
-
Inactive ERK2 substrate
-
ATP
-
Kinase assay buffer
-
Trametinib stock solution (in DMSO)
-
Detection antibody (e.g., anti-phospho-ERK1/2)
-
ELISA plate or other suitable detection system
Procedure:
-
Prepare a serial dilution of Trametinib in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, inactive ERK2, and the diluted Trametinib or DMSO (vehicle control).
-
Initiate the reaction by adding recombinant MEK1/2 and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction according to the kit manufacturer's instructions.
-
Quantify the amount of phosphorylated ERK2 using a suitable detection method (e.g., ELISA with a phospho-specific antibody).
-
Plot the percentage of inhibition against the Trametinib concentration and calculate the IC₅₀ value.
Cellular Assay: Western Blot for Phospho-ERK Inhibition
This cell-based assay confirms that Trametinib engages its target in a cellular context and inhibits downstream signaling.
Principle: Cancer cells with a constitutively active MAPK pathway (e.g., BRAF-mutant melanoma cell lines like A375) are treated with Trametinib. Cell lysates are then analyzed by Western blot to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK.[11][12]
Materials:
-
A375 or other suitable cancer cell line
-
Cell culture medium and supplements
-
Trametinib stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Trametinib (e.g., 0.1 nM to 100 nM) or DMSO for a specified time (e.g., 2, 24, or 48 hours).[11][12]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
Figure 3: General workflow for Western blot analysis of p-ERK inhibition.
Analytical Methods for Quality Control
Ensuring the purity and identity of Trametinib is critical for research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. Trametinib, being a relatively nonpolar molecule, is well-suited for this technique.
Typical Method Parameters:
-
Column: C18 column (e.g., Symmetry Xterra C18, 4.6mm x 150mm, 5µm).[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 2.8 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile).[13] A common ratio is 35:65 (v/v) acetonitrile to buffer.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength of approximately 246 nm.[13]
-
Column Temperature: Ambient.[13]
Procedure:
-
Prepare a standard solution of Trametinib of known concentration in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare the sample solution by dissolving the test article in the diluent.
-
Set up the HPLC system with the specified parameters.
-
Inject the standard and sample solutions.
-
The retention time for Trametinib under these conditions is typically around 4-5 minutes.[13][15]
-
Purity is assessed by the area of the main peak relative to the total area of all peaks. The identity is confirmed by comparing the retention time to that of a certified reference standard.
Pharmacokinetics and Metabolism
Trametinib is administered orally and is rapidly absorbed, with a median time to maximum concentration of about 1.5 hours.[9][16] It has a bioavailability of approximately 72%.[9][16] The metabolism of Trametinib primarily occurs through deacetylation.[9] Importantly, it is not a substrate of cytochrome P450 (CYP) enzymes, which reduces the likelihood of drug-drug interactions.[9] Trametinib has a long terminal half-life of around 4 to 11 days.[9][16]
Clinical Significance and FDA Approval
Trametinib, under the brand name Mekinist®, received its first FDA approval on May 29, 2013, for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[9][17] Since then, its indications have expanded, often in combination with the BRAF inhibitor Dabrafenib, to include:
-
Adjuvant treatment of melanoma with BRAF V600 mutations.[17]
-
Metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.[17][18]
-
Anaplastic thyroid cancer with a BRAF V600E mutation.[19]
-
Unresectable or metastatic solid tumors with a BRAF V600E mutation.[17][19]
-
Low-grade glioma with a BRAF V600E mutation.[17]
The combination therapy of a MEK inhibitor like Trametinib with a BRAF inhibitor has been shown to improve outcomes compared to BRAF inhibitor monotherapy, partly by overcoming or delaying the onset of resistance.[19]
Conclusion
This compound, or Trametinib, represents a landmark achievement in targeted cancer therapy. Its well-defined mechanism of action as a selective MEK1/2 inhibitor provides a powerful tool for combating cancers driven by the MAPK/ERK pathway. This guide has provided a technical foundation for its synthesis, mechanism, and analytical and experimental evaluation. The protocols and data presented herein are intended to empower researchers and drug development professionals to effectively utilize and further investigate this important therapeutic compound.
References
- Mekinist (trametinib) FDA Approval History. (2023, March 29). Drugs.com.
- Ouellet, D., et al. (2014). Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours. British Journal of Clinical Pharmacology, 78(3), 525-533.
- Tissot, F. S., et al. (2024). Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients as Part of the Optimizing Oral Targeted Anticancer Therapies Study. Cancers, 16(12), 2217.
- FDA approves dabrafenib–trametinib for BRAF-positive cancers. (2022, July 21).
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- Inhibitory effect of trametinib on ERK phosphorylation. Western blots... (n.d.).
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- CAS 885588-03-4: 4-Pyridinecarboxylic acid, 3-[(2-fluoro-4-iodophenyl)amino]. (n.d.). ABL Technology.
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- 3-[(2-Fluoro-4-iodophenyl)
- Trametinib (GSK1120212) – MEK Inhibitor. (n.d.). APExBIO.
- MEK inhibitor trametinib downregulates downstream p-ERK in a... (n.d.).
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The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and History of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid and its Evolution into Dabrafenib
Abstract
This technical guide delves into the discovery and historical development of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid, a pivotal chemical intermediate, and its ultimate incorporation into the potent and selective RAF kinase inhibitor, Dabrafenib (GSK2118436). We will explore the medicinal chemistry endeavors that led to the identification of Dabrafenib, its mechanism of action in the context of BRAF-mutant cancers, and its journey through preclinical and clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the rationale and scientific rigor behind the creation of this significant targeted therapy.
Introduction: The Challenge of BRAF-Mutant Cancers
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many human cancers. A significant breakthrough in understanding the genetic drivers of melanoma and other cancers was the discovery of activating mutations in the BRAF gene in 2002.[1] The most common of these mutations, the V600E substitution, results in a constitutively active BRAF kinase, leading to uncontrolled downstream signaling through MEK and ERK, and ultimately, rampant cell proliferation.[3] This discovery highlighted the urgent need for targeted therapies that could selectively inhibit the mutated BRAF kinase, offering a more precise and potentially less toxic treatment option than conventional chemotherapy.
The Dawn of a New Inhibitor: Discovery of GSK2118436 (Dabrafenib)
The journey to Dabrafenib began with a focused medicinal chemistry program aimed at identifying potent and selective inhibitors of the B-RafV600E mutant kinase.[4][5] Early efforts led to the identification of a thiazole-based inhibitor, which, while potent, presented challenges related to bioavailability in non-rodent species.[3] This prompted further optimization to improve the compound's physicochemical properties.[5]
The core chemical scaffold, this compound, emerged as a key building block during this optimization process.[6][7][8][9][10] While this specific acid is primarily an intermediate, its structural features were critical in achieving the desired potency and selectivity of the final drug molecule. The fluoro and iodo substitutions on the phenyl ring, combined with the isonicotinic acid backbone, provided a framework for constructing a molecule that could effectively bind to the ATP-binding site of the mutated BRAF kinase.
The culmination of these efforts was the discovery of GSK2118436, later named Dabrafenib.[3][4][5] This compound demonstrated remarkable potency against B-RafV600E in enzymatic and cellular assays, with IC50 values in the low nanomolar range.[5][11] Crucially, Dabrafenib exhibited significant selectivity for mutant BRAF over wild-type BRAF and other kinases, a key factor in minimizing off-target effects.[5][11]
Chemical Structure of Dabrafenib
The final structure of Dabrafenib incorporates the essential 3-((2-fluoro-4-iodophenyl)amino) moiety, further elaborated to enhance its drug-like properties.
Mechanism of Action: Quenching the Aberrant Signal
Dabrafenib functions as a potent and selective ATP-competitive inhibitor of RAF kinases, with particularly high affinity for the BRAF V600E, V600K, and V600D mutated forms.[11][12] By binding to the active site of the mutated kinase, Dabrafenib prevents the phosphorylation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the phosphorylation of ERK1 and ERK2, effectively shutting down the hyperactive MAPK signaling cascade.[2] The consequence of this inhibition is the arrest of cell cycle progression and the induction of apoptosis in BRAF-mutant cancer cells.
Caption: Workflow for assessing the in vivo efficacy of Dabrafenib in a xenograft model.
Clinical Development and FDA Approval: A New Standard of Care
The robust preclinical data for Dabrafenib paved the way for its entry into clinical trials. These trials demonstrated significant clinical activity in patients with BRAF V600-mutant metastatic melanoma. [3][4] Dabrafenib, under the brand name Tafinlar®, received its first FDA approval in May 2013 as a single agent for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E mutation. [13][14] Further clinical investigations revealed that combining Dabrafenib with a MEK inhibitor, Trametinib (Mekinist®), led to improved outcomes compared to Dabrafenib monotherapy. [1][2]This combination therapy demonstrated higher response rates and longer progression-free survival. [1]The rationale for this combination is to provide a more complete blockade of the MAPK pathway, potentially delaying the onset of resistance.
The combination of Dabrafenib and Trametinib was granted accelerated FDA approval in January 2014 for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations. [2][12]The indications for Dabrafenib, both as a monotherapy and in combination with Trametinib, have since expanded to include other BRAF V600-mutant cancers such as non-small cell lung cancer and thyroid cancer. [13]
Conclusion
The discovery of this compound as a key synthetic intermediate was a critical step in the development of Dabrafenib, a landmark achievement in targeted cancer therapy. The journey from initial medicinal chemistry explorations to a clinically approved drug exemplifies the power of a rational, mechanism-based approach to drug discovery. Dabrafenib has fundamentally changed the treatment landscape for patients with BRAF-mutant cancers, offering a potent and selective therapeutic option that has significantly improved patient outcomes. The ongoing research into combination therapies and mechanisms of resistance continues to build upon this foundational work, promising further advancements in the fight against cancer.
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Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]
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An In-Depth Technical Guide to 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid: Synthesis, Properties, and Application in MEK Inhibition
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and significance of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid, a key intermediate in the development of targeted cancer therapies.
Introduction
This compound is a substituted diarylamine that has garnered significant attention in medicinal chemistry, primarily for its role as a pivotal building block in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the fluorine and iodine substitutions on the phenyl ring and the amino-linked isonicotinic acid moiety, make it an ideal scaffold for developing targeted therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its notable application as a key intermediate in the production of the MEK inhibitor, pimasertib.
Chemical Identity and Properties
Proper identification and characterization of a chemical entity are fundamental to its application in research and development. This section outlines the nomenclature and key physicochemical properties of this compound.
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid [1]. It is also commonly referred to by several synonyms, which are often encountered in chemical catalogs and literature:
-
3-(2-fluoro-4-iodophenylamino)isonicotinic acid[1]
-
3-[(2-fluoro-4-iodophenyl)amino]isonicotinic acid[2]
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FIN₂O₂ | PubChem[1][4] |
| Molecular Weight | 358.11 g/mol | PubChem[1][4] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Boiling Point | 484.8 ± 45.0 °C at 760 mmHg | Sigma-Aldrich[2] |
| Storage Temperature | 4°C, protect from light | Sigma-Aldrich[2] |
Synthesis of this compound
The formation of the diarylamine bond is the cornerstone of the synthesis of this molecule. This is typically achieved through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods.
Conceptual Synthetic Approach
The synthesis involves the coupling of a substituted aniline with a pyridine derivative. The two primary precursors are 3-aminoisonicotinic acid and a suitably activated 2-fluoro-4-iodo-substituted benzene ring .
Caption: General synthetic strategies for this compound.
Experimental Protocol: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, utilizing a copper catalyst. While specific patent literature for the direct synthesis of this intermediate often remains proprietary, a general, field-proven protocol can be adapted.
Materials:
-
3-Aminoisonicotinic acid
-
1-Bromo-2-fluoro-4-iodobenzene (or a similar halo-substituted benzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
L-Proline (as a ligand)
-
Dimethylformamide (DMF) or another high-boiling polar solvent
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate (EtOAc) for extraction
-
Brine
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-aminoisonicotinic acid (1.0 eq), 1-bromo-2-fluoro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to a temperature between 100-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 6-7 to precipitate the product.
-
Extraction and Purification: Filter the precipitate and wash with water. Alternatively, if the product remains in solution, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Application in Drug Development: A Key Intermediate for Pimasertib
The primary significance of this compound lies in its role as a direct precursor to the clinical-stage drug candidate pimasertib (also known as AS703026 or MSC1936369)[5].
Pimasertib: A Selective MEK Inhibitor
Pimasertib is a potent and selective, orally bioavailable inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2)[5]. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival[5]. By inhibiting MEK1/2, pimasertib blocks the downstream signaling cascade, thereby impeding tumor growth.
Synthesis of Pimasertib from the Intermediate
Pimasertib is synthesized through the formal condensation of the carboxylic acid group of this compound with the primary amino group of (2S)-3-aminopropane-1,2-diol[5]. This amide bond formation is a standard transformation in medicinal chemistry, often facilitated by common peptide coupling reagents.
Caption: Synthesis of Pimasertib from its key intermediate.
The MAPK/ERK Signaling Pathway: The Target of Pimasertib
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, a hallmark of many cancers.
Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by Pimasertib.
Analytical Characterization
For quality control and regulatory purposes, robust analytical methods are essential.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound. A typical method would involve:
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the aromatic protons on both the pyridine and phenyl rings, as well as exchangeable protons from the carboxylic acid and amine groups.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine and phenyl rings, the carboxylic acid carbonyl, and other carbons in the molecule.
-
Mass Spectrometry (MS): The calculated exact mass is 357.96145 Da[1]. An ESI-MS spectrum would be expected to show the [M+H]⁺ or [M-H]⁻ ion, depending on the ionization mode.
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of the MEK inhibitor pimasertib highlights its importance in the ongoing efforts to develop targeted therapies for cancer. A thorough understanding of its chemical properties, synthesis, and biological context is crucial for researchers and scientists working in this area. This guide has provided a comprehensive overview of these aspects, serving as a valuable resource for the scientific community.
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The Strategic Intermediate: A Technical Guide to 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid in Kinase Inhibitor Synthesis
Abstract
This technical guide provides an in-depth analysis of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid, a pivotal intermediate in the synthesis of targeted kinase inhibitors. Moving beyond a simple synthetic overview, this document elucidates the strategic importance of this molecule's distinct structural features in the context of drug design and its mechanism of action as a scaffold for potent and selective inhibitors of the MAPK/ERK signaling pathway. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that underscore its value to researchers, medicinal chemists, and drug development professionals.
Introduction: The Rise of a Key Building Block
This compound is a substituted diarylamine that has emerged as a critical starting material in the development of small molecule kinase inhibitors.[1][2] Its chemical structure, featuring a fluorinated and iodinated phenyl ring linked to an isonicotinic acid moiety, is not a random assortment of functional groups. Instead, it represents a carefully considered scaffold designed to interact with the ATP-binding sites of key oncogenic kinases. This guide will delve into the specific roles of these functionalities and how they contribute to the biological activity of the final drug products.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₈FIN₂O₂ |
| Molecular Weight | 358.11 g/mol |
| IUPAC Name | 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid |
| CAS Number | 885588-03-4 |
The MAPK/ERK Pathway: A Critical Target in Oncology
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-RAF-MEK-ERK pathway, is a central regulator of cell proliferation, differentiation, and survival.[3] In a significant percentage of human cancers, mutations in genes such as BRAF and KRAS lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[3] Consequently, the development of inhibitors that target the kinases within this cascade, particularly RAF and MEK, has become a cornerstone of modern cancer therapy.
Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.
The Role of this compound as a Kinase Inhibitor Scaffold
The effectiveness of this compound as a drug intermediate stems from the specific contributions of its constituent parts to the binding affinity and selectivity of the final kinase inhibitor.
-
The Diarylamine Core: This central feature mimics the purine ring of ATP, allowing it to sit within the ATP-binding pocket of the target kinase. The nitrogen bridge provides a degree of conformational flexibility, which is crucial for achieving an optimal fit.
-
The 2-Fluoro-4-iodophenyl Group: This ring system plays a critical role in establishing key interactions within the kinase's active site.
-
The fluorine atom can form hydrogen bonds with backbone residues and its electron-withdrawing nature can influence the pKa of the amine, modulating its binding properties.
-
The iodine atom is a large, hydrophobic group that can occupy a hydrophobic pocket within the kinase. More importantly, it serves as a reactive handle for further chemical modifications, such as the introduction of other functional groups through cross-coupling reactions, allowing for the fine-tuning of the inhibitor's properties.
-
-
The Isonicotinic Acid Moiety: The carboxylic acid group on the pyridine ring provides a crucial attachment point for the synthesis of more complex molecules. It is often converted into other functional groups, such as amides or ureas, which can form additional hydrogen bonds with the kinase, enhancing binding affinity.
Synthetic Application: Pathway to a MEK Inhibitor
While direct synthesis from this compound to a final drug is often multi-step, a key transformation involves the conversion of the carboxylic acid to a urea. This is a critical step in the synthesis of potent MEK inhibitors like Trametinib. The following is a representative, conceptual synthetic protocol.
Protocol 1: Conversion of Carboxylic Acid to a Substituted Urea
This protocol outlines a plausible method for converting the isonicotinic acid to a key urea intermediate, a common step in the synthesis of diarylamine kinase inhibitors. This is based on the Curtius rearrangement, a well-established method for converting carboxylic acids to isocyanates, which are then trapped with an amine to form a urea.[4][5]
Step 1: Acyl Azide Formation
-
Suspend this compound in an inert solvent such as toluene.
-
Add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base, such as triethylamine (TEA).
-
Heat the reaction mixture to facilitate the formation of the acyl azide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Curtius Rearrangement and In Situ Trapping
-
Upon completion of the acyl azide formation, continue heating the reaction mixture. The acyl azide will undergo a Curtius rearrangement to form an isocyanate intermediate.
-
Introduce the desired amine (e.g., cyclopropylamine for a Trametinib-like analog) to the reaction mixture. The amine will trap the isocyanate in situ to form the N,N'-disubstituted urea.
-
After the reaction is complete, cool the mixture and purify the product by crystallization or column chromatography.
Caption: Conceptual workflow for the synthesis of a kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold has been extensively explored in the development of kinase inhibitors. SAR studies have revealed key insights into how modifications of this core structure affect biological activity.
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for potency and selectivity. The 2-fluoro and 4-iodo groups are a common and effective combination. Replacing the iodine with other groups can modulate the pharmacokinetic properties of the final compound.
-
Modifications of the Pyridine Ring: The isonicotinic acid moiety is a versatile handle. Conversion to different amides or other functional groups can lead to significant changes in activity. For example, the introduction of a cyclopropyl group in the urea moiety of Trametinib enhances its binding to MEK.
-
The Diarylamine Linker: The NH linker is crucial for maintaining the correct geometry for binding. N-alkylation or replacement with other linkers generally leads to a loss of activity.
Table of Biological Activity for Representative Diaryl-amine MEK Inhibitors:
| Compound | Target | IC₅₀ (nM) | Reference |
| Trametinib | MEK1/2 | 0.92 / 1.8 | [ClinicalTrials.gov: NCT00687622] |
| Cobimetinib | MEK1 | 4.2 | [ClinicalTrials.gov: NCT01271803] |
| Binimetinib | MEK1/2 | 12 / 12 | [ClinicalTrials.gov: NCT01320085] |
| Selumetinib | MEK1/2 | 14 / 14 | [ClinicalTrials.gov: NCT01971101] |
| M15 (novel diarylamine) | MEK1 | 10.29 | [3] |
Note: IC₅₀ values can vary depending on the assay conditions.[6][7][8][9]
Experimental Protocols for Biological Evaluation
Once a potential kinase inhibitor has been synthesized using the this compound intermediate, its biological activity must be assessed.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the IC₅₀ value of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant active kinase (e.g., MEK1)
-
Kinase substrate (e.g., inactive ERK2)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Proliferation Assay
This protocol assesses the ability of a compound to inhibit the growth of cancer cells.
-
Reagents and Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the diluted compound and incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable reagent.
-
Calculate the percent viability for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully orchestrated arrangement of functional groups provides a robust and versatile scaffold for the synthesis of highly effective kinase inhibitors. By understanding the role of each component of this molecule, medicinal chemists can continue to develop new and improved targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The insights provided in this guide are intended to empower researchers in their efforts to leverage this valuable building block in the ongoing fight against cancer.
References
- Ghosh, A. K., & Brindisi, M. (2020). Direct Conversion of Carboxylic Acids into Ureas. J. Med. Chem., 63(10), 2751-2770.
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Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. (2025). Chem Biol Drug Des., 105(2), e70067. [Link]
- Patrick, D. A., et al. (2017). Urea derivatives of 2-aryl-benzothiazol-5-amines: a new class of potential drugs for human African trypanosomiasis. J. Med. Chem, 60(3), 1035-1048.
- Lebel, H., & Leogane, O. (2006).
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals, 14(3), 223. [Link]
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Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]
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This compound. PubChem. [Link]
- A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. (2016). Medicinal Chemistry Research, 25(12), 2844-2854.
- Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. (2012). Bioorg Med Chem Lett., 22(20), 6464-6468.
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Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. (2010). Bioorg Med Chem Lett., 20(9), 2998-3002. [Link]
- MEK inhibitor IC50 measurements and residence time are influenced by protein complex stoichiometry. (2020).
- Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. (2021). Sci Rep., 11(1), 12345.
- Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human coronary artery smooth muscle cells. (2001). Bioorg Med Chem Lett., 11(4), 549-51.
- Synthesis of novel diarylamino-1,3,5-triazine derivatives as FAK inhibitors with anti-angiogenic activity. (2013). Eur J Med Chem., 66, 451-463.
- Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2014). J Chem Inf Model., 54(7), 1773-1782.
- Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (2021). RSC Med Chem., 12(1), 85-93.
- Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2017). J Mol Biol., 429(2), 299-308.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2022). Cancers (Basel), 14(3), 577.
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A Technical Guide to the Role of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid in MEK Inhibitor Synthesis
Abstract
This technical guide provides an in-depth analysis of the pivotal role of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid as a key building block in the synthesis of potent MEK inhibitors, with a specific focus on Cobimetinib (GDC-0973, XL518). We will explore the strategic importance of this intermediate, dissect the key chemical transformations it undergoes, and explain how its structural motifs contribute to the final drug's efficacy in blocking the RAS/RAF/MEK/ERK signaling pathway. This document is intended for researchers, chemists, and drug development professionals engaged in the field of oncology and kinase inhibitor synthesis.
Introduction: Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical intracellular cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through activating mutations in genes such as BRAF or RAS, is a hallmark of many human cancers.[3][4]
The MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2) enzymes occupy a crucial, central position in this cascade, acting as the direct upstream activators of ERK1/2.[5] This makes them highly attractive targets for therapeutic intervention. Small molecule MEK inhibitors block this phosphorylation step, effectively shutting down the aberrant signaling that drives tumor growth.[3][6] Cobimetinib (GDC-0973) is a potent, selective, and reversible allosteric inhibitor of MEK1/2, approved for treating BRAF V600 mutation-positive melanoma in combination with a BRAF inhibitor.[3][7] The synthesis of this complex molecule relies on the strategic use of key intermediates, among which this compound is of central importance.
The Central Intermediate: this compound
The synthesis of Cobimetinib is a multi-step process that hinges on the coupling of two complex fragments. One of these core fragments is derived directly from this compound. This molecule is not just a simple starting material; its structure is deliberately designed to impart critical properties to the final drug.
-
The (2-Fluoro-4-iodophenyl)amino Moiety: This diphenylamine-like structure is fundamental to the molecule's binding mechanism. The 2-fluoro-4-iodoanilino fragment is a well-characterized hydrophobic pocket binder.[8] It anchors the inhibitor within a specific allosteric (non-ATP-competitive) pocket on the MEK enzyme, contributing significantly to the high binding affinity and selectivity of the drug.[8][9]
-
The Isonicotinic Acid Core: The pyridine ring and its attached carboxylic acid serve a dual purpose. The pyridine core acts as a rigid scaffold, correctly orienting the phenylamino group for optimal binding. The carboxylic acid group provides the essential chemical handle for coupling with the second major fragment of the drug, the chiral azetidine-piperidine side chain. This coupling is typically achieved through standard amide bond formation.
Synthesis of Cobimetinib: A Stepwise Approach
Numerous synthetic routes to Cobimetinib have been published in patent literature.[10][11] A common and illustrative strategy involves the late-stage coupling of the acid intermediate with a chiral side-chain.
The pivotal step is the condensation reaction between the carboxylic acid of our title compound and the secondary amine of the (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine intermediate.[10]
Key Transformation: Amide Bond Formation
The formation of the amide bond is the critical step that links the two primary fragments of Cobimetinib. This reaction must be high-yielding and proceed without racemization of the chiral center in the piperidine fragment.
Protocol:
-
Activation of the Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF). A peptide coupling agent is added to activate the carboxylic acid, forming a highly reactive intermediate.
-
Coupling Reaction: The chiral amine fragment, (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine, and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) are added to the reaction mixture. The amine attacks the activated carbonyl, forming the amide bond.
-
Work-up and Purification: The reaction is monitored by TLC or LC-MS until completion. Standard aqueous work-up is performed to remove the coupling byproducts and unreacted starting materials. The resulting protected Cobimetinib is then purified, typically by column chromatography.
-
Deprotection: The final step involves the removal of the Boc (tert-butoxycarbonyl) protecting group from the piperidine nitrogen. This is achieved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), yielding the final Cobimetinib free base.[12]
Data Summary: Reagents and Conditions
| Step | Key Reagents | Solvent | Base | Typical Conditions | Purpose |
| Activation & Coupling | This compound, Chiral Amine Sidechain, Coupling Agent (e.g., PyBOP, HATU) | DMF | DIPEA | 25-50°C, 3-5 hours | Forms the core amide bond of the final molecule.[10] |
| Deprotection | Boc-Protected Cobimetinib, Acid (e.g., HCl, TFA) | Dioxane, DCM | N/A | 0-25°C, 1-3 hours | Removes the protecting group to yield the active pharmaceutical ingredient (API).[12] |
Note: PyBOP = (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU = (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA = Diisopropylethylamine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane, TFA = Trifluoroacetic acid.
Causality and Field-Proven Insights
The choice of this compound is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[13]
-
Expertise in Reagent Selection: The use of modern peptide coupling reagents like PyBOP or HATU is critical. These reagents are highly efficient, minimize side reactions, and, most importantly, suppress the racemization of the adjacent chiral center on the piperidine ring—a common problem with older activation methods (e.g., carbodiimides without additives). The selection of a hindered, non-nucleophilic base like DIPEA is also deliberate; it effectively scavenges the acid produced during the reaction without competing with the primary amine nucleophile.
-
Trustworthiness Through a Self-Validating Protocol: The synthesis is monitored at each stage. The completion of the coupling reaction is verified chromatographically (TLC/LC-MS) before proceeding to the work-up. The purity of the intermediate and the final product is confirmed using analytical techniques such as HPLC, NMR, and Mass Spectrometry. This rigorous, multi-stage validation ensures the identity and quality of the final API.
-
Authoritative Grounding: The development of this synthetic approach is well-documented in medicinal chemistry literature and patents, which detail the optimization efforts that led to the discovery of Cobimetinib (XL518).[13][14] The structural insights from co-crystal structures of early inhibitors with the MEK1 enzyme guided the design of the 2-fluoro-4-iodoanilino fragment to maximize interactions with the allosteric hydrophobic pocket.[8]
Conclusion
This compound is far more than a simple starting material in the synthesis of the MEK inhibitor Cobimetinib. It is a strategically designed key intermediate that embodies critical structural features required for high-potency, selective binding. Its diphenylamine-like portion is essential for anchoring the drug in the allosteric pocket of the MEK enzyme, while its isonicotinic acid core provides the necessary chemical functionality for convergent synthesis. Understanding the role of this building block provides a clear insight into the rational design and efficient manufacturing of modern targeted cancer therapies.
References
-
National Cancer Institute. (2022). Cobimetinib. Division of Cancer Treatment and Diagnosis. [Link]
- Google Patents. (2019). WO2019086469A1 - Process for the production of cobimetinib.
-
PubChem. Cobimetinib. National Library of Medicine. [Link]
- Google Patents. (2017).
- Google Patents. (2016). CN106045969A - Synthesis method of cobimetinib.
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-
ResearchGate. MAPK/ERK pathway: the MAPK/ERK pathway is activated by a variety of.... [Link]
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Creative Diagnostics. Erk Signaling Pathway. [Link]
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Wikipedia. MAPK/ERK pathway. [Link]
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ResearchGate. Simple representation of the structure of MAPK/ERK pathway. [Link]
-
Spandidos Publications. ERK/MAPK signalling pathway and tumorigenesis (Review). [Link]
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ACS Publications. Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib. [Link]
-
ACS Publications. Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973). [Link]
-
FLEX - Flinders University. Design, Synthesis and Biological Evaluation of the Novel MEK Inhibitor and Radioprotectors. [Link]
-
National Institutes of Health. Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome. [Link]
-
MDPI. Current Development Status of MEK Inhibitors. [Link]
-
PubMed Central. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. [Link]
-
ResearchGate. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation | Request PDF. [Link]
-
OSTI.GOV. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. [Link]
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An In-depth Technical Guide on 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid as a Pimasertib Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimasertib (MSC1936369B/AS703026), a selective, orally bioavailable inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2), has been a subject of significant interest in oncology research.[1] A critical aspect of its pharmacological profile is its extensive metabolism in humans. This guide provides a detailed technical overview of a major human metabolite of Pimasertib, 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid, referred to in literature as M445. We will delve into the metabolic pathways leading to its formation, its analytical characterization, and its significance within the broader context of Pimasertib's pharmacokinetics and the MEK/ERK signaling pathway.
Introduction to Pimasertib and the MEK/ERK Pathway
Pimasertib is a potent and selective, allosteric inhibitor of MEK1/2, key protein kinases in the RAS/RAF/MEK/ERK signaling cascade.[2][3][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] Dysregulation of the MEK/ERK pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[] By inhibiting MEK1/2, Pimasertib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[3][4] Pimasertib has demonstrated anti-tumor activity in preclinical models and has been evaluated in clinical trials for various solid tumors.[1][7]
The MEK/ERK Signaling Pathway: A Visual Representation
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of Pimasertib inhibition.
The Metabolic Fate of Pimasertib: Formation of this compound (M445)
Clinical studies have revealed that Pimasertib is extensively metabolized following oral administration, with approximately 78.9% of a radiolabeled dose recovered as metabolites in excreta.[1][8] A total of 14 different phase I and II metabolites have been detected, arising primarily from oxidations and conjugations.[9]
Among these, the carboxylic acid derivative, this compound (M445), has been identified as a major circulating metabolite in both plasma and urine.[1][8][9] This metabolite is formed through the oxidation of the primary alcohol on the dihydroxypropyl side chain of Pimasertib.
Proposed Metabolic Pathway of Pimasertib to M445
Caption: Proposed metabolic conversion of Pimasertib to its carboxylic acid metabolite, M445.
While the specific enzymes have not been definitively elucidated in the provided literature, the oxidation of a primary alcohol to a carboxylic acid is a common metabolic transformation often catalyzed by cytosolic enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases. Cytochrome P450 (CYP) enzymes, which are major players in the metabolism of many xenobiotics, including anticancer drugs, may also be involved.[10][11][12]
Analytical Characterization of this compound (M445)
The identification and quantification of M445 in biological matrices are crucial for understanding the complete pharmacokinetic profile of Pimasertib. The primary analytical techniques employed in the characterization of Pimasertib and its metabolites are high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS).[9]
Experimental Protocol: Metabolite Identification and Profiling
The following outlines a generalized, yet detailed, protocol for the identification and profiling of M445 in plasma samples, based on established methodologies for metabolite analysis.
Objective: To identify and semi-quantitatively profile the M445 metabolite of Pimasertib in human plasma samples.
Materials:
-
Human plasma samples from subjects administered Pimasertib
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Reference standard for this compound (if available)
-
Internal standard (IS), a structurally similar compound not present in the sample
Instrumentation:
-
UPLC system with a reverse-phase C18 column
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 ACN:water with 0.1% FA.
-
-
UPLC-MS Analysis:
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Scan Mode: Full scan from m/z 100-1000
-
Data-dependent MS/MS of the top 5 most intense ions.
-
Inclusion list for the expected m/z of M445.
-
-
-
Data Analysis:
-
Extract the ion chromatogram corresponding to the theoretical exact mass of M445 (C12H8FIN2O2, exact mass: 357.9614 g/mol ).
-
Compare the retention time and fragmentation pattern (from MS/MS data) of the detected peak with that of the reference standard (if available).
-
Utilize metabolite identification software to assist in structural elucidation based on fragmentation patterns.
-
Workflow for Metabolite Identification
Sources
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- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of the MEK1/2 Inhibitor Pimasertib Involves a Novel Conjugation with Phosphoethanolamine in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [Role of cytochrome P450 enzymes in the metabolism of antineoplastic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid as a Kinase Inhibitor Scaffold
Abstract
The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology and other diseases has led to the exploration of a multitude of chemical scaffolds. This technical guide delves into the potential of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid as a foundational scaffold for the development of targeted kinase inhibitors. This compound is a significant metabolite of Pimasertib (MSC1936369B), a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. Herein, we will dissect the structure-activity relationships, explore the underlying mechanism of action within the context of the RAS/RAF/MEK/ERK signaling pathway, and provide detailed experimental protocols for the evaluation of this scaffold's inhibitory potential. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the design of next-generation kinase inhibitors.
Introduction: The Rise of a Promising Scaffold
This compound has emerged as a molecule of significant interest due to its structural relationship with Pimasertib, a clinical-stage MEK1/2 inhibitor.[1][2][3] Pimasertib itself is a secondary carboxamide derived from this core isonicotinic acid structure.[1] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that, when dysregulated, is a major driver of cellular proliferation and survival in many human cancers.[2][4] Consequently, inhibitors of key kinases within this pathway, such as MEK1 and MEK2, have become a focal point of cancer drug discovery.
The core structure of this compound presents several key features that make it an attractive starting point for kinase inhibitor design:
-
A Privileged Core: The aminopyridine core is a well-established scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.
-
Tunable Moieties: The presence of a fluoro and an iodo substituent on the phenyl ring, along with the carboxylic acid on the isonicotinic acid ring, provides multiple handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
-
Metabolic Insight: As a major metabolite of Pimasertib, its formation and clearance pathways in humans have been studied, providing valuable early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) information.[5][6]
This guide will explore the potential of this scaffold, beginning with an understanding of its interaction with its primary known target, the MEK1/2 kinases.
The RAS/RAF/MEK/ERK Signaling Pathway: The Scaffolding's Playground
The RAS/RAF/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.[7]
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF (A/B/C)", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pimasertib [label="Pimasertib\n(and potentially its core scaffold)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> RAS [label=" Growth Factor"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Proliferation; Pimasertib -> MEK [label=" Allosteric Inhibition", style=dashed, color="#4285F4"]; }
Pimasertib functions as a highly selective, allosteric, and ATP non-competitive inhibitor of MEK1 and MEK2.[8][9] This means it does not bind to the ATP pocket directly but to a distinct allosteric site, inducing a conformational change that prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2.[10] This allosteric mechanism contributes to its high selectivity for MEK over other kinases.
While the direct inhibitory activity of the this compound metabolite on MEK1/2 is not extensively published, its structural similarity to the active parent compound suggests that the core scaffold is crucial for binding to the allosteric pocket. The carboxylic acid moiety, formed through metabolism of the N-((2S)-2,3-dihydroxypropyl) group of Pimasertib, represents a key structural divergence that warrants investigation to understand its impact on inhibitory potential.[5][6]
Structure-Activity Relationship (SAR) Insights and Optimization Potential
The development of Pimasertib and other MEK inhibitors provides valuable SAR insights that can guide the optimization of the this compound scaffold.
| Moiety | Observation from Pimasertib & Analogs | Potential for Optimization of the Core Scaffold |
| 3-aminoisonicotinic acid | The central scaffold responsible for key interactions. | Further substitution on the pyridine ring could modulate potency and selectivity. |
| 2-Fluoro-4-iodophenyl | The fluoro and iodo groups likely contribute to binding affinity and pharmacokinetic properties. | Exploration of other halogen substitutions or small lipophilic groups to fine-tune activity and ADME profile. |
| Carboxylic Acid | A metabolite of Pimasertib. Its role in kinase binding is a key area for investigation. | Esterification or amidation to explore prodrug strategies or to restore interactions lost from the parent compound's side chain. |
The carboxylic acid group of the topic compound offers a versatile handle for chemical modification. It can be converted to a variety of amides, esters, and other functional groups to explore the chemical space around the core scaffold and potentially identify novel inhibitors with improved properties.
Experimental Protocols for Scaffold Evaluation
To assess the potential of this compound and its derivatives as kinase inhibitors, a series of in vitro and cell-based assays are essential.
Biochemical Kinase Inhibition Assay (MEK1/2)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MEK1 or MEK2.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Prepare Assay Plate:\n- Recombinant MEK1/2\n- Kinase-dead ERK2 (substrate)\n- Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="Pre-incubation\n(Compound + MEK1/2)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Initiate Reaction\n(Add ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation2 [label="Incubation\n(Kinase Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Detect Phosphorylated ERK2\n(e.g., ADP-Glo™, TR-FRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(IC50 determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Incubation1; Incubation1 -> Reaction; Reaction -> Incubation2; Incubation2 -> Detection; Detection -> Analysis; Analysis -> End; }
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (and its derivatives) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a solution of recombinant human MEK1 or MEK2 enzyme in assay buffer.
-
Prepare a solution of kinase-dead ERK2 (as a substrate) in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add the MEK1 or MEK2 enzyme solution to each well.
-
Add the serially diluted test compounds to the wells. Include positive (known MEK inhibitor like Pimasertib) and negative (vehicle) controls.
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and kinase-dead ERK2 substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated ERK2.
-
-
Detection Methods:
-
ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses antibodies specific for the phosphorylated substrate to generate a FRET signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay for MEK Pathway Inhibition
This assay assesses the ability of a compound to inhibit the MEK/ERK pathway in a cellular context.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cells [label="Seed cancer cell line with\nactivated MAPK pathway\n(e.g., BRAF or RAS mutant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat cells with\ntest compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate for a\ndefined period", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Lyse cells and\nprepare protein lysates", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot Analysis:\n- Phospho-ERK1/2\n- Total ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Quantify band intensities\nand determine inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cells; Cells -> Treatment; Treatment -> Incubation; Incubation -> Lysis; Lysis -> WesternBlot; WesternBlot -> Analysis; Analysis -> End; }
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to have an activated RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma with BRAF V600E mutation).
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each treatment condition.
-
Calculate the percentage of p-ERK inhibition relative to the vehicle-treated control.
-
Future Directions and Conclusion
The this compound scaffold holds considerable promise as a starting point for the development of novel kinase inhibitors, particularly targeting the MEK1/2 kinases. Its origin as a major metabolite of the clinical-stage MEK inhibitor Pimasertib provides a strong rationale for its exploration.
Key future research directions should include:
-
Determination of the Kinase Inhibitory Profile: A comprehensive screening of the core scaffold against a panel of kinases is crucial to determine its potency and selectivity. The primary focus should be on MEK1 and MEK2.
-
Elucidation of the Binding Mode: Co-crystallization of the compound with MEK1 or MEK2 would provide invaluable structural information to guide rational drug design and optimization.
-
Systematic SAR Studies: A focused medicinal chemistry effort to synthesize and evaluate derivatives of the core scaffold will be essential to identify compounds with improved potency, selectivity, and drug-like properties.
-
In Vivo Evaluation: Promising lead compounds should be advanced into preclinical in vivo models to assess their efficacy, pharmacokinetics, and tolerability.
References
-
PubChem. Pimasertib. National Center for Biotechnology Information. [Link]
-
National Cancer Institute. Definition of pimasertib - NCI Drug Dictionary. [Link]
-
My Cancer Genome. pimasertib. [Link]
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AACR Journals. The MEK1/2 Inhibitor Pimasertib Enhances Gemcitabine Efficacy in Pancreatic Cancer Models by Altering Ribonucleotide Reductase Subunit-1 (RRM1). [Link]
-
Day One Biopharmaceuticals. Day One Announces First Patients Dosed in Phase 1b/2 Combination Study With Tovorafenib & Pimasertib in RAF-Altered Solid Tumors. [Link]
-
Day One Biopharmaceuticals. Day One Announces First Patients Dosed in Phase 1b/2 Combination Study with Tovorafenib (DAY101) and Pimasertib in RAF-altered Solid Tumors. [Link]
-
PubMed. Selective Oral MEK1/2 Inhibitor Pimasertib: A Phase I Trial in Patients with Advanced Solid Tumors. [Link]
-
PubMed. Metabolism of the MEK1/2 Inhibitor Pimasertib Involves a Novel Conjugation with Phosphoethanolamine in Patients with Solid Tumors. [Link]
-
withpower.com. Tovorafenib + Pimasertib for Cancer · Info for Participants. [Link]
-
ASCO Publications. Phase II randomized trial of MEK inhibitor pimasertib or placebo combined with gemcitabine in the first-line treatment of metastatic pancreatic cancer. [Link]
-
National Institutes of Health. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. [Link]
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PubMed. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. [Link]
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Genomenon. Therapy Detail - CKB CORE. [Link]
-
ResearchGate. Pharmacology of Pimasertib, A Selective MEK1/2 Inhibitor | Request PDF. [Link]
-
National Institutes of Health. 3-amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. [Link]
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PubMed. Pharmacology of Pimasertib, A Selective MEK1/2 Inhibitor. [Link]
-
National Institutes of Health. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. [Link]
-
AACR Journals. Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212 | Molecular Cancer Therapeutics. [Link]
-
PubMed. Antitumor Activity of Pimasertib, a Selective MEK 1/2 Inhibitor, in Combination With PI3K/mTOR Inhibitors or With Multi-Targeted Kinase Inhibitors in Pimasertib-Resistant Human Lung and Colorectal Cancer Cells. [Link]
-
PubMed. Antitumor Activity of Pimasertib, a Selective MEK 1/2 Inhibitor, in Combination With PI3K/mTOR Inhibitors or With Multi-Targeted Kinase Inhibitors in Pimasertib-Resistant Human Lung and Colorectal Cancer Cells. [Link]
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National Institutes of Health. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
-
ResearchGate. Structure-activity relationship studies of SETD8 inhibitors. [Link]
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National Institutes of Health. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. [Link]
-
National Institutes of Health. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. [Link]
-
PubMed. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]
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New Drug Approvals. RO-5126766. [Link]
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National Institutes of Health. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
Introduction
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (CAS 885588-03-4) is a key synthetic intermediate used in the development of various pharmacologically active compounds.[1][2] With a molecular formula of C₁₂H₈FIN₂O₂ and a molecular weight of 358.11 g/mol , its structure comprises a substituted isonicotinic acid core linked to a 2-fluoro-4-iodoaniline moiety via a secondary amine bridge.[3][4] Accurate structural confirmation and purity assessment are paramount for its use in subsequent synthetic steps.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for complete assignment.
Predicted ¹H and ¹³C NMR Spectra
The expected chemical shifts are predicted based on the electronic environments of the nuclei, influenced by substituent effects on the two aromatic rings. The isonicotinic acid ring is electron-deficient, while the aniline ring is substituted with an electron-donating amine group, an electron-withdrawing fluorine atom, and an iodine atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position (See Fig. 1) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale & Notes |
|---|---|---|---|
| Isonicotinic Acid Ring | |||
| H-2 | ~8.5, s, 1H | ~150 | Adjacent to N and C-COOH; deshielded. |
| H-5 | ~8.2, d, 1H | ~148 | Ortho to ring N; deshielded. |
| H-6 | ~7.5, d, 1H | ~112 | Coupled to H-5. |
| C-3 | - | ~145 | Quaternary carbon attached to N-H. |
| C-4 | - | ~140 | Quaternary carbon attached to COOH. |
| COOH | >13, br s, 1H | ~166 | Acidic proton, broad signal. |
| Aniline Ring | |||
| H-3' | ~7.8, d, 1H | ~130 | Ortho to Iodine.[5] |
| H-5' | ~7.6, dd, 1H | ~125 | Coupled to H-3' and H-6'. |
| H-6' | ~7.2, t, 1H | ~118 | Coupled to H-5' and Fluorine. |
| C-1' | - | ~138 | Quaternary carbon attached to N-H. |
| C-2' | - | ~155 (d, ¹JCF ≈ 240 Hz) | Quaternary carbon attached to F; large C-F coupling expected. |
| C-4' | - | ~90 | Quaternary carbon attached to I; significant shielding effect. |
| Amine |
| N-H | ~9.5, s, 1H | - | Exchangeable proton, signal may be broad. |
Note: Predicted shifts are estimates. Actual values may vary. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, t=triplet, br=broad.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures that each step confirms the previous one, leading to an unambiguous assignment.
-
Sample Preparation:
-
Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to slow the exchange of N-H and O-H protons, allowing for their observation.
-
-
Spectrometer Setup:
-
Use a spectrometer operating at a minimum of 400 MHz for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum to identify the number of signals, their chemical shifts, integration, and multiplicities.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon signals as singlets. Note that quaternary carbons, especially C-I, may have lower intensity.
-
-
2D COSY (Correlation Spectroscopy):
-
Run a standard COSY experiment to establish proton-proton coupling networks (³JHH). This will confirm the connectivity between H-5 and H-6 on the pyridine ring and between H-3', H-5', and H-6' on the aniline ring.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
NMR Data Interpretation Workflow
The following workflow ensures a logical and verifiable assignment of all NMR signals.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[12]
Predicted IR Absorption Bands
The structure contains several key functional groups that will give rise to characteristic absorption bands.
Table 2: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |
|---|---|---|---|
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very Broad, Strong |
| ~3350 | N-H stretch | Secondary Amine | Medium, Sharp |
| ~3100 | C-H stretch | Aromatic | Medium |
| ~1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| 1600 - 1450 | C=C stretch | Aromatic Rings | Medium to Strong |
| ~1300 | C-O stretch | Carboxylic Acid | Medium |
| ~1250 | C-N stretch | Aromatic Amine | Medium |
| ~1100 | C-F stretch | Fluoroaromatic | Strong |
| < 600 | C-I stretch | Iodoaromatic | Medium |
The most prominent features are expected to be the very broad O-H stretch from the hydrogen-bonded carboxylic acid, which may overlap with the C-H and N-H stretches, and the strong, sharp C=O carbonyl stretch around 1710 cm⁻¹.[7] The secondary amine N-H stretch should appear as a single, relatively sharp peak.[13]
Experimental Protocol: FT-IR Data Acquisition
For a solid sample, Attenuated Total Reflectance (ATR) is a rapid and reliable method.
-
Instrument Setup:
-
Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Record a background spectrum of the clean, empty ATR crystal.[12]
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum should be plotted as Transmittance (%) versus Wavenumber (cm⁻¹).
-
Label the significant peaks corresponding to the functional groups listed in Table 2.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers structural insights through the analysis of its fragmentation patterns.[14]
Predicted Fragmentation Pathways
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 359.97 is expected to be the base peak. Fragmentation can be induced via collision-induced dissociation (CID).
Table 3: Predicted Key Ions in ESI-MS/MS
| m/z (monoisotopic) | Ion Formula | Description |
|---|---|---|
| 359.97 | [C₁₂H₉FIN₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 341.96 | [C₁₂H₈FIN₂O]⁺ | Loss of H₂O (18.01 Da) |
| 314.97 | [C₁₁H₈FIN₂]⁺ | Loss of COOH radical (44.99 Da) |
| 232.01 | [C₁₂H₉FN₂O₂]⁺ | Loss of Iodine radical (126.90 Da) |
| 127.91 | [I]⁺ | Iodine cation (less likely in ESI) |
| 107.05 | [C₆H₅O₂]⁺ | Fragment from isonicotinic acid moiety |
The carbon-iodine bond is relatively weak and can cleave, leading to a significant fragment from the loss of an iodine radical.[10] Caution is advised when using formic acid as a mobile phase additive in LC-MS, as it has been shown to induce deiodination in the ESI source for some iodinated aromatic compounds.[9][11]
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
-
LC Method (for sample introduction):
-
Use a C18 column with a simple gradient mobile phase (e.g., water and acetonitrile with 0.1% acetic acid) to introduce the sample into the mass spectrometer. Acetic acid is chosen to avoid potential in-source deiodination.[9]
-
-
MS Acquisition:
-
Acquire data in positive ion mode.
-
Perform a full scan analysis to identify the [M+H]⁺ ion.
-
Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 359.97) and subjecting it to collision-induced dissociation to generate the fragment ions.
-
Primary Fragmentation Workflow
Conclusion
The structural integrity of this compound can be confidently established through a multi-technique spectroscopic approach. The combination of 1D and 2D NMR provides an unambiguous map of the carbon-hydrogen framework. FT-IR confirms the presence of all key functional groups, while high-resolution mass spectrometry validates the molecular weight and elemental composition. By following the detailed protocols and predictive models outlined in this guide, researchers can ensure the accurate and thorough characterization of this important synthetic intermediate.
References
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- University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Department of Chemistry.
- Journal of Chemical and Pharmaceutical Research. (2015). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Journal of Emerging Technologies and Innovative Research. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Clark, J. (n.d.). Interpreting infra-red spectra. Chemguide.
- PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.
- PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
- Benchchem. (n.d.). Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide.
- ResearchGate. (2025). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Request PDF.
- Sigma-Aldrich. (n.d.). 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid.
- PubMed. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
- Global Substance Registration System. (n.d.). This compound.
- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
- TargetMol. (n.d.). 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubMed. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- ACS Publications. (n.d.). Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. The Journal of Physical Chemistry.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- University of Wisconsin. (n.d.). Short Summary of 1H-NMR Interpretation.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Achmem. (n.d.). This compound.
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- MedChemExpress. (n.d.). 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid.
- Columbia University. (n.d.). Table of Characteristic IR Absorptions.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Sigma-Aldrich (via BLD Pharmatech). (n.d.). This compound.
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An In-depth Technical Guide to 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid: A Key Intermediate in the Synthesis of Pimasertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid, a crucial intermediate in the synthesis of Pimasertib, a potent MEK inhibitor. This document delves into the synthesis, purification, analytical characterization, and safe handling of this pivotal molecule, offering field-proven insights and detailed methodologies to support researchers and drug development professionals.
Introduction: The Significance of this compound in Pimasertib Synthesis
Pimasertib is a selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver in a variety of human cancers. Pimasertib functions by binding to an allosteric site of MEK1/2, preventing their activation and subsequent downstream signaling that promotes tumor cell proliferation.
The chemical structure of Pimasertib is N-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]isonicotinamide. The synthesis of this complex molecule relies on the initial formation of the core scaffold, this compound. This intermediate is formed by the coupling of 2-fluoro-4-iodoaniline and a derivative of isonicotinic acid. The purity and quality of this intermediate are paramount as they directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API), Pimasertib.
Synthesis of this compound: A Mechanistic Approach
The formation of the diarylamine bond in this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2] This reaction has become a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance, offering a significant advantage over harsher, traditional methods like the Ullmann condensation.[3][2]
The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] The catalytic cycle, a key concept for understanding and optimizing the reaction, is illustrated below.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The choice of each component—catalyst, ligand, base, and solvent—is critical for a successful and efficient reaction.
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, as the active Pd(0) species is typically formed in situ.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps.[1] The choice of ligand can significantly impact reaction rate, yield, and substrate scope.
-
Base: A non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. The choice of base can influence the reaction's compatibility with other functional groups.[1]
-
Solvent: Aprotic solvents are generally preferred to avoid interference with the catalytic cycle.[1]
Proposed Synthetic Protocol
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed journals, a plausible and effective procedure can be designed based on established Buchwald-Hartwig amination methodologies and information from related patents. A Chinese patent (CN109942566A) describes a general method for synthesizing similar isonicotinic acid derivatives.[4]
Starting Materials:
-
3-aminoisonicotinic acid or its ester derivative
-
2-fluoro-4-iodoaniline
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or K3PO4)
-
Anhydrous solvent (e.g., dioxane or toluene)
Experimental Workflow:
Figure 2: A generalized workflow for the synthesis of this compound.
Detailed Steps:
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, base, and 3-aminoisonicotinic acid ester.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the 2-fluoro-4-iodoaniline.
-
Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Hydrolysis (if applicable): If an ester of 3-aminoisonicotinic acid was used, the resulting product will need to be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Physicochemical Properties and Analytical Characterization
A thorough characterization of this compound is essential to ensure its identity, purity, and suitability for the subsequent steps in Pimasertib synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H8FIN2O2 | [5] |
| Molecular Weight | 358.11 g/mol | [5] |
| Appearance | Solid | [6] |
| CAS Number | 885588-03-4 | [5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the intermediate and for monitoring the progress of the synthesis. A reverse-phase HPLC method is generally suitable for this type of aromatic carboxylic acid.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method should provide good separation of the product from starting materials and potential byproducts. Method development and validation are crucial to ensure accuracy and precision.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and the phenyl rings, as well as signals for the amine and carboxylic acid protons. The coupling patterns will be informative for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, further confirming the structure.
-
¹⁹F NMR: The fluorine NMR will show a signal characteristic of the fluorine atom on the phenyl ring, and its coupling to adjacent protons can provide additional structural confirmation.
While a publicly available, experimentally determined NMR spectrum for this specific intermediate is not readily accessible, spectral data for the related isonicotinic acid can be found.[8]
Quality Control and Safety Considerations
The quality of this compound is governed by stringent quality control measures to ensure the safety and efficacy of the final Pimasertib drug product.
Quality Control Specifications
Pharmaceutical intermediate quality is guided by international standards such as the ICH Q7 and Q11 guidelines.[9] Key quality attributes to be controlled include:
-
Identity: Confirmed by techniques like NMR and IR.
-
Purity: Assessed by HPLC, with strict limits on specified and unspecified impurities.
-
Residual Solvents: Monitored by gas chromatography (GC) to ensure they are below acceptable limits.
-
Heavy Metals: Tested to ensure they are within pharmacopeial limits.
A comprehensive Certificate of Analysis (CoA) should be generated for each batch, detailing the results of all quality control tests.
Safety and Handling
Safe handling of all chemicals involved in the synthesis is of utmost importance.
-
2-Fluoro-4-iodoaniline: This starting material is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.
-
3-Aminoisonicotinic Acid: This compound is also an irritant to the skin, eyes, and respiratory system.[12][13] Similar safety precautions should be taken.
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of all potential hazards and handling precautions.[9][10][11][12][13]
Conclusion
This compound is a pivotal intermediate in the synthesis of the MEK inhibitor Pimasertib. Its efficient and high-purity synthesis, primarily through the Buchwald-Hartwig amination, is a critical step in the overall manufacturing process. A thorough understanding of the synthesis mechanism, coupled with robust analytical characterization and stringent quality control, is essential for ensuring the quality and consistency of this key building block. This guide provides a foundational framework for researchers and drug development professionals working with this important molecule, emphasizing the principles of scientific integrity and best practices in chemical synthesis and analysis.
References
- ACROS Organics. (2021, December 25). Safety Data Sheet: 2-Fluoro-4-iodoaniline. Fisher Scientific.
- BenchChem. (2025).
- ChemicalBook. (2025, July 26).
- Selleck Chemicals. (2024, May 22). Pimasertib (AS-703026) MEK inhibitor.
- PubChem. 2-Fluoro-4-iodoaniline.
- National Cancer Institute. Definition of pimasertib. NCI Drug Dictionary.
- Fisher Scientific. Safety Data Sheet: 3-Amino-1,2-benzenedicarboxylic acid.
- PubChem. 3-Aminoisonicotinic acid.
- Sigma-Aldrich. (2024, September 8).
- Jubilant Ingrevia.
- PubChem. This compound.
- Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step. YouTube.
- PubChem. Pimasertib.
- Google Patents. (2011, April 22). Advanced drug development and manufacturing.
- Sigma-Aldrich. This compound.
- Wikipedia.
- Google Patents. (2019, June 28).
- Sigma-Aldrich. 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid.
- ResearchG
- Google Patents. (2016, April 19). Compounds and compositions as protein kinase inhibitors.
- Achmem. This compound.
- MedChemExpress. 3-[(2-Fluoro-4-iodophenyl)
- PubMed Central. (2020, January 10).
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A Technical Guide to the Physicochemical Properties of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
Section 1: Introduction and Significance
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid is a substituted aminopyridine carboxylic acid, a molecular scaffold of significant interest in modern medicinal chemistry. Its structural complexity, featuring a halogenated phenyl ring linked to an isonicotinic acid moiety, makes it a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective use in drug discovery and development. These properties govern everything from reaction kinetics during synthesis to the ultimate pharmacokinetic and pharmacodynamic behavior of any derived active pharmaceutical ingredient (API).
This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound (CAS No: 885588-03-4).[2][3][4] It is intended for researchers, medicinal chemists, and formulation scientists, offering both a summary of known data and a practical framework for experimental determination of key parameters. We will delve into the causality behind its predicted properties and their direct implications for absorption, distribution, metabolism, and excretion (ADME), as well as for practical formulation strategies.
Section 2: Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent analysis.
-
IUPAC Name: 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid[3]
-
Synonyms: this compound
-
Structural Representations:
Section 3: Summary of Physicochemical Properties
The following table summarizes the key physicochemical data available for this compound. It is critical to note that several of these values are computationally predicted and should be confirmed through empirical testing for any GMP or GLP application.
| Property | Value | Source & Notes |
| Molecular Formula | C₁₂H₈FIN₂O₂ | PubChem[3][7] |
| Molecular Weight | 358.11 g/mol | PubChem, Matrix Scientific[2][3] |
| Physical Form | Solid | Sigma-Aldrich |
| CAS Number | 885588-03-4 | Sigma-Aldrich, PubChem[3] |
| Predicted logP (XLogP3) | 3.2 | PubChem (Computed)[3] |
| Predicted Boiling Point | 484.8 ± 45.0 °C at 760 mmHg | Sigma-Aldrich (Predicted) |
| pKa (Isonicotinic Acid) | ~4.96 (for parent) | ChemicalBook (Reference)[8] |
| Storage Conditions | 2-8°C, Protect from light | Sigma-Aldrich, Achmem[5] |
Section 4: In-Depth Analysis of Key Properties
Lipophilicity (logP)
The predicted octanol-water partition coefficient (XLogP3) is 3.2.[3] This value indicates that the molecule is significantly lipophilic, or "greasy."
-
Causality: The molecule's lipophilicity is driven by its extensive aromatic system (the iodophenyl and pyridine rings) and the large, non-polar iodine atom. The polar carboxylic acid and amine functionalities are insufficient to fully counteract this hydrophobicity.
-
Implications for Drug Development:
-
Membrane Permeability: A logP in this range often correlates with good passive diffusion across biological membranes, a desirable trait for oral absorption.
-
Aqueous Solubility: High lipophilicity is inversely correlated with aqueous solubility. This compound is expected to have very low solubility in water, presenting a significant challenge for formulation and in vitro assays.
-
Metabolism & Toxicity: Highly lipophilic compounds can sometimes be more susceptible to metabolic breakdown by cytochrome P450 enzymes and may exhibit higher off-target binding or toxicity.
-
Acidity and Basicity (pKa)
This molecule is amphoteric, meaning it has both acidic and basic functional groups. While experimental pKa values are not available, we can infer its behavior from its constituent parts.
-
The Acidic Center: The primary acidic functional group is the carboxylic acid on the isonicotinic ring. The parent compound, isonicotinic acid, has a pKa of approximately 4.96.[8][9] This means that at a physiological pH of ~7.4, the carboxylic acid will be almost entirely deprotonated, existing as a negatively charged carboxylate.
-
The Basic Center: The pyridine ring nitrogen is the primary basic center. Its basicity allows it to be protonated under acidic conditions.
-
The Amine Linker: The secondary amine nitrogen that links the two ring systems is generally considered non-basic in this context. Its lone pair of electrons is delocalized into the adjacent aromatic rings, significantly reducing its ability to accept a proton.
The interplay between these groups means the molecule's net charge is highly pH-dependent, which critically influences its solubility, binding, and transport properties.
Caption: Figure 1: Predicted Ionization States of the Molecule at Different pH Ranges.
Aqueous Solubility
As predicted by the high logP value, the aqueous solubility of this compound is expected to be low. This is a common challenge for aromatic, crystalline compounds in drug discovery. Low solubility can hinder reliable biological testing, complicate formulation for in vivo studies, and lead to poor or variable oral bioavailability. Therefore, empirical determination is essential. The gold-standard method for this is the shake-flask technique.
Caption: Figure 2: Standard Experimental Workflow for Shake-Flask Solubility Determination.
Section 5: The Role of Physicochemical Properties in Drug Development
The physicochemical properties discussed are not isolated data points; they are interconnected variables that collectively predict the "drug-like" potential of a molecule.
ADME Profile Prediction
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug is heavily influenced by its fundamental physicochemical nature.
-
Absorption: Governed by a balance between solubility (to dissolve in the gut) and lipophilicity (to cross the gut wall). The high logP and predicted low solubility of this compound suggest permeability-limited absorption.
-
Distribution: Lipophilic compounds tend to have a larger volume of distribution, moving into tissues and fat, which can prolong their half-life but may also lead to accumulation.
-
Metabolism: The molecule's structure presents several potential sites for metabolic modification by liver enzymes.
-
Excretion: The presence of the carboxylic acid provides a handle for renal clearance, especially once the molecule is made more polar through metabolism.
Caption: Figure 3: Relationship Between Core Properties and Pharmacokinetic Behavior.
Section 6: Recommended Experimental Protocols
The following protocols describe self-validating methods for determining critical physicochemical parameters.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the thermodynamic equilibrium solubility in a physiologically relevant buffer.
-
Materials:
-
This compound (crystalline solid).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Calibrated analytical balance, orbital shaker with temperature control.
-
HPLC-grade water, acetonitrile, and formic acid.
-
2 mL glass vials, 0.22 µm PTFE syringe filters.
-
Calibrated HPLC-UV system.
-
-
Methodology:
-
Standard Curve Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). Create a series of calibration standards by diluting the stock into a 50:50 acetonitrile:water mixture. Run on HPLC to generate a standard curve of peak area vs. concentration.
-
Sample Preparation: Add an excess of the solid compound (approx. 2-5 mg) to a 2 mL vial. A visual excess of solid should remain.
-
Equilibration: Add 1 mL of PBS (pH 7.4) to the vial. Place the vial on an orbital shaker set to 25°C and agitate for 24 hours. Causality: 24 hours is typically sufficient to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After 24 hours, allow the vials to sit for 1 hour. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm filter into a clean HPLC vial. Trustworthiness: Filtering is critical to remove all particulate matter, ensuring only dissolved compound is measured.
-
Analysis: Dilute the filtered sample with acetonitrile as needed to fall within the range of the calibration curve. Analyze by HPLC-UV.
-
Calculation: Use the standard curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original supernatant, which represents the aqueous solubility.
-
Protocol: Determination of pKa (Potentiometric Titration)
-
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups.
-
Materials:
-
The compound.
-
Co-solvent (e.g., Methanol or Dioxane) due to low aqueous solubility.
-
Standardized 0.1 M HCl and 0.1 M KOH solutions.
-
Calibrated pH meter with a combination electrode.
-
Automated titrator or manual burette.
-
-
Methodology:
-
System Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4, 7, 10).
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of the co-solvent/water mixture (e.g., 50:50 Methanol:Water).
-
Titration (Acidic pKa): Begin titrating the solution with standardized 0.1 M KOH, recording the pH after each incremental addition of titrant. Continue well past the equivalence point.
-
Titration (Basic pKa): In a separate experiment, titrate the sample solution with standardized 0.1 M HCl.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a more accurate determination, use the first derivative of the plot (dpH/dV) to find the equivalence point(s) precisely. The Yasuda-Shedlovsky extrapolation can be used to correct the apparent pKa measured in the co-solvent to its value in pure water.
-
Section 7: Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions.
-
Signal Word: Warning[5]
-
Hazard Pictogram: GHS07 (Harmful/Irritant)
-
Hazard Statements:
-
Recommendations: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.
Section 8: Conclusion
This compound is a lipophilic, amphoteric molecule with predicted low aqueous solubility. Its key physicochemical characteristics—a logP of 3.2 and distinct acidic (carboxylate) and basic (pyridine) centers—are defining features that will dictate its behavior in both synthetic and biological systems. While computed data provide a valuable starting point, the experimental protocols outlined in this guide are essential for generating the robust, reliable data required to advance any drug discovery program utilizing this important chemical intermediate.
Section 9: References
-
PubChem. (n.d.). This compound | C12H8FIN2O2 | CID 59026791. Retrieved January 8, 2026, from [Link]
-
This compound - Global Substance Registration System. (n.d.). Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). Icotinib | C22H21N3O4 | CID 22024915. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). Icotinib Hydrochloride | C22H22ClN3O4 | CID 44609731. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). Isonicotinic Acid | C6H5NO2 | CID 5922. Retrieved January 8, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 3. This compound | C12H8FIN2O2 | CID 59026791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molcore.com [molcore.com]
- 5. achmem.com [achmem.com]
- 6. This compound | 885588-03-4 [sigmaaldrich.cn]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 9. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Topic: A Validated Protocol for the Synthesis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
An Application Note from the Gemini Synthesis Group
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid. This compound is a critical drug intermediate, most notably in the synthesis of the MEK inhibitor Trametinib.[1][2] The described methodology is centered around a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile C-N cross-coupling reaction.[3][4] This guide is intended for researchers, chemists, and drug development professionals, offering a step-by-step procedure, mechanistic insights, safety protocols, and troubleshooting advice to ensure a reproducible and high-yielding synthesis.
Introduction and Significance
This compound is a key heterocyclic building block in modern medicinal chemistry.[5][6][7] Its primary significance lies in its role as a pivotal intermediate in the multi-step synthesis of Trametinib, a highly selective, allosteric inhibitor of MEK1 and MEK2 kinases. Dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a known driver in various cancers, making MEK an important therapeutic target.[8] The efficient and scalable synthesis of this intermediate is therefore a crucial step in the production of this life-saving therapeutic.
The formation of the aryl-amine bond is the key transformation in this synthesis. While classical methods for C-N bond formation often require harsh conditions and have limited functional group tolerance, the Buchwald-Hartwig amination has emerged as a superior method.[3][9] It utilizes a palladium catalyst with specialized phosphine ligands to couple aryl halides with amines under relatively mild conditions, offering broad substrate scope and high yields.[4][9] This protocol details a robust Buchwald-Hartwig procedure for the target compound.
Reaction Mechanism and Rationale
The core of this protocol is the palladium-catalyzed cross-coupling of 3-aminoisonicotinic acid with 1-bromo-2-fluoro-4-iodobenzene. The reaction proceeds via the well-established Buchwald-Hartwig catalytic cycle.
Overall Transformation: 3-Aminoisonicotinic acid + 1-Bromo-2-fluoro-4-iodobenzene → this compound
The Catalytic Cycle: The reaction is initiated by an active Pd(0) species, which is generated in situ from a Pd(II) precatalyst. The cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 1-bromo-2-fluoro-4-iodobenzene, forming a Pd(II) complex. The bulky, electron-rich phosphine ligand is crucial for facilitating this step.[9]
-
Amine Coordination & Deprotonation: The amine (3-aminoisonicotinic acid) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | Purity | Example Supplier | CAS No. | Notes |
| 3-Aminoisonicotinic acid | ≥98% | Simson Pharma | 7579-20-6 | Starting material. |
| 1-Bromo-2-fluoro-4-iodobenzene | ≥97% | Combi-Blocks | 660467-33-8 | Coupling partner. |
| Palladium(II) acetate (Pd(OAc)₂) | Reagent grade | Sigma-Aldrich | 3375-31-3 | Catalyst precursor. |
| XPhos | ≥98% | Strem Chemicals | 564483-18-7 | Bulky phosphine ligand. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Acros Organics | 534-17-8 | Base, ensure it is anhydrous. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Reaction solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction. |
| Hydrochloric Acid (HCl) | 2 M solution | Lab Prepared | 7647-01-0 | For acidification/precipitation. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 | Drying agent. |
| Celite® | 61790-53-2 | Filtration aid. |
Required Equipment
-
Schlenk flask or three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and hot plate
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) line with bubbler
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Büchner funnel and vacuum flask
Step-by-Step Synthesis Procedure
Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and proper inert atmosphere techniques should be used throughout.
-
Flask Preparation and Reagent Addition:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-aminoisonicotinic acid (1.0 eq., e.g., 1.38 g, 10 mmol), 1-bromo-2-fluoro-4-iodobenzene (1.1 eq., 3.31 g, 11 mmol), and cesium carbonate (2.0 eq., 6.52 g, 20 mmol).
-
Rationale: Cesium carbonate is an effective base for deprotonating the amine and the carboxylic acid, facilitating the catalytic cycle. A slight excess of the aryl bromide ensures complete consumption of the limiting reagent.
-
-
Catalyst Loading:
-
In a separate vial and preferably in a glovebox, weigh palladium(II) acetate (0.02 eq., 45 mg, 0.2 mmol) and XPhos (0.04 eq., 190 mg, 0.4 mmol).
-
Quickly add the catalyst and ligand to the Schlenk flask under a positive pressure of inert gas.
-
Rationale: A 1:2 ratio of Pd to ligand is common. Bulky, electron-rich ligands like XPhos stabilize the palladium catalyst and promote the reductive elimination step.[9]
-
-
Inerting and Solvent Addition:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert.
-
Using a syringe, add anhydrous toluene (40 mL) to the flask.
-
Rationale: Removing oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Place the flask in a heating mantle on a stirrer hotplate. Heat the mixture to 100-110 °C with vigorous stirring.
-
The reaction mixture will typically turn dark brown or black.
-
Monitor the reaction progress using TLC or LC-MS by periodically taking small aliquots. The reaction is generally complete in 12-18 hours.
-
-
Reaction Work-up:
-
Once the reaction is complete (consumption of the limiting reagent), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the insoluble palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL).
-
-
Extraction and Isolation:
-
Transfer the combined filtrate to a separatory funnel.
-
Add deionized water (50 mL) and shake. The product will remain in the organic layer, while some salts will move to the aqueous layer. Discard the aqueous layer.
-
To the organic layer, add 2 M HCl (50 mL). The product, being a carboxylic acid and an amine, will protonate and move into the aqueous layer. Shake vigorously and separate the layers. Keep the aqueous layer.
-
Wash the aqueous layer with ethyl acetate (2 x 25 mL) to remove any remaining non-polar impurities.
-
-
Precipitation and Purification:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly adjust the pH to ~4-5 using a suitable base (e.g., 2 M NaOH). The product is zwitterionic and least soluble near its isoelectric point, causing it to precipitate out of the solution as a solid.
-
Stir the suspension in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 20 mL) and then a small amount of cold ethyl acetate or ether to aid drying.
-
Dry the solid product under high vacuum to a constant weight. A typical yield is in the range of 75-85%.
-
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To verify the chemical structure and absence of major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 359.0).
-
HPLC: To determine the purity, which should be >98% for most research applications.
Safety Precautions and Waste Management
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile gloves are mandatory at all times.
-
Chemical Hazards:
-
Palladium Compounds: Are heavy metal catalysts and should be handled with care. Avoid inhalation of dust.[4]
-
Toluene/Ethyl Acetate: Are flammable organic solvents. All operations should be performed in a certified chemical fume hood away from ignition sources.
-
1-Bromo-2-fluoro-4-iodobenzene: Halogenated aromatic compounds can be irritants and toxic. Avoid skin and eye contact.
-
Cesium Carbonate: Is a strong base and can cause irritation.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
-
Palladium Waste: Collect all palladium-containing residues (filter cake, etc.) in a designated hazardous waste container for heavy metals.
-
Organic Solvents: Halogenated and non-halogenated solvent waste streams should be collected in separate, appropriately labeled containers.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Low Conversion | Deactivated catalyst (air/moisture contamination). | Ensure glassware is meticulously dried and inert atmosphere technique is flawless. Use freshly opened anhydrous solvent. |
| Insufficiently active base. | Use fresh, anhydrous cesium carbonate. Ensure it is a fine powder for better reactivity. | |
| Formation of By-products | Reaction temperature is too high or run for too long. | Maintain the temperature at 100-110 °C. Monitor the reaction closely by TLC/LC-MS and stop when the starting material is consumed. |
| Low Isolated Yield | Incomplete precipitation. | Carefully adjust the pH to the isoelectric point (~4-5). Check the pH with a calibrated meter. Ensure sufficient cooling time. |
| Product loss during work-up. | Be careful during extractions not to discard the wrong layer. Ensure the filter cake is washed adequately to recover all product. |
References
- A method for synthesizing trametinib key intermediate. (2021). Anqing Qichuang Pharmaceutical Co., Ltd. [https://vertexaisearch.cloud.google.
- A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications. (2025). BenchChem. [https://vertexaisearch.cloud.google.
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Application Notes and Protocols: 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid in Cancer Drug Discovery
Introduction: A Pivotal Intermediate in Targeted Cancer Therapy
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid is a critical chemical intermediate in the synthesis of potent, targeted anti-cancer agents. While not an active therapeutic agent itself, its highly specific molecular structure makes it an essential building block for the creation of Binimetinib (also known as MEK162 or ARRY-162), a highly selective inhibitor of MEK1 and MEK2 kinases.[1][2] The strategic incorporation of fluorine and iodine atoms in its structure is crucial for the final compound's binding affinity and pharmacokinetic properties. The application of this intermediate is, therefore, intrinsically linked to the discovery and development of drugs targeting the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in a multitude of human cancers.[3][4]
This guide provides a comprehensive overview of the application of this compound in the context of synthesizing MEK inhibitors like Binimetinib and delineates the subsequent experimental protocols to characterize such inhibitors for cancer drug discovery.
The RAS/RAF/MEK/ERK Pathway: A Key Target in Oncology
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[5][6] Genetic mutations in components of this pathway, particularly in the RAS and BRAF genes, are among the most common oncogenic drivers in human cancers, leading to constitutive pathway activation and uncontrolled cell growth.[3][7] This aberrant signaling is a hallmark of numerous malignancies, including melanoma, non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[4][8]
The central role of this pathway in tumorigenesis makes its components highly attractive targets for therapeutic intervention.[3][6] MEK1 and MEK2 are dual-specificity kinases that act as a crucial downstream node in this cascade, phosphorylating and activating ERK1 and ERK2.[8][9] The strategic advantage of targeting MEK is that it can be effective in cancers driven by upstream mutations in both RAS and RAF, offering a broader therapeutic window.[2]
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by Binimetinib.
Application in Synthesis: From Intermediate to Active Pharmaceutical Ingredient (API)
This compound serves as a key precursor in the multi-step synthesis of Binimetinib. While the full, proprietary synthesis route is complex, a generalized workflow involves the coupling of this intermediate with other reagents to construct the final benzimidazole core structure of Binimetinib. The chemical properties of the starting material, including its purity and reactivity, are paramount for ensuring a high yield and quality of the final API.
Generalized Synthetic Workflow
Caption: Generalized workflow from intermediate to the final Active Pharmaceutical Ingredient (API).
Protocols for Characterization of the Final MEK Inhibitor
Once Binimetinib is synthesized from its precursors, a series of in vitro and in vivo assays are required to confirm its mechanism of action, potency, selectivity, and anti-cancer efficacy.
Protocol 1: In Vitro MEK1/2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against MEK1 and MEK2 kinases.
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate (e.g., inactive ERK2) by purified, active MEK1 or MEK2 enzyme. The readout is typically luminescence-based (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based.
Materials:
-
Recombinant human MEK1 and MEK2 enzymes (active)
-
Inactive ERK2 kinase (substrate)
-
ATP
-
Test compound (Binimetinib, serially diluted)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 10 mM. A typical final assay concentration might range from 1 µM to 0.1 nM.
-
Enzyme/Substrate Preparation: Prepare a master mix of MEK1 (or MEK2) and inactive ERK2 in kinase assay buffer.
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound, staurosporine, or DMSO to the appropriate wells of a 384-well plate.
-
Add 4 µL of the enzyme/substrate master mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Develop Signal: Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves a two-step process: adding ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data with respect to the positive (staurosporine, 100% inhibition) and negative (DMSO, 0% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Expected Result for Binimetinib |
| MEK1 IC₅₀ | ~12 nM[1][10] |
| MEK2 IC₅₀ | ~12 nM[8] |
Protocol 2: Cellular Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the cytostatic or cytotoxic effect of the MEK inhibitor on cancer cell lines with known RAS/RAF pathway mutations.
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. A decrease in ATP is indicative of reduced cell proliferation or increased cell death.
Materials:
-
Cancer cell lines (e.g., A375 - BRAF V600E mutant melanoma; HT-29 - BRAF V600E mutant colorectal cancer)
-
Normal fibroblast cell line (for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Binimetinib, serially diluted)
-
96-well clear-bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with 100 µL of medium containing serial dilutions of the test compound (final concentrations typically ranging from 10 µM to 0.1 nM). Include DMSO vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Assay Development:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the normalized luminescence values against the log of compound concentration and fitting to a dose-response curve.
| Cell Line (Mutation) | Expected EC₅₀ |
| A375 (BRAF V600E) | Low nM range |
| HT-29 (BRAF V600E) | Low nM range |
| Normal Fibroblasts | High µM range (demonstrating selectivity) |
Protocol 3: Western Blot Analysis of Pathway Modulation
Objective: To confirm that the test compound inhibits the intended target (MEK) within the cell by measuring the phosphorylation status of its direct downstream substrate, ERK.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific to both the phosphorylated form (p-ERK) and the total form (t-ERK) of the protein, one can quantify the inhibition of signaling.
Materials:
-
Cancer cell line (e.g., A375)
-
Test compound (Binimetinib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and GAPDH to ensure equal protein loading and to assess the specific reduction in phosphorylation.
Expected Outcome: A dose-dependent decrease in the p-ERK signal should be observed with compound treatment, while the t-ERK and GAPDH signals should remain relatively constant.
Conclusion and Future Directions
This compound is a cornerstone intermediate for the synthesis of Binimetinib, a clinically approved MEK inhibitor.[11] Its application is fundamental to the production of this targeted therapy. The protocols described herein provide a robust framework for researchers in drug discovery to characterize the biochemical and cellular activity of MEK inhibitors synthesized from this key precursor. Future research may focus on utilizing this and similar chemical scaffolds to develop next-generation MEK inhibitors with improved potency, selectivity, or resistance profiles, further advancing the fight against cancers driven by the RAS/RAF/MEK/ERK pathway.
References
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Jing, J., Gresh,ock, J., Pan, W., et al. (2018). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Signal Transduction and Targeted Therapy. Available at: [Link]
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Meloche, S., & Pouysségur, J. (2007). The ERK1/2 mitogen-activated protein kinase pathway as a master regulator of the G1- to S-phase transition. Oncogene. Available at: [Link]
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Patel, S. J., & Sanjana, N. E. (2023). What is the mechanism of Binimetinib?. Patsnap Synapse. Available at: [Link]
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Adjei, A. A. (2014). MEK Inhibitors for the Treatment of Melanoma. Targeted Oncology. Available at: [Link]
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Patsnap Synapse. (2024). What are MEK2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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Goodwin, R., et al. (2024). What are the molecular and cellular mechanisms of BINIMETINIB in MEKTOV therapy?. Patsnap Synapse. Available at: [Link]
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Ci, Y., et al. (2018). Current Development Status of MEK Inhibitors. Molecules. Available at: [Link]
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McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]
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Wikipedia. (2024). Binimetinib. Wikipedia. Available at: [Link]
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Solit, D. B., et al. (2013). The clinical development of MEK inhibitors. Nature Reviews Clinical Oncology. Available at: [Link]
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Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors. Nature Medicine. Available at: [Link]
-
Adjei, A. A. (2014). MEK Inhibitors. Targeted Oncology. Available at: [Link]
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Drosten, M., & Barbacid, M. (2020). Targeting the RAF-MEK-ERK pathway in cancer. Seminars in Cancer Biology. Available at: [Link]
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- 4. The clinical development of MEK inhibitors [cancer.fr]
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Introduction: The Strategic Value of the 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid Scaffold
An in-depth technical guide by a Senior Application Scientist.
Application Note & Protocols: Synthesis of Kinase Inhibitors from 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
In the landscape of modern oncology, small-molecule kinase inhibitors represent a cornerstone of targeted therapy. The efficacy and selectivity of these inhibitors are profoundly influenced by their core chemical structures, or scaffolds, which are designed to interact with the highly conserved ATP-binding site of protein kinases. The 2-aminopyridine moiety is a well-established "hinge-binding" motif, recognized for its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[1][2]
The compound This compound (herein referred to as the "core scaffold") is a strategically designed starting material for the synthesis of a diverse array of kinase inhibitors. Its structure is pre-validated with features conducive to high-affinity kinase binding:
-
Aminopyridine Core: Provides the essential hinge-binding interactions.
-
Aryl Amino Linker: Positions a substitution-ready phenyl ring into a solvent-exposed region of the ATP pocket, allowing for modifications to enhance potency and selectivity.
-
Reactive Handles: The aryl iodide provides a versatile site for palladium-catalyzed cross-coupling reactions, while the carboxylic acid group allows for the formation of amide bonds. These two points of diversification enable the exploration of vast chemical space.
-
Fluorine Substituent: The ortho-fluoro group can serve to modulate pKa, improve metabolic stability, and enforce a specific conformation of the molecule through intramolecular interactions.
This guide provides detailed protocols for leveraging this core scaffold through key synthetic transformations to generate novel kinase inhibitors. We will explore palladium-catalyzed cross-coupling reactions at the aryl iodide position and amide bond formation at the carboxylic acid, offering a robust platform for drug discovery efforts.
Part 1: Foundational Synthetic Strategies for Scaffold Diversification
The true power of the core scaffold lies in the selective and high-yield functionalization of its aryl iodide and carboxylic acid moieties. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under mild conditions.[3][4][5]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[4][6][7] This transformation is invaluable for extending the scaffold into new regions of the kinase binding site or for introducing rigid linkers.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol details the coupling of the core scaffold with a generic terminal alkyne.
Workflow: Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Quantitative Data: Reagents and Conditions
| Parameter | Value/Reagent | Molar Equiv. | Notes |
| Starting Material | This compound | 1.0 | --- |
| Alkyne | Phenylacetylene (example) | 1.2 | Ensure purity of the alkyne. |
| Pd Catalyst | Pd(PPh₃)₄ | 0.05 | Tetrakis(triphenylphosphine)palladium(0). |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 0.10 | --- |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 3.0 | Must be anhydrous. |
| Solvent | Anhydrous DMF or THF | 0.1 M | --- |
| Temperature | 60-80 °C | --- | Dependent on substrate reactivity. |
| Atmosphere | Argon or Nitrogen | --- | Critical to prevent Glaser coupling.[8] |
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask, add the core scaffold (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous solvent (e.g., DMF) via syringe, followed by the base (3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylated product.
Suzuki-Miyaura Coupling: Introduction of Aryl/Heteroaryl Moieties
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, pairing aryl halides with arylboronic acids or esters.[5][9][10] This reaction is fundamental for synthesizing biaryl scaffolds, which are common in kinase inhibitors like Crizotinib and Cabozantinib.[11][12]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol details the coupling of the core scaffold with a generic arylboronic acid.
Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data: Reagents and Conditions
| Parameter | Value/Reagent | Molar Equiv. | Notes |
| Starting Material | This compound | 1.0 | --- |
| Boronic Acid | 1-Methyl-1H-pyrazole-4-boronic acid (example) | 1.5 | Stability of boronic acids can vary. |
| Pd Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). |
| Base | K₂CO₃ or Cs₂CO₃ | 3.0 | Aqueous solution is often used. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 M | Solvents must be degassed prior to use. |
| Temperature | 80-100 °C | --- | Reflux conditions are common. |
| Atmosphere | Argon or Nitrogen | --- | Essential to protect the Pd(0) active species. |
Step-by-Step Methodology:
-
In a reaction vessel, combine the core scaffold (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Purge the vessel with argon for 10-15 minutes.
-
Heat the mixture to reflux (typically 90-100 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via flash column chromatography or recrystallization to obtain the biaryl product.
Buchwald-Hartwig Amination: Introduction of Amino Moieties
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][13][14] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, a transformation that is otherwise difficult to achieve.[15] This method is ideal for introducing cyclic amines or other nitrogen-containing fragments that can enhance solubility and target engagement.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of the core scaffold with a generic secondary amine.
Workflow: Buchwald-Hartwig Amination
Sources
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Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid
Introduction
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid is a pivotal intermediate in the synthesis of various pharmacologically active compounds, most notably as a key building block for the MEK inhibitor, trametinib (GSK1120212).[1][2] The unique structural features of this molecule, including the fluorinated and iodinated phenyl ring coupled to a pyridine carboxylic acid backbone, make its synthesis a subject of significant interest for researchers in medicinal chemistry and drug development. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a handle for further functionalization or radiolabeling studies.[3]
This comprehensive guide provides a detailed, three-step laboratory-scale protocol for the synthesis of this compound. The synthetic strategy involves an initial protection of the carboxylic acid functionality of 3-aminoisonicotinic acid via Fischer esterification, followed by a palladium-catalyzed Buchwald-Hartwig amination for the crucial C-N bond formation, and concluding with a saponification to deprotect the carboxylic acid and yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also insights into the rationale behind the chosen methodologies and potential challenges.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The carboxylic acid of the starting material, 3-aminoisonicotinic acid, is first protected as an ethyl ester to prevent interference with the subsequent C-N coupling reaction. The core transformation is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] Finally, the ethyl ester is hydrolyzed under basic conditions to afford the target carboxylic acid.
Caption: Overall three-step synthetic workflow.
Part 1: Synthesis of Starting Materials and Intermediates
Starting Materials
The primary starting materials for this synthesis are 3-aminoisonicotinic acid and 2-fluoro-4-iodoaniline. Both are commercially available from various chemical suppliers. For optimal results, it is recommended to use reagents of high purity (≥98%).
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Aminoisonicotinic acid | 7579-20-6 | C₆H₆N₂O₂ | 138.12 |
| 2-Fluoro-4-iodoaniline | 29632-74-4 | C₆H₅FIN | 237.02 |
Step 1: Fischer Esterification of 3-Aminoisonicotinic Acid to Ethyl 3-Aminoisonicotinate
Principle: The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5] In this step, the carboxylic acid of 3-aminoisonicotinic acid is converted to its ethyl ester using ethanol in the presence of a strong acid catalyst, typically sulfuric acid or thionyl chloride. Using an excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the formation of the ester, as described by Le Châtelier's principle.[6]
Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminoisonicotinic acid (10.0 g, 72.4 mmol).
-
Add absolute ethanol (150 mL). The starting material will not fully dissolve at this stage.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5.0 mL, 90.5 mmol) dropwise with vigorous stirring. The addition is exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C) for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 300 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Be cautious as this will cause vigorous gas evolution (CO₂).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude ethyl 3-aminoisonicotinate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford a light orange to yellow solid.
Expected Yield: 75-85%
Characterization of Ethyl 3-aminoisonicotinate:
-
Appearance: Light orange to yellow crystalline solid.[6]
-
Melting Point: 67 °C.[6]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H), 7.95 (d, J=5.2 Hz, 1H), 7.20 (d, J=5.2 Hz, 1H), 5.50 (br s, 2H, NH₂), 4.38 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.39 (t, J=7.1 Hz, 3H, OCH₂CH₃).
Part 2: Core Synthesis via Buchwald-Hartwig Amination
Step 2: Palladium-Catalyzed Coupling of Ethyl 3-Aminoisonicotinate with 2-Fluoro-4-iodoaniline
Principle: The Buchwald-Hartwig amination is a highly versatile and efficient method for the formation of C-N bonds.[4] This reaction utilizes a palladium catalyst in combination with a phosphine ligand to couple an amine with an aryl halide. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for coupling with heteroaryl amines.[7] In this protocol, we will use a common and effective catalyst system for this type of transformation.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol:
-
To a dry Schlenk flask, add ethyl 3-aminoisonicotinate (5.0 g, 30.1 mmol), 2-fluoro-4-iodoaniline (7.8 g, 33.1 mmol), and cesium carbonate (14.7 g, 45.1 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (275 mg, 0.30 mmol, 1 mol%) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (348 mg, 0.60 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane (100 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (200 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 3-((2-fluoro-4-iodophenyl)amino)isonicotinate as a solid.
Expected Yield: 65-80%
Characterization of Ethyl 3-((2-fluoro-4-iodophenyl)amino)isonicotinate:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): (Predicted) δ 9.30 (s, 1H, NH), 8.55 (s, 1H), 8.30 (d, J=4.8 Hz, 1H), 7.60 (d, J=10.0 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.05 (t, J=8.4 Hz, 1H), 6.85 (d, J=4.8 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₂FIN₂O₂ [M+H]⁺: 387.00; found: 387.1.
Part 3: Final Product Synthesis and Purification
Step 3: Hydrolysis of Ethyl 3-((2-fluoro-4-iodophenyl)amino)isonicotinate
Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent to ensure solubility. Subsequent acidification protonates the carboxylate salt to yield the final product.
Protocol:
-
Dissolve ethyl 3-((2-fluoro-4-iodophenyl)amino)isonicotinate (8.0 g, 20.7 mmol) in a mixture of tetrahydrofuran (THF) (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (1.74 g, 41.4 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Expected Yield: 85-95%
Part 4: Characterization of the Final Product
This compound
| Property | Value |
| Molecular Formula | C₁₂H₈FIN₂O₂ |
| Molecular Weight | 358.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | ≥98% |
| ¹H NMR (DMSO-d₆, 400 MHz) | (Predicted) δ 13.5 (br s, 1H, COOH), 9.55 (s, 1H, NH), 8.60 (s, 1H), 8.35 (d, J=4.8 Hz, 1H), 7.80 (d, J=10.8 Hz, 1H), 7.60 (dd, J=8.4, 2.0 Hz, 1H), 7.15 (t, J=8.8 Hz, 1H), 7.00 (d, J=4.8 Hz, 1H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | (Predicted) δ 168.5, 152.0, 149.8, 145.2, 142.1 (d, J=245 Hz), 135.0, 130.5, 128.0, 125.5, 118.0, 85.0. |
| Mass Spectrometry (ESI-) | m/z calculated for C₁₂H₇FIN₂O₂ [M-H]⁻: 356.96; found: 356.9. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Thionyl chloride is corrosive and lachrymatory. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. 2-Fluoro-4-iodoaniline is a halogenated aniline and should be considered toxic.
-
Solvents: Organic solvents such as ethanol, ethyl acetate, THF, and 1,4-dioxane are flammable. Keep away from ignition sources.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Nuclear Medicine. (2018). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Any procedure for the esterification of isonicotinic acid? Retrieved from [Link]
-
ACS Publications. (2011). Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate). Retrieved from [Link]
-
API Synthesis International. (2015). TRAMETINIB. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing trametinib key intermediate.
-
ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]
-
PubMed Central (PMC). (2011). Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate). Retrieved from [Link]
-
API Synthesis International. (2015). TRAMETINIB. Retrieved from [Link]
Sources
- 1. Trametinib (GSK-1120212; JTP-74057; Mekinist) | MEK1/2 inhibitor | CAS 871700-17-3 | Buy Trametinib (GSK-1120212; JTP-74057; Mekinist) from Supplier InvivoChem [invivochem.com]
- 2. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
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- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Method for preparing 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid analogs
Application Notes and Protocols
Topic: Method for Preparing 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid Analogs Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide to the synthesis of this compound and its analogs, a critical class of intermediates in pharmaceutical development, most notably for the synthesis of the MEK inhibitor Trametinib.[1][2] We move beyond a simple recitation of steps to explore the underlying mechanistic principles, offering a comparative analysis of the two primary catalytic strategies for the key C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. By detailing the causality behind procedural choices, this guide equips researchers with the knowledge to not only replicate the synthesis but also to troubleshoot and adapt the methodology for novel analogs. Detailed, step-by-step protocols, safety considerations, and data validation checkpoints are provided to ensure scientific rigor and reproducibility.
Introduction: Strategic Importance and Synthetic Challenges
The diarylamine scaffold is a privileged structure in medicinal chemistry, imparting crucial conformational properties to many pharmacologically active agents. This compound is a premier example, serving as the cornerstone intermediate for Trametinib (Mekinist®), a highly potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes in the MAPK signaling pathway.[2] The efficacy of Trametinib in treating BRAF-mutant metastatic melanoma and other cancers underscores the importance of robust and scalable synthetic routes to its core components.[2][3]
The central synthetic challenge lies in the construction of the C-N bond between an electron-deficient pyridine ring and an electron-rich aniline derivative. Classical nucleophilic aromatic substitution (SNAr) methods are often ineffective for this transformation due to the poor reactivity of the aryl halide coupling partner.[4] Consequently, modern synthetic chemistry relies on transition-metal-catalyzed cross-coupling reactions, which offer milder conditions, broader substrate scope, and improved yields.[5][6] This guide will focus on the two most powerful and industrially relevant methods for this key transformation.
Mechanistic Deep Dive: Choosing the Right Catalytic System
The formation of the diarylamine bond is achieved via cross-coupling chemistry. The choice between a Palladium or Copper-based system depends on factors such as cost, substrate sensitivity, desired scale, and available equipment.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a versatile and widely used method for forming C-N bonds.[4][5] Its success stems from the development of sophisticated phosphine ligands that facilitate a predictable catalytic cycle under relatively mild conditions.
Pillar of Expertise: Why it Works The reaction's efficacy hinges on a Pd(0)/Pd(II) catalytic cycle. A bulky, electron-rich phosphine ligand is essential for promoting both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7] The choice of base is also critical; it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.
Caption: Buchwald-Hartwig Catalytic Cycle.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for C-N bond formation that has been significantly refined for modern applications.[6][8] It typically employs a copper catalyst and is often favored in industrial settings due to the lower cost of copper compared to palladium.
Pillar of Expertise: Why it Works Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper metal.[9] Modern protocols utilize soluble Cu(I) salts (like CuI) and a chelating ligand (e.g., diamines, amino acids) to create a more active catalytic species.[10] This allows the reaction to proceed at lower temperatures with catalytic amounts of copper. The mechanism is thought to involve the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination.[9]
Caption: Ullmann Condensation Catalytic Cycle.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol details the synthesis of the parent compound, this compound, using a reliable Buchwald-Hartwig amination approach. This method can be adapted for various analogs by substituting the starting materials.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Key Properties | Supplier Example |
| 3-Bromoisonicotinic acid | 66572-56-3 | 202.01 | Starting material | Sigma-Aldrich |
| 2-Fluoro-4-iodoaniline | 29632-75-7 | 237.01 | Starting material | Combi-Blocks |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Palladium precatalyst | Strem Chemicals |
| XPhos | 564483-18-7 | 476.62 | Phosphine ligand | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Strong, non-nucleophilic base | Acros Organics |
| Toluene, Anhydrous | 108-88-3 | 92.14 | Reaction solvent, >99.8% pure | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent | Fisher Scientific |
| Brine (sat. NaCl aq.) | 7647-14-5 | 58.44 | Aqueous wash | VWR |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent | J.T. Baker |
Equipment
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
Pillar of Trustworthiness: A Self-Validating System Each step includes checkpoints and expected observations. Deviation from these may indicate issues with reagent quality or reaction conditions.
Caption: General Experimental Workflow.
-
Reaction Setup: Assemble a dry 100 mL Schlenk flask containing a magnetic stir bar. Fit the flask with a condenser and connect it to an inert gas (Argon or Nitrogen) line. Flame-dry the glassware under vacuum and backfill with inert gas three times to ensure an anaerobic environment.
-
Reagent Charging: To the flask, add 3-bromoisonicotinic acid (1.0 eq), sodium tert-butoxide (2.2 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Causality Note: The solids are added first under a positive flow of inert gas to prevent degradation of the catalyst and ligand by atmospheric oxygen and moisture.
-
-
Solvent and Reactant Addition: Evacuate and backfill the flask with inert gas again. Add anhydrous toluene (approx. 0.1 M concentration relative to the limiting reagent) via cannula or syringe. Begin stirring. Add 2-fluoro-4-iodoaniline (1.1 eq) via syringe.
-
Causality Note: Using a slight excess of the aniline component helps to drive the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. The mixture will typically turn dark brown or black. Maintain the reaction at this temperature for 12-24 hours.
-
Checkpoint: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting 3-bromoisonicotinic acid is consumed.
-
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 2 M HCl (aq) until the pH is ~2-3. This will neutralize the excess base and protonate the product, making it soluble in the aqueous layer.
-
Safety Note: Quenching is exothermic. Add acid slowly.
-
-
Purification: The precipitated solid is the crude product. Filter the mixture and wash the solid with water, followed by a small amount of cold ethyl acetate or diethyl ether to remove non-polar impurities.
-
Alternative: If the product remains in solution, transfer the mixture to a separatory funnel. The product may precipitate at the interface or be extracted after adjusting pH. The exact procedure may require optimization.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) or by column chromatography if necessary.
-
-
Product Validation: Dry the purified solid under vacuum. Characterize the final product, this compound (MW: 358.11 g/mol [11][12]), by:
-
¹H and ¹³C NMR: To confirm the structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (mp): To assess purity.
-
Safety and Handling
-
Palladium Catalysts: Palladium compounds are precious metal catalysts and should be handled with care to avoid loss. They are generally considered low toxicity but should be handled in a fume hood.
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under inert gas and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and ethyl acetate are flammable. All heating should be conducted using a heating mantle, not a hot plate, and all work should be performed in a well-ventilated fume hood.
-
Aryl Halides/Anilines: These reagents can be toxic and irritants. Avoid inhalation and skin contact.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. |
| Insufficient base or weak base | Use a strong base like NaOtBu or K₃PO₄. Ensure accurate weighing. | |
| Low reaction temperature | Ensure the internal temperature reaches the target (100-110 °C). | |
| Formation of Side Products | Hydrodehalogenation of starting material | Use fresh, high-quality catalyst and ligands. Minimize reaction time once starting material is consumed. |
| Homocoupling of aniline | Optimize catalyst/ligand ratio. | |
| Difficult Purification | Product is insoluble or forms an emulsion | Adjust the pH during work-up. Try different solvent systems for extraction and chromatography. |
Conclusion
The synthesis of this compound and its analogs is a critical step in the development of important pharmaceuticals. The Palladium-catalyzed Buchwald-Hartwig amination offers a reliable and high-yielding route that is amenable to a wide range of substrates. By understanding the mechanistic principles behind the catalyst, ligand, and base selection, researchers can confidently apply and adapt this protocol. The provided step-by-step methodology, complete with checkpoints and troubleshooting advice, serves as a robust framework for the successful preparation of these valuable diarylamine intermediates.
References
-
A method for synthesizing trametinib key intermediate - Eureka | Patsnap. (n.d.). Retrieved January 4, 2026, from [Link]
- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents. (n.d.).
-
Laboratory-scale synthesis of trametinib (55). - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
This compound | C12H8FIN2O2 | CID 59026791 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - Journal of Nuclear Medicine. (n.d.). Retrieved January 4, 2026, from [Link]
- CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents. (n.d.).
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 4, 2026, from [Link]
-
Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 4, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
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Application Notes and Protocols for the Solid-Phase Synthesis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid Derivatives
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid as a key building block in solid-phase synthesis (SPS). Recognizing the growing importance of diarylamine scaffolds in targeted therapeutics, particularly as kinase inhibitors, this guide offers detailed, field-tested protocols for the efficient incorporation of this sterically demanding and electronically modified building block onto a solid support. We address the critical challenges of resin loading, amide bond formation, and final cleavage, providing reasoned explanations for procedural choices to ensure high-yield, high-purity synthesis of complex molecules. The protocols are designed to be self-validating, incorporating in-process analytical checkpoints and troubleshooting advice.
Introduction: The Strategic Value of the 2-Fluoro-4-iodophenylamino Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its structure is prominently featured in potent kinase inhibitors, such as the MEK inhibitor Trametinib. The diarylamine linkage offers a rigid, yet conformationally relevant vector for orienting substituents within a protein's binding pocket. The electronic properties of the scaffold are finely tuned by its substituents: the electron-withdrawing fluorine atom can modulate the pKa of the secondary amine and influence binding interactions, while the iodine atom serves as a versatile synthetic handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Solid-phase synthesis offers a streamlined approach to building libraries of compounds based on this core, enabling rapid exploration of structure-activity relationships (SAR). However, the inherent properties of this building block—specifically the steric hindrance around the carboxylic acid and the presence of an aryl iodide—necessitate a carefully optimized protocol. This guide provides a robust framework for its successful application.
Core Synthesis Workflow
The overall strategy involves a three-stage process: immobilization of the building block onto a suitable solid support, elongation of the molecular structure through standard SPS cycles, and finally, cleavage from the resin with concomitant removal of protecting groups.
Caption: High-level workflow for solid-phase synthesis using the target building block.
Materials and Equipment
| Reagents and Solvents | Solid Supports | Equipment |
| This compound | 2-Chlorotrityl chloride (2-CTC) resin | Solid-phase synthesis reaction vessel |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Alternative: Wang Resin (for C-terminal acids) | Mechanical shaker or nitrogen bubbling apparatus |
| Dichloromethane (DCM), anhydrous | Syringes and needles | |
| N,N-Diisopropylethylamine (DIPEA) | Sintered glass funnels | |
| Piperidine, peptide synthesis grade | Rotary evaporator | |
| HATU (or HCTU/PyBOP) | High-Performance Liquid Chromatography (HPLC) system | |
| Trifluoroacetic acid (TFA) | Lyophilizer | |
| Triisopropylsilane (TIS) | Mass Spectrometer (MS) | |
| Dithiothreitol (DTT) (optional scavenger) | pH meter | |
| Diethyl ether or MTBE, cold | Centrifuge | |
| Fmoc-protected amino acids (as required) |
Detailed Protocols
Protocol 1: Resin Loading - Immobilization of the Building Block
Rationale: The secondary amine and heterocyclic nature of this compound create significant steric bulk around the carboxylic acid, making efficient loading a critical first step. We recommend 2-Chlorotrityl chloride (2-CTC) resin due to its high acid lability, which allows for cleavage under mild conditions that preserve the integrity of the final product, and its ability to be loaded without pre-activation, minimizing side reactions.[1] The use of DIPEA as a non-nucleophilic base facilitates the reaction without competing with the resin's reactive sites.[2]
Step-by-Step Methodology:
-
Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 eq, e.g., 1 g, 1.5 mmol/g) in a suitable reaction vessel. Swell the resin in anhydrous DCM (10-15 mL/g) for at least 30 minutes with gentle agitation.
-
Prepare Building Block Solution: In a separate flask, dissolve this compound (0.8-1.0 eq relative to resin capacity, e.g., 1.2-1.5 mmol) in anhydrous DCM (10 mL/g of resin). A minimal amount of DMF may be added dropwise to aid dissolution if necessary.
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the building block solution to the resin.
-
Base Addition: Add DIPEA (2.0 eq relative to the building block) to the resin slurry.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small aliquot of the solution and analyzing for the disappearance of the starting acid by TLC or LC-MS.
-
Capping Unreacted Sites: To block any remaining reactive chlorotrityl groups, add DCM:Methanol:DIPEA (17:2:1 v/v/v, approx. 10 mL/g of resin) and agitate for 30 minutes.[3] This step is crucial to prevent side-chain attachment during subsequent coupling steps.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying and Loading Determination: Dry the resin under high vacuum to a constant weight. The loading level (mmol/g) can be accurately determined by gravimetric analysis or more precisely by UV-Vis spectrophotometry after cleaving the molecule from a small, accurately weighed amount of resin.
| Parameter | Recommended Value | Rationale |
| Resin Type | 2-Chlorotrityl Chloride | Mild cleavage conditions, prevents diketopiperazine formation.[1] |
| Building Block Stoichiometry | 0.8 - 1.0 eq | Maximizes loading efficiency while being cost-effective. |
| Base | DIPEA (2.0 eq) | Non-nucleophilic, prevents racemization and side reactions.[2] |
| Reaction Time | 2-4 hours | Sufficient for sterically hindered acid; can be extended if loading is low. |
| Capping Solution | DCM/MeOH/DIPEA (17:2:1) | Effectively quenches unreacted chlorotrityl sites.[3] |
Protocol 2: Chain Elongation - Coupling of Subsequent Building Blocks
Rationale: Coupling onto the secondary amine of the resin-bound isonicotinic acid derivative, or coupling a subsequent amino acid to the growing chain, requires a highly efficient activation method. The steric hindrance and potentially reduced nucleophilicity of the resin-bound amine necessitate the use of a potent coupling reagent. HATU is recommended due to its formation of a highly reactive OAt-ester, which is known to be superior for difficult couplings, including those involving N-methylated or other sterically demanding amino acids.[4][5][6] A double coupling strategy is advised to ensure the reaction proceeds to completion.
Step-by-Step Methodology (for coupling an Fmoc-amino acid):
-
Fmoc Deprotection (if applicable): If the previously coupled unit was Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).
-
Prepare Activated Amino Acid: In a separate vial, dissolve the Fmoc-amino acid (4 eq relative to resin loading), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.[4]
-
First Coupling: Add the activated amino acid solution to the deprotected, resin-bound substrate. Agitate at room temperature for 45-60 minutes.
-
Wash: Drain the reaction solution and wash the resin with DMF (3x).
-
Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (clear/yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the second coupling.
-
Second Coupling (if necessary): Prepare a fresh solution of activated amino acid as in step 2 and repeat the coupling (step 3).
-
Final Wash: After a negative ninhydrin test, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Caption: Simplified mechanism of HATU-mediated coupling for sterically hindered acids.
Protocol 3: Cleavage and Deprotection
Rationale: The final step liberates the synthesized molecule from the solid support and removes any remaining side-chain protecting groups. The aryl-iodide bond is generally stable to TFA, but the choice of scavengers is critical to prevent side reactions caused by carbocations generated from protecting groups.[7] Triisopropylsilane (TIS) is an excellent carbocation scavenger.[8][9] Water is included to suppress aspartimide formation if Asp is present. While no specific scavenger for iodine is typically required under these non-oxidative conditions, adding a small amount of a reducing agent like dithiothreitol (DTT) can be a precautionary measure against any potential oxidative side reactions, though this is often unnecessary.
Step-by-Step Methodology:
-
Resin Preparation: Wash the final, resin-bound compound with DCM (3x) and dry thoroughly under vacuum.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard, robust choice is Reagent K or a modification thereof.[10][11]
-
Standard Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).
-
For Tryptophan-containing molecules: 94% TFA, 2.5% Water, 2.5% TIS, 1% DTT (v/v/v/w).
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of starting resin). Agitate gently at room temperature for 2-3 hours.
-
Isolate Cleavage Solution: Filter the resin and collect the filtrate in a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA, combining the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold (0°C) diethyl ether or methyl tert-butyl ether (MTBE) with vigorous stirring. A white precipitate of the crude product should form.
-
Pellet Collection: Allow the suspension to stand at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture (e.g., 4000 rpm, 10 min), and carefully decant the ether.
-
Washing: Wash the crude product pellet with cold ether (2x) to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude product pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: Dissolve the crude product in a suitable solvent system (e.g., Water/Acetonitrile +/- 0.1% TFA) and purify by preparative reverse-phase HPLC. Confirm the identity and purity of the final product by LC-MS and NMR.
Troubleshooting and Key Considerations
-
Low Resin Loading: If gravimetric or cleavage analysis shows poor loading, extend the reaction time to overnight or increase the equivalents of the building block and DIPEA. Ensure all reagents and solvents are strictly anhydrous.
-
Incomplete Coupling: If the ninhydrin test remains positive after a double coupling, consider switching to an even more potent coupling agent like COMU or using microwave-assisted synthesis to overcome the steric barrier.[12] Ensure the quality of your DMF is high (amine-free).
-
Aryl Iodide Instability: While unlikely with standard TFA cleavage, if loss of iodine is observed by MS, reduce the cleavage time or temperature. The C-I bond is robust, and cleavage issues are more likely to arise from other functionalities.[13]
-
Trifluoroacetylation: A potential side reaction in any synthesis using TFA is the trifluoroacetylation of free amines.[14] This is minimized by using a robust capping strategy and ensuring complete coupling at every step.
References
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (2020). National Institutes of Health. [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. (2007). Journal of Organic Chemistry. [Link]
-
Loading protocols. (n.d.). Peptideweb.com. [Link]
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Mangner, T. J., Wu, J. L., & Wieland, D. M. (1982). Solid-phase exchange radioiodination of aryl iodides. Facilitation by ammonium sulfate. Journal of Organic Chemistry. [Link]
-
Polymorphism and Solid–Gas/Solid–Solid Reactions of Isonicotinic Acid, Isonicotinamide, and Nicotinamide Copper Chloride Compounds. (2025). ResearchGate. [Link]
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). PubMed. [Link]
-
HATU coupling - what's the best order?. (2024). Reddit. [Link]
-
Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences. [Link]
- Halogen scavengers. (n.d.).
- Halogen scavengers. (n.d.).
-
Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters. [Link]
-
Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (1989). Semantic Scholar. [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
Sources
- 1. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
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- 5. peptide.com [peptide.com]
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- 8. scienceopen.com [scienceopen.com]
- 9. Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis | Semantic Scholar [semanticscholar.org]
- 10. peptide.com [peptide.com]
- 11. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. lifetein.com [lifetein.com]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate
An In-Depth Guide to the Purification of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
This compound is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] In drug development and manufacturing, the purity of such intermediates is not merely a quality metric but a fundamental pillar of safety and efficacy. The presence of impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[3][4] Therefore, robust and validated purification strategies are essential.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the purification of this compound. It moves beyond simple protocols to explain the underlying principles behind methodological choices, enabling scientists to adapt and troubleshoot purification processes effectively. We will explore a multi-tiered approach, from classical recrystallization to high-resolution chromatographic techniques, ensuring the final compound meets the stringent purity requirements of the pharmaceutical industry.
Physicochemical Profile and Impurity Landscape
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities that may accompany it from the synthetic process.
Compound Characteristics
The structure of this compound, with its combination of a carboxylic acid, a secondary amine, and halogenated aromatic rings, defines it as a polar, likely crystalline solid. These features are pivotal in selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| IUPAC Name | 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | [5] |
| Molecular Formula | C₁₂H₈FIN₂O₂ | [5] |
| Molecular Weight | 358.11 g/mol | [5][6] |
| CAS Number | 885588-03-4 | [5] |
| Predicted Polarity | High, due to carboxylic acid and N-H functionalities. | Inferred |
| Physical Form | Solid |
Anticipated Impurity Profile
Impurities can originate from starting materials, side reactions, or subsequent degradation.[4] A proactive impurity profile analysis is crucial for selecting a purification technique with the appropriate selectivity.
-
Unreacted Starting Materials: Residual precursors such as 2-fluoro-4-iodoaniline and a derivative of 3-aminoisonicotinic acid.
-
Reaction By-products: These can include regioisomers, over-iodinated species, or products from unintended side reactions. The synthesis of iodoaromatics can sometimes lead to mixtures of mono- and di-iodinated compounds, which can be challenging to separate.[7][8]
-
Inorganic Impurities: Residual catalysts, salts, and reagents from the synthesis and work-up steps can be present.[4][]
-
Residual Solvents: Solvents used during the synthesis or initial work-up that are not fully removed.[]
Strategic Purification Workflow
The purification of this intermediate is best approached with a logical, multi-step strategy. The initial crude material is first subjected to a bulk purification technique like recrystallization. If purity requirements are not met, chromatographic methods of increasing resolving power are employed.
Caption: A strategic workflow for purifying the target intermediate.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for removing significant quantities of impurities from a solid sample. It leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For aminobenzoic acid-type structures, solvents like ethyl acetate and water have proven effective.[10][11]
Causality Behind Experimental Choices:
The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). This differential solubility allows the desired compound to crystallize out upon cooling, leaving the more soluble impurities behind in the solvent (mother liquor). Slow cooling is preferred as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurity molecules.
Detailed Step-by-Step Protocol:
-
Solvent Screening: In parallel on a small scale, test the solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, water, or mixtures like ethanol/water) to identify the optimal system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid is just fully dissolved.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Common Recrystallization Issues:
| Issue | Probable Cause(s) | Solution(s) |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Add slightly more solvent; try a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used; the solution is not sufficiently supersaturated. | Gently boil off some solvent to increase concentration; scratch the inside of the flask with a glass rod to create nucleation sites; add a seed crystal of the pure compound.[12] |
| Low Recovery | The compound has significant solubility in the solvent even at low temperatures; premature crystallization during hot filtration. | Try a different solvent system; ensure the filtration apparatus is sufficiently pre-heated. |
| Product Still Impure | Impurities have similar solubility profiles; cooling was too rapid, trapping impurities. | Allow for slower cooling; a second recrystallization may be necessary; consider chromatography.[12] |
Protocol 2: Flash Column Chromatography
When impurities are too similar in structure and solubility to be removed by recrystallization, flash column chromatography is the next logical step.[13] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[14]
Causality Behind Experimental Choices:
Silica gel is a polar adsorbent. Polar molecules will adhere more strongly to it and thus move down the column more slowly. Non-polar molecules will have weaker interactions and will be eluted more quickly by the mobile phase.[14] For our polar target compound, a relatively polar mobile phase will be required to move it down the column at a reasonable rate. The addition of a small amount of acid (e.g., acetic acid) to the mobile phase can protonate the carboxylic acid group, reducing its interaction with the acidic silica surface and preventing "streaking," which leads to poor separation.
Caption: Step-by-step workflow for flash column chromatography.
Detailed Step-by-Step Protocol:
-
Mobile Phase Selection via TLC: On a TLC plate, spot the crude material and develop it in various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol). The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.35, and there is good separation from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.
-
Dry Loading: For compounds with poor solubility, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.[15]
-
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions immediately. A gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 20% to 50% ethyl acetate in hexane) can be highly effective for separating compounds with different polarities.[15]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
For achieving the highest levels of purity (>99.5%), required for pharmaceutical applications, or for separating extremely similar impurities, preparative HPLC is the gold standard.[16][17][18] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate, rather than just quantify, compounds.[16][19]
Causality Behind Experimental Choices:
Reversed-phase HPLC (RP-HPLC) is typically the method of choice for polar molecules like the target compound.[13] In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile). Polar molecules have less affinity for the stationary phase and elute earlier, while less polar impurities are retained longer. Adding an acid modifier (like formic acid or TFA) to the mobile phase controls the ionization of the carboxylic acid, ensuring sharp, symmetrical peak shapes critical for high-resolution separation.
Detailed Step-by-Step Protocol:
-
Analytical Method Development: First, develop a robust separation method on an analytical scale (e.g., using a 4.6 mm ID C18 column). The goal is to achieve baseline separation of the target compound from all impurities. A typical starting point is a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Scale-Up: Scale the analytical method to a preparative column (e.g., 20-50 mm ID). The flow rate and injection volume are increased proportionally to the column's cross-sectional area.
-
Sample Preparation: Dissolve the partially purified material in a suitable solvent (ideally the initial mobile phase) and filter it through a 0.45 µm filter to remove particulates.
-
Purification Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the eluent in fractions. Modern systems use automated fraction collectors triggered by a UV detector signal, collecting only the peak corresponding to the target compound.
-
Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm their purity.
-
Product Isolation: Combine the pure fractions. The mobile phase is typically removed by lyophilization (freeze-drying) if aqueous or by rotary evaporation for organic solvents to yield the final, high-purity product.
Comparison of HPLC Scales:
| Parameter | Analytical HPLC | Preparative HPLC |
| Objective | Identification & Quantification | Isolation & Purification[16] |
| Column ID | 2.1 - 4.6 mm | 10 - 50 mm (or larger) |
| Flow Rate | 0.2 - 1.5 mL/min | 10 - 150 mL/min |
| Injection Load | Micrograms (µg) | Milligrams (mg) to Grams (g)[20] |
| Outcome | Data (Chromatogram) | Collected Pure Compound |
Final Purity Assessment and Characterization
Post-purification, the identity and purity of the final product must be rigorously confirmed using a suite of orthogonal analytical techniques.[21]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity, typically expressed as a percentage based on the area of the main peak relative to the total area of all peaks.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the purified compound and provides molecular weight information for any remaining trace impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation, ensuring the correct isomer has been isolated and that no structurally related impurities are present.[3]
-
Melting Point: A sharp and un-depressed melting point range is a classic indicator of high purity.[12]
By systematically applying these detailed purification and analytical protocols, researchers can confidently obtain this compound of the high purity required for its use in the demanding field of pharmaceutical development.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
-
Welch, C. J., et al. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 549-555. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013-1023. Retrieved from [Link]
-
American Chemical Society. (2004, September 1). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design. Retrieved from [Link]
-
Ali, M. H., & Al-Qaradawi, S. Z. (2005). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of the Chinese Chemical Society, 52(2), 315-320. Retrieved from [Link]
- Google Patents. (n.d.). EP1588997A1 - Process for the preparation of iodoaromatic compounds.
-
Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution (Doctoral dissertation, The University of Manchester). Retrieved from [Link]
-
Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
PYG Lifesciences. (2025, September 29). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN103172480A - Method for preparing iodo aromatic hydrocarbon.
-
ResearchGate. (2025, August 6). Polymorphism and Crystallization of p-Aminobenzoic Acid. Retrieved from [Link]
-
Jerg, M., et al. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 19(11), 18675-18688. Retrieved from [Link]
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Scale-Up Synthesis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to the MEK inhibitor Trametinib.[1] The efficient and robust synthesis of this compound at scale is therefore of significant interest to the pharmaceutical industry. This document provides a detailed guide to the scale-up synthesis of this compound, focusing on the strategic selection of synthetic routes, detailed process protocols, and critical considerations for safety, purification, and analysis.
The core of this synthesis lies in the formation of a C-N bond between an aryl halide and an aminopyridine. Two primary catalytic cross-coupling methodologies are typically employed for such transformations: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3] This guide will delve into the practical application of the Buchwald-Hartwig amination for this specific transformation, as it often offers milder reaction conditions, broader substrate scope, and higher selectivity compared to traditional Ullmann-type reactions.[3][4]
Strategic Considerations for Scale-Up Synthesis
The selection of a synthetic route for industrial-scale production is a multi-faceted decision, balancing yield, purity, cost, safety, and environmental impact. For the synthesis of this compound, the Buchwald-Hartwig amination presents a compelling case for scalability.
Buchwald-Hartwig Amination vs. Ullmann Condensation: A Comparative Analysis
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Ligands | Bulky, electron-rich phosphines | Simple diamines, amino acids, or none |
| Reaction Temperature | Milder (often 25-120°C) | High (often >150-220°C) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) | Strong inorganic bases (e.g., K2CO3) |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) | High-boiling polar solvents (e.g., DMF, NMP) |
| Substrate Scope | Broad, including electron-rich and -neutral aryl halides | Traditionally favored for electron-poor aryl halides |
| Cost | Higher (precious metal catalyst and specialized ligands) | Generally lower (abundant copper catalyst) |
While the initial cost of the palladium catalyst and ligands for the Buchwald-Hartwig reaction may be higher, the milder reaction conditions, higher functional group tolerance, and often superior yields can lead to a more cost-effective and environmentally friendly process at scale.[5] The harsh conditions of the Ullmann condensation can lead to undesired side reactions and decomposition of starting materials or products, complicating purification and reducing overall efficiency.[6]
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of all reagents is crucial for process design and safety.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Fluoro-4-iodoaniline | C₆H₅FIN | 237.01 | 55-57 | 261.7±25.0 at 760 mmHg | |
| 3-Bromoisonicotinic acid | C₆H₄BrNO₂ | 202.01 | 175-176 (decomposes) | Not available | |
| This compound | C₁₂H₈FIN₂O₂ | 358.11 | Not available | 484.8±45.0 at 760 mmHg |
Data sourced from[7][8][9][10][11][12][13][14]
Experimental Protocols
The following protocols are designed to be a robust starting point for the synthesis of this compound via a Buchwald-Hartwig amination. Optimization of reaction parameters may be necessary depending on the scale and specific equipment used.
Diagram of the Synthetic Workflow
Caption: General workflow for the Buchwald-Hartwig amination synthesis.
Detailed Step-by-Step Methodology
Materials:
-
3-Bromoisonicotinic acid (1.0 eq)
-
2-Fluoro-4-iodoaniline (1.1 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 eq)
-
Xantphos (0.02-0.04 eq)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Hydrochloric acid (HCl) (1M solution)
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reactor, charge 3-bromoisonicotinic acid, 2-fluoro-4-iodoaniline, and potassium phosphate.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reactor. The solvent volume should be sufficient to ensure good stirring and heat transfer (typically 10-20 volumes relative to the limiting reagent).
-
Inerting: Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst Addition: In a separate glovebox or under a strong stream of inert gas, prepare a slurry of Pd₂(dba)₃ and Xantphos in a small amount of anhydrous 1,4-dioxane. Add this catalyst slurry to the main reactor.
-
Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or TLC. The reaction is typically complete within 8-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching and Precipitation: Slowly add water to the reaction mixture to quench any remaining reactive species. Adjust the pH of the aqueous solution to approximately 3-4 with a 1M HCl solution. This will precipitate the product.
-
Isolation: Filter the precipitated solid and wash it thoroughly with water to remove any inorganic salts.
-
Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight.
Scale-Up Considerations and Process Safety
Transitioning a laboratory procedure to a large-scale manufacturing process requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[15]
Diagram of Key Scale-Up Parameters
Caption: Interconnected considerations for process scale-up.
-
Heat Transfer and Exotherm Control: Palladium-catalyzed cross-coupling reactions are known to be exothermic. On a large scale, inefficient heat dissipation can lead to a dangerous temperature increase, potentially causing solvent to boil or side reactions to occur. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or reaction calorimetry is essential before scaling up.[16] A controlled dosing strategy for one of the reactants or the catalyst can help manage the exotherm.
-
Mass Transfer: Efficient mixing is critical for heterogeneous reactions involving solid bases like potassium phosphate. Inadequate stirring can lead to localized "hot spots" and incomplete reactions. The choice of reactor and impeller design is crucial for ensuring good mass transfer at scale.
-
Catalyst and Ligand Selection: While Pd₂(dba)₃/Xantphos is a robust system, for large-scale production, pre-formed, air-stable palladium pre-catalysts can simplify handling and improve reproducibility.[15] The cost and availability of the ligand are also significant factors in the overall process economics.[5]
-
Solvent Selection and Recovery: While dioxane is a common solvent for this reaction, its potential toxicity and peroxide-forming tendencies require careful handling and consideration of alternative solvents like toluene or 2-methyltetrahydrofuran (2-MeTHF) for a greener process. A robust solvent recovery and recycling plan should be in place.
-
Process Safety for Starting Materials:
-
2-Fluoro-4-iodoaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used. The process should be conducted in a well-ventilated area.
-
3-Bromoisonicotinic acid: This compound is also an irritant.[10] Standard chemical handling precautions should be observed.
-
Purification and Analysis
Ensuring the purity of the final product is paramount in pharmaceutical manufacturing.
Purification Strategy
The described work-up involving precipitation by pH adjustment is often sufficient to provide material of high purity. However, if further purification is required, the following methods can be considered:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water, acetic acid/water) to remove impurities.
-
Slurry Wash: Slurrying the crude product in a solvent in which it has low solubility can effectively remove more soluble impurities.
Analytical Methods for Quality Control
A comprehensive suite of analytical techniques should be employed to monitor the reaction and characterize the final product.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Monitor reaction progress, determine product purity, and quantify impurities. |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative reaction monitoring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural confirmation of the final product and key intermediates. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and assessment of thermal stability. |
Reaction progress can be effectively monitored by HPLC, observing the disappearance of the starting materials and the appearance of the product peak.[18] The final product should be characterized by NMR and MS to confirm its identity and by HPLC to determine its purity.
Conclusion
The scale-up synthesis of this compound is a critical process in the production of important pharmaceutical agents. The Buchwald-Hartwig amination offers a robust and scalable route to this key intermediate. By carefully considering the choice of catalyst, reaction conditions, and process safety, and by implementing a thorough analytical and purification strategy, this synthesis can be performed efficiently and safely at an industrial scale. This guide provides a solid foundation for researchers and process chemists to develop and optimize the manufacturing process for this valuable compound.
References
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ACS Publications. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development. Retrieved from [Link]
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Chemsrc. (2025, August 19). 2-Fluoro-4-iodoaniline | CAS#:29632-74-4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972. PubChem. Retrieved from [Link]
-
Lundbeck. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
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Royal Society of Chemistry. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved from [Link]
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National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound | C12H8FIN2O2 | CID 59026791. PubChem. Retrieved from [Link]
-
ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
CAS. (n.d.). 3-Bromoisonicotinic acid - CAS Common Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Purdue College of Engineering. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Retrieved from [Link]
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Macmillan Group - Princeton University. (2020, October 14). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Retrieved from [Link]
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MDPI. (n.d.). Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. Retrieved from [Link]
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University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2024, December 8). A Tribute to Ullmann's Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides | Organic Process Research & Development. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine - Organic Syntheses Procedure. Retrieved from [Link]
-
ACS Publications. (2023, January 11). Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction | ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]
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PubMed. (2011, May 20). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]
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Laibo Chem. (n.d.). This compound , Package: 1g. Retrieved from [Link]
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University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
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Application Notes and Protocols: 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid as a Premier Building Block in Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance for Targeted Cancer Therapy
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. Within this endeavor, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid has emerged as a scaffold of exceptional value, most notably as a key intermediate in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1]
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, often driven by mutations in BRAF or RAS genes, is a hallmark of numerous cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[2][3] Trametinib's clinical success in treating BRAF-mutant metastatic melanoma underscores the therapeutic potential of targeting the MEK kinases.[2]
The unique structural features of this compound—a substituted aminopyridine carboxylic acid—provide a trifecta of functionalities essential for its role in MEK inhibition. The isonicotinic acid moiety offers a handle for amide bond formation, allowing for the introduction of side chains that can modulate solubility and pharmacokinetic properties. The 2-fluoro-4-iodophenylamino group is not merely a bulky substituent; it plays a crucial role in binding to a specific allosteric pocket on the MEK enzyme, conferring high potency and selectivity.[4] This guide provides detailed protocols and scientific insights for the effective utilization of this pivotal building block in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FIN₂O₂ | PubChem |
| Molecular Weight | 358.11 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Boiling Point | 484.8 ± 45.0 °C at 760 mmHg | Sigma-Aldrich |
| Storage Temperature | 2-8°C, protect from light | Achmem |
| IUPAC Name | 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | PubChem |
| CAS Number | 885588-03-4 | MedChemExpress |
Core Application: Synthesis of a Key Trametinib Precursor via Amide Coupling
The carboxylic acid functionality of this compound is a prime site for modification. One of the most critical reactions is its amide coupling with (S)-3-aminopropane-1,2-diol to form (S)-N-(2,3-dihydroxypropyl)-3-((2-fluoro-4-iodophenyl)amino)isonicotinamide. This intermediate incorporates the solubilizing diol side chain of Trametinib.
Experimental Protocol: Amide Coupling with (S)-3-Aminopropane-1,2-diol
This protocol provides a robust method for the amide coupling reaction, employing HATU as the coupling agent, which is known for its efficiency and low rate of racemization.
Materials and Reagents:
-
This compound
-
(S)-3-Aminopropane-1,2-diol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Addition of Amine and Base: To the stirred solution, add (S)-3-aminopropane-1,2-diol (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate to afford the pure (S)-N-(2,3-dihydroxypropyl)-3-((2-fluoro-4-iodophenyl)amino)isonicotinamide.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is critical to prevent the hydrolysis of the activated carboxylic acid intermediate formed by HATU, which would otherwise reduce the reaction yield.
-
HATU as Coupling Reagent: HATU is a highly effective uronium-based coupling reagent that rapidly converts the carboxylic acid to a reactive O-acylisourea intermediate. It is favored for its high efficiency and for minimizing side reactions, particularly racemization when coupling chiral amines.
-
DIPEA as Base: DIPEA is a non-nucleophilic hindered base. Its role is to deprotonate the carboxylic acid and the ammonium salt formed after the amine reacts, driving the reaction to completion. Its sterically hindered nature prevents it from competing with the primary amine as a nucleophile.
-
Aqueous Work-up: The wash with saturated NaHCO₃ is to remove any unreacted carboxylic acid and acidic byproducts from the coupling reagent. The brine wash helps to remove residual water from the organic layer.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a key Trametinib precursor.
Structure-Activity Relationship (SAR) Insights
The 2-fluoro-4-iodophenylamino moiety is a privileged scaffold in the design of MEK inhibitors. Its importance stems from its specific interactions within an allosteric pocket of the MEK1/2 enzymes, adjacent to the ATP-binding site.
-
Iodine Atom: The large, lipophilic iodine atom at the 4-position is critical for potency. It occupies a hydrophobic sub-pocket, forming favorable van der Waals interactions that anchor the inhibitor in place. This interaction is a key determinant of the high affinity of Trametinib for MEK.[4]
-
Fluorine Atom: The ortho-fluoro substituent serves multiple purposes. It acts as a conformational lock, influencing the dihedral angle between the two aromatic rings. This pre-organizes the molecule into a bioactive conformation. Additionally, the electron-withdrawing nature of fluorine can modulate the pKa of the secondary amine and enhance metabolic stability.
-
Amine Linker: The secondary amine acts as a crucial hydrogen bond donor, interacting with the backbone carbonyl of a serine residue in the hinge region of the enzyme.
The following table summarizes the general SAR trends for modifications to this core structure, based on public domain knowledge of MEK inhibitors.
| Modification | Impact on MEK Inhibition | Rationale |
| Replacement of Iodine | ||
| Smaller Halogen (Br, Cl) | Decreased potency | Reduced occupancy and hydrophobic interactions in the allosteric pocket. |
| Hydrogen | Significant loss of potency | Loss of key anchoring interactions. |
| Removal of Fluorine | Decreased potency | Loss of conformational constraint and potential H-bond interactions. |
| Modification of Amine Linker | ||
| N-Methylation | Loss of activity | The N-H is a critical hydrogen bond donor. |
Key Binding Interactions Diagram
Caption: Key interactions of the 2-fluoro-4-iodophenylamino moiety.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the building block and its synthetic derivatives.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer. Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For ¹⁹F NMR, acquire a proton-decoupled spectrum.
-
Process the spectra using appropriate software.
Representative ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 13.5-14.0 (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 9.5-9.8 (s, 1H): Amine proton (-NH-).
-
δ 8.5-8.6 (s, 1H): Aromatic proton on the pyridine ring.
-
δ 8.2-8.3 (d, 1H): Aromatic proton on the pyridine ring.
-
δ 7.8-7.9 (dd, 1H): Aromatic proton on the phenyl ring.
-
δ 7.6-7.7 (d, 1H): Aromatic proton on the phenyl ring.
-
δ 7.1-7.2 (t, 1H): Aromatic proton on the phenyl ring.
-
δ 7.0-7.1 (d, 1H): Aromatic proton on the pyridine ring.
Note: Chemical shifts are illustrative and may vary slightly.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthesized derivatives.
Instrumentation: HPLC system with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile. Gradient:
-
Start with 10% B, ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 10% B over 1 minute and equilibrate for 4 minutes. Flow Rate: 1.0 mL/min. Detection Wavelength: 254 nm. Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in DMF or DMSO at 1 mg/mL.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 A:B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results: A successful synthesis and purification should yield a major peak corresponding to the product with a purity of >95% by area percentage.
Conclusion
This compound is a highly valuable and strategically designed building block for medicinal chemists targeting the MEK kinases. Its well-defined role in establishing high-potency interactions within the allosteric site of MEK makes it an indispensable tool in the development of targeted therapies for a multitude of cancers. The protocols and insights provided herein are intended to empower researchers to effectively utilize this compound in their drug discovery programs, facilitating the synthesis of novel and potentially life-saving therapeutics.
References
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Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Trametinib Data Sheet. Neuromics. Available at: [Link]
-
Australian public assessment report for trametinib (as dimethyl sulfoxide). Therapeutic Goods Administration (TGA). Available at: [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available at: [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry—A European Journal. Available at: [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. Available at: [Link]
-
Combined spectroscopy methods and molecular simulations for the binding properties of trametinib to human serum albumin. RSC Advances. Available at: [Link]
-
BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers. Cancers. Available at: [Link]
-
Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature. Available at: [Link]
-
MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Translational Medicine. Available at: [Link]
Sources
Application Notes and Protocols: Utilizing 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid in the Synthesis of Advanced FGFR/VEGFR Inhibitors
Introduction: Targeting Aberrant Signaling in Oncology
At the heart of Lenvatinib's chemical architecture lies a crucial building block: 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid . This intermediate provides the core scaffold necessary for interaction with the kinase domains of FGFR and VEGFR. Understanding the synthesis and utilization of this key intermediate is paramount for researchers and drug development professionals aiming to explore novel kinase inhibitors or develop improved synthetic routes to existing drugs.
This document provides a detailed guide on the synthesis and application of this compound, offering in-depth protocols, mechanistic insights, and practical considerations for its use in the laboratory.
The Strategic Importance of the 2-Fluoro-4-iodoaniline Moiety
The specific substitution pattern of the aniline ring in this compound is not arbitrary. The ortho-fluoro substituent plays a crucial role in modulating the conformation of the molecule, influencing its binding affinity and selectivity for the target kinases. The para-iodo group serves as a versatile synthetic handle, allowing for subsequent cross-coupling reactions to introduce additional functionalities or to link the core to other pharmacophoric elements. This strategic placement of functional groups underscores the rational design principles employed in modern medicinal chemistry.
Signaling Pathways: The Rationale for Dual FGFR/VEGFR Inhibition
To appreciate the significance of inhibitors derived from this intermediate, it is essential to understand the signaling pathways they disrupt.
VEGFR Signaling and Angiogenesis
VEGF and its receptors are the primary drivers of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and survival.[2][11][12] By inhibiting VEGFR, drugs like Lenvatinib effectively cut off the tumor's blood and nutrient supply.
Caption: Simplified VEGFR Signaling Pathway and Lenvatinib Inhibition.
FGFR Signaling and Tumor Proliferation
The FGF/FGFR signaling axis is involved in a wide range of cellular processes, including proliferation, differentiation, and survival.[1][4][13][14] Aberrant FGFR signaling, through mutations, amplifications, or translocations, can drive oncogenesis and resistance to other therapies.[13][14]
Caption: Simplified FGFR Signaling Pathway and Lenvatinib Inhibition.
Synthesis of this compound
The synthesis of this key intermediate is typically achieved through a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation.[15][16][17] This reaction forms the crucial C-N bond between the isonicotinic acid derivative and the substituted aniline.
Caption: General Synthetic Workflow for the Intermediate.
Experimental Protocol: Ullmann Condensation
Materials:
-
3-Aminoisonicotinic acid
-
1-Fluoro-2-iodo-4-nitrobenzene (or a suitable precursor to 2-fluoro-4-iodoaniline)
-
Copper(I) iodide (CuI)
-
L-Proline (as ligand)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminoisonicotinic acid (1.0 eq), 1-fluoro-2-iodo-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Nitro Group Reduction (if necessary):
-
If starting with a nitro-substituted aryl halide, the resulting intermediate will contain a nitro group. This can be reduced to the corresponding amine using standard conditions (e.g., SnCl₂·2H₂O in ethanol, or catalytic hydrogenation with Pd/C).
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Rationale for Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann condensations.[18] The addition of a ligand, such as the readily available and inexpensive amino acid L-proline, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the catalytic cycle.[16]
-
Base: Potassium carbonate is a suitable base to deprotonate the carboxylic acid and the amine, facilitating their participation in the reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and allows for the high temperatures often required for Ullmann-type reactions.[15]
-
Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst to the less active copper(II) state.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₂H₈FIN₂O₂[19] |
| Molecular Weight | 358.11 g/mol [19] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5 (s, 1H), 9.5 (s, 1H), 8.4 (s, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H), 7.2 (t, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168.5, 155.2 (d, J=245 Hz), 148.1, 142.3, 140.1, 138.7, 128.5, 125.4, 118.9, 115.6, 85.3 |
| Mass Spectrometry (ESI+) | m/z: 359.0 [M+H]⁺ |
Application in the Synthesis of Lenvatinib
This compound is a late-stage intermediate in some synthetic routes to Lenvatinib. However, a more common and efficient strategy involves the coupling of the corresponding amide derivative. The following protocol outlines the final steps in a convergent synthesis of Lenvatinib.
Experimental Protocol: Amidation and Final Coupling
This protocol assumes the availability of 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, other key intermediates in Lenvatinib synthesis.[20][21][22]
Part A: Synthesis of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide
-
Reaction Setup: In a suitable reactor, combine 4-chloro-7-methoxyquinoline-6-carboxamide and 4-amino-3-chlorophenol in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).
-
Base Addition: Add a strong base, such as potassium tert-butoxide, portion-wise at room temperature.
-
Reaction: Heat the mixture to approximately 100 °C for several hours until the reaction is complete (monitored by HPLC).
-
Work-up and Isolation: Cool the reaction mixture, add water to precipitate the product. Filter the solid, wash with water and a suitable organic solvent (e.g., acetone), and dry under vacuum.
Part B: Final Urea Formation to Yield Lenvatinib
-
Activation: Dissolve the product from Part A in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add pyridine.
-
Carbamate Formation: Cool the mixture (e.g., to -20 °C) and add phenyl chloroformate dropwise. Stir for several hours.
-
Urea Formation: Add cyclopropylamine to the reaction mixture and allow it to warm to room temperature, stirring overnight.
-
Isolation and Purification: Add water and an anti-solvent like acetone to precipitate the crude Lenvatinib.[23] Filter the solid and recrystallize from a suitable solvent system (e.g., DMSO/dichloromethane) to obtain pure Lenvatinib.[20]
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[24]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[24][25]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[24] In case of contact, rinse immediately with plenty of water.[24]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important intermediate in the synthesis of potent FGFR/VEGFR inhibitors. Its synthesis, primarily through the Ullmann condensation, provides a versatile platform for the development of novel anti-cancer agents. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable chemical building block in their research endeavors. A thorough understanding of the underlying reaction mechanisms and the biological rationale for targeting the FGFR and VEGFR pathways will continue to drive innovation in the field of oncology.
References
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Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (n.d.). Cells. Retrieved from [Link]
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Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). LENVIMA (lenvatinib). Retrieved from [Link]
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Lenvatinib. (n.d.). In Wikipedia. Retrieved from [Link]
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Patel, A., & Shah, S. (2024). Lenvatinib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
What is the mechanism of Lenvatinib mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology, 13(1), 1-13. Retrieved from [Link]
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Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. (n.d.). MDPI. Retrieved from [Link]
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Lenvima Mechanism of Action. (n.d.). MIMS Hong Kong. Retrieved from [Link]
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Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. ResearchGate. Retrieved from [Link]
-
Zhang, J., et al. (2019). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Oncology, 9, 1143. Retrieved from [Link]
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Meadows, K. L., et al. (2018). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Journal of Cancer, 9(18), 3373–3385. Retrieved from [Link]
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de la Cruz, V. G., et al. (2019). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Cancers, 11(11), 1795. Retrieved from [Link]
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Stacker, S. A., et al. (2014). The VEGF signaling pathway in cancer: the road ahead. Cancer Research, 74(22), 6390-6403. Retrieved from [Link]
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Sia, D., et al. (2014). VEGF Signaling in Cancer Treatment. Current Pharmaceutical Design, 20(17), 2834-2842. Retrieved from [Link]
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Ellis, L. M., & Hicklin, D. J. (2008). The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. Angiogenesis, 11(3), 213–218. Retrieved from [Link]
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Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
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Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (n.d.). ResearchGate. Retrieved from [Link]
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Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. (2022, May 24). ACS Publications. Retrieved from [Link]
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PROCESS FOR THE PREPARATION OF LENVATINIB. (2020, March 11). European Patent Office. Retrieved from [Link]
- Process for the preparation of lenvatinib or its salts thereof. (n.d.). Google Patents.
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Three-step synthesis of lenvatinib 50 synthesized from simple starting... (n.d.). ResearchGate. Retrieved from [Link]
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Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. (n.d.). ResearchGate. Retrieved from [Link]
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Matsui, J., et al. (2013). Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models. Clinical Cancer Research, 19(1), 168-177. Retrieved from [Link]
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Optimizing Lenvatinib Therapy for Prognostic Improvement in Advanced Thyroid Cancer. (n.d.). MDPI. Retrieved from [Link]
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Cabanillas, M. E., & Habra, M. A. (2016). Lenvatinib in Advanced, Radioactive Iodine-Refractory, Differentiated Thyroid Carcinoma. Clinical Cancer Research, 22(1), 10-16. Retrieved from [Link]
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Lenvatinib in Management of Solid Tumors. (2019). The Oncologist, 24(7), 939–947. Retrieved from [Link]
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Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. (2025, December 1). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
Welcome to the technical support center for the synthesis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As an important intermediate in the synthesis of kinase inhibitors like Pimasertib, optimizing the preparation of this molecule is of significant interest.[1]
This document provides a structured approach to understanding and optimizing the C-N cross-coupling reaction required to produce this valuable compound. We will delve into the mechanistic underpinnings of the most common synthetic routes, offer solutions to frequently encountered problems, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The synthesis of this diarylamine is typically achieved through a cross-coupling reaction. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3] The Buchwald-Hartwig reaction is often preferred due to its generally milder reaction conditions and broader substrate scope.[2]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors. The most common culprits include:
-
Catalyst deactivation: The palladium catalyst used in the Buchwald-Hartwig reaction can be sensitive to air and moisture.[4]
-
Suboptimal reaction conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent.[5]
-
Side reactions: Competing reactions such as hydrodehalogenation (replacement of iodine with hydrogen) and homocoupling of the starting materials can significantly reduce the yield of the desired product.
-
Poor solubility of reagents: If the starting materials are not fully dissolved, the reaction kinetics can be severely hampered.[5]
-
Product degradation: The final product may be sensitive to the reaction or workup conditions.
Q3: How does the carboxylic acid functionality on the isonicotinic acid ring affect the reaction?
The carboxylic acid group can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions. This can potentially lead to solubility issues and may also influence the electronic properties of the pyridine ring. In some cases, protecting the carboxylic acid as an ester may be considered, although many modern Buchwald-Hartwig protocols are tolerant of free carboxylic acids.[6][7][8][9][10]
Q4: Which of the starting materials, 3-haloisonicotinic acid or 2-fluoro-4-iodoaniline, is more challenging to work with?
Both starting materials present unique challenges. 2-Fluoro-4-iodoaniline is an electron-deficient aniline, which can sometimes exhibit lower reactivity in C-N coupling reactions. The 3-haloisonicotinic acid, particularly if it's a chloride or bromide, can be less reactive than the corresponding iodide. The presence of the nitrogen atom in the pyridine ring can also influence the catalytic cycle.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter during the synthesis and offers targeted solutions.
Issue 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps:
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ensure it has been stored under an inert atmosphere. | Palladium(0) species are prone to oxidation, which renders them inactive for the catalytic cycle. |
| Inappropriate Ligand | Screen a variety of phosphine ligands. For electron-deficient anilines, bulky, electron-rich ligands like BrettPhos or RuPhos can be effective. | The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. The choice of ligand can dramatically impact reaction efficiency.[11] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. However, for substrates with sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 should be considered.[5] | The base is required to deprotonate the amine, forming the active nucleophile. An inappropriate base can lead to side reactions or incomplete deprotonation. |
| Suboptimal Solvent | Ensure the solvent is anhydrous and degassed. Toluene, dioxane, and THF are common choices. If solubility is an issue, consider a co-solvent system.[12] | Protic impurities can lead to hydrodehalogenation. The solvent also influences the solubility of reagents and the stability of catalytic intermediates. |
| Insufficient Temperature | Gradually increase the reaction temperature. Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C.[5] | Higher temperatures can increase the rate of reaction, but excessive heat may lead to catalyst decomposition or side reactions. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data often points to specific side reactions.
| Observed Side Product | Likely Cause | Troubleshooting Strategy |
| Hydrodehalogenated Aniline | Presence of protic impurities; slow reductive elimination. | Rigorously dry all reagents and solvents. Consider a more electron-rich ligand to accelerate reductive elimination. |
| Homocoupled Biaryl | High catalyst loading or temperature. | Reduce the catalyst loading and/or the reaction temperature. |
| Unidentified Impurities | Degradation of starting materials or product. | Consider milder reaction conditions (lower temperature, weaker base). Analyze the stability of your starting materials under the reaction conditions. |
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound. Note: These are generalized procedures and may require optimization for your specific setup and reagent quality.
Protocol 1: Buchwald-Hartwig Amination
This protocol is based on modern palladium-catalyzed C-N cross-coupling methodologies.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: A typical workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add 3-bromoisonicotinic acid (1.0 eq), 2-fluoro-4-iodoaniline (1.1 eq), a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the corresponding ligand (e.g., XPhos, 1.5-4.5 mol%), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~3-4. Extract the aqueous layer with ethyl acetate. The product may precipitate at this stage.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Ullmann Condensation
This protocol is based on traditional copper-catalyzed C-N bond formation, which may require more forcing conditions.[3]
Diagram of the Ullmann Condensation Workflow:
Caption: A generalized workflow for the Ullmann condensation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 3-iodoisonicotinic acid (1.0 eq), 2-fluoro-4-iodoaniline (1.2 eq), copper(I) iodide (10-20 mol%), L-proline (20-40 mol%), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to 130-150 °C under an inert atmosphere for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water.
-
Precipitation: Acidify the aqueous solution with concentrated HCl to a pH of approximately 3-4 to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent like ethanol.
Data Summary and Comparison
The following table summarizes the key parameters for the two primary synthetic routes.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd2(dba)3, Pd(OAc)2) | Copper-based (e.g., CuI, Cu powder) |
| Ligand | Phosphine-based (e.g., XPhos, RuPhos, BINAP) | Often amino acids (e.g., L-proline) or diamines |
| Base | NaOtBu, LHMDS, Cs2CO3, K3PO4 | K2CO3, K3PO4 |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, NMP |
| Temperature | 80-120 °C | 120-200 °C |
| Advantages | Milder conditions, broader scope, higher yields generally | Less expensive catalyst |
| Disadvantages | Expensive catalyst and ligands, air/moisture sensitive | Harsh conditions, often lower yields, limited scope |
Concluding Remarks
The synthesis of this compound, while challenging, can be achieved with high yield through careful optimization of the reaction conditions. The Buchwald-Hartwig amination generally offers a more reliable and higher-yielding route compared to the Ullmann condensation. Success in this synthesis hinges on a systematic approach to troubleshooting and a thorough understanding of the underlying reaction mechanisms. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining rigorous anhydrous and inert conditions, researchers can significantly improve the efficiency and reproducibility of this important transformation.
References
-
Hartwig, J. F. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. eScholarship, University of California, 2019. [Link]
-
Pearson, A. J. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. PMC, NIH. [Link]
-
He, Z.-T., & Hartwig, J. F. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 2019, 141(29), 11749–11753. [Link]
-
He, Z.-T., & Hartwig, J. F. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Organic Chemistry Portal. [Link]
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He, Z.-T., & Hartwig, J. F. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. The Hartwig Group, University of California, Berkeley. [Link]
-
National Center for Biotechnology Information. Pimasertib. PubChem Compound Database, CID=44187362. [Link]
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Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
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Misbahi, H., Brouant, P., & Barbe, J. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 2000, 55(5), 335-338. [Link]
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Reddit. Brainstorming a Buchwald-Hartwig coupling. r/Chempros. [Link]
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ACS Publications. Organic Process Research & Development Vol. 28 No. 6. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database, CID=59026791. [Link]
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ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
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Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2022. [Link]
-
Misbahi, H., Brouant, P., & Barbe, J. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Burton, J. W., et al. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Diva-portal.org, 2019. [Link]
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Royal Society of Chemistry. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. RSC Publishing, 2023. [Link]
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ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination. WordPress. [Link]
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Navigating the Synthesis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid: A Technical Guide to Impurity Avoidance
For Immediate Release
[City, State] – January 8, 2026 – As a cornerstone intermediate in the synthesis of advanced pharmaceutical compounds such as Pimasertib, the purity of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid is paramount. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions (FAQs) to address common impurity challenges encountered during its synthesis. By understanding the reaction mechanisms and potential side reactions, chemists can proactively mitigate the formation of undesirable byproducts, ensuring a robust and efficient synthetic process.
The synthesis of this compound is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation. Both pathways, while effective, are susceptible to the formation of specific impurities that can complicate purification and compromise the quality of the final product. This guide will focus on the identification, prevention, and remediation of these common impurities.
Core Synthesis Pathway
The primary transformation involves the cross-coupling of 3-aminoisonicotinic acid (or a protected derivative) with 2-fluoro-4-iodoaniline. The reaction is catalyzed by a transition metal complex, with the choice of catalyst, ligands, base, and solvent playing a critical role in both yield and purity.
Caption: General synthetic scheme for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis, focusing on the formation of key impurities.
Impurity 1: 2-Fluoroaniline (Hydrodeiodination Product)
Q1: During the reaction workup and analysis, I've detected the presence of 2-fluoroaniline. What is the cause of this impurity?
A1: The presence of 2-fluoroaniline is a result of a common side reaction in palladium-catalyzed cross-couplings known as hydrodehalogenation (in this case, hydrodeiodination)[1]. In this process, the iodine atom of the starting material, 2-fluoro-4-iodoaniline, is replaced by a hydrogen atom. This can occur through various mechanisms within the catalytic cycle, often involving a palladium-hydride species.
Q2: How can I minimize the formation of 2-fluoroaniline?
A2: Minimizing hydrodeiodination involves careful control of the reaction conditions:
-
Hydrogen Source Elimination: Ensure all reagents and the reaction atmosphere are scrupulously anhydrous and deoxygenated. Trace water or other protic sources can contribute to the formation of palladium-hydride species.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond over competing side reactions[1]. For Buchwald-Hartwig reactions, ligands like Xantphos have been shown to be effective in minimizing hydrodehalogenation.
-
Base Selection: The nature and strength of the base can influence the reaction pathway. While a strong base is necessary, an excessively strong base or one with a high water content can exacerbate the issue. Using freshly opened, anhydrous bases like cesium carbonate or potassium phosphate is recommended.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the minimum time required for complete conversion of the starting materials can reduce the incidence of side reactions. Overheating or prolonged reaction times can lead to catalyst degradation and an increase in byproducts.
Caption: Formation pathway of the hydrodeiodination impurity.
Impurity 2: Diarylamine Byproduct
Q3: My product is contaminated with a higher molecular weight species, which I suspect is a diarylamine. How is this formed?
A3: The formation of a diarylamine, specifically 3-((2-fluoro-4-iodophenyl)amino)-N-(2-fluoro-4-iodophenyl)isonicotinamide, can occur if the newly formed product, this compound, participates in a subsequent coupling reaction with another molecule of 2-fluoro-4-iodoaniline. This is more likely to occur under harsh reaction conditions or with highly active catalysts.
Q4: What are the best strategies to prevent the formation of this diarylamine impurity?
A4: To suppress the formation of the diarylamine byproduct:
-
Stoichiometry Control: Use a slight excess of the 3-aminoisonicotinic acid relative to the 2-fluoro-4-iodoaniline (e.g., 1.1:1). This ensures the complete consumption of the more reactive iodo-component.
-
Controlled Addition: In some cases, slow addition of the 2-fluoro-4-iodoaniline to the reaction mixture can help to maintain its low concentration, thus disfavoring the secondary coupling reaction.
-
Reaction Monitoring: Closely monitor the reaction progress by HPLC or TLC. Stop the reaction as soon as the 2-fluoro-4-iodoaniline has been consumed to prevent over-reaction.
-
Catalyst Loading: Use the minimum effective catalyst loading. While a higher catalyst loading can increase the reaction rate, it can also promote the formation of byproducts.
Impurity 3: Unreacted Starting Materials
Q5: I am having trouble achieving full conversion, and my final product is contaminated with unreacted 3-aminoisonicotinic acid and 2-fluoro-4-iodoaniline. What should I do?
A5: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction parameters:
-
Catalyst and Ligand Choice: The efficiency of the coupling is highly dependent on the catalyst system. For Buchwald-Hartwig reactions, a pre-formed palladium catalyst with a bulky phosphine ligand is often more effective than generating the catalyst in situ. For Ullmann couplings, the use of a ligand such as an amino acid can significantly improve the reaction rate and yield.
-
Solvent and Temperature: Ensure that the chosen solvent is appropriate for the reaction and that the temperature is optimal. Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used. The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of the starting materials or product.
-
Base and Reagent Quality: The base plays a crucial role in the catalytic cycle. Ensure that a suitable base (e.g., Cs₂CO₃, K₃PO₄) is used in sufficient quantity (typically 2-3 equivalents) and that it is of high purity and anhydrous. The quality of the starting materials is also critical; ensure they are pure and dry.
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time. Monitor the reaction progress to determine the optimal reaction time.
Purification Strategies
Q6: What is the most effective way to purify the final product and remove these impurities?
A6: A multi-step purification strategy is often necessary:
-
Aqueous Workup: After the reaction is complete, an aqueous workup can help to remove inorganic salts and some polar impurities. The product, being a carboxylic acid, can be extracted into an aqueous basic solution (e.g., dilute NaOH or NaHCO₃), washed with an organic solvent to remove non-acidic impurities like 2-fluoroaniline and any remaining 2-fluoro-4-iodoaniline, and then precipitated by acidification of the aqueous layer.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) is a powerful technique for removing closely related impurities.
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel may be necessary. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) can be effective in separating the desired product from the impurities.
Recommended Purification Protocol
-
Quench the reaction mixture and adjust the pH to ~9-10 with an aqueous base.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove neutral and basic impurities.
-
Carefully acidify the aqueous phase to a pH of ~4-5 with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system.
Summary of Key Parameters for a Clean Synthesis
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a pre-formed Pd catalyst with a bulky phosphine ligand (e.g., XPhos, RuPhos) or a Cu(I) salt with an amino acid ligand. | Enhances reaction rate and selectivity, minimizing side reactions. |
| Base | Use an anhydrous, high-purity inorganic base like Cs₂CO₃ or K₃PO₄. | A strong, non-nucleophilic base is required for the catalytic cycle, and the absence of water minimizes hydrodehalogenation. |
| Solvent | Use a dry, aprotic polar solvent such as dioxane, toluene, or DMF. | Ensures solubility of reactants and compatibility with the reaction conditions. |
| Temperature | Maintain the lowest effective temperature for a reasonable reaction rate. | Minimizes thermal degradation and side reactions. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the catalyst and reagents. |
| Stoichiometry | Use a slight excess of the amine component (3-aminoisonicotinic acid). | Drives the reaction to completion and minimizes diarylamine formation. |
By carefully controlling these parameters and understanding the potential impurity-forming pathways, researchers can significantly improve the purity and yield of this compound, a critical intermediate in pharmaceutical synthesis.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
Sources
Technical Support Center: Purification of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid (CAS: 885588-03-4). This molecule, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents unique challenges during its isolation and purification.[1] Its structural complexity, featuring a halogenated aromatic system, a secondary amine linkage, and a carboxylic acid functional group, necessitates a well-defined and carefully executed purification strategy.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights. We will move beyond simple procedural lists to explore the causality behind common purification hurdles and equip you with robust troubleshooting frameworks. Our goal is to empower you to achieve high purity and yield with confidence and scientific rigor.
Compound Properties at a Glance
A thorough understanding of the physicochemical properties of this compound is the foundation of an effective purification strategy. The table below summarizes key data points.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FIN₂O₂ | [2][3] |
| Molecular Weight | 358.11 g/mol | [2][4] |
| IUPAC Name | 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | [2] |
| Appearance | Solid (typically off-white to light yellow/tan) | [5] |
| Boiling Point | ~484.8 °C (predicted) | [5] |
| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [4][5] |
| Purity (Typical) | ≥95-98% | [5] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation) | [5] |
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Question 1: My final product has a persistent yellow or tan discoloration. What is the cause and how can I obtain a colorless solid?
Answer:
This is a frequent observation for nicotinic acid derivatives, often arising from trace impurities formed during synthesis, such as oxidation byproducts or residual starting materials.[6] The chromophore responsible for the color is typically present at a very low concentration but is highly visible.
Causality:
-
Oxidation: The secondary amine linkage can be susceptible to oxidation, forming colored impurities. This can be exacerbated by exposure to air at elevated temperatures during workup or solvent removal.
-
Process Impurities: Impurities from raw materials or side reactions during the synthesis can be highly colored.[7] For instance, certain nitrogen-containing compounds can form charge-transfer complexes that appear colored.
Troubleshooting Protocol:
-
Activated Carbon Treatment: The most effective method for removing color is treatment with activated carbon (charcoal) during recrystallization.
-
Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol or isopropanol).
-
Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Add carbon to the hot solution carefully, as it can cause bumping.
-
Keep the solution at a boil for 5-10 minutes.
-
Perform a hot filtration through a pad of Celite® or filter aid to remove the activated carbon. The filtrate should be colorless.
-
Allow the colorless solution to cool slowly to induce crystallization.
-
-
Inert Atmosphere: For all subsequent steps, especially solvent evaporation and drying, use an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation.
Question 2: I am experiencing low yields after recrystallization. Where am I losing my product?
Answer:
Significant product loss during recrystallization is almost always linked to solvent selection. The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room temperature or below.[8]
Causality:
-
Suboptimal Solvent Choice: If the compound is moderately soluble in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor after filtration.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep more of it in solution upon cooling, drastically reducing the recovered yield.
Troubleshooting Protocol: Solvent System Screening
-
Initial Screening:
-
Place ~20-30 mg of your crude product into several small test tubes.
-
Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, water) to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the tubes that showed poor room-temperature solubility. A good candidate will fully dissolve the compound upon heating.
-
Cool the dissolved solutions to room temperature and then in an ice bath. The best solvent will show rapid and extensive crystal formation.
-
-
Mixed-Solvent System: If a single solvent is not ideal, a mixed-solvent system is highly effective.[8] This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.
-
Dissolve the crude product in a minimal amount of the hot "solvent" (e.g., ethanol).
-
Slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until a persistent cloudiness appears.
-
Add a few more drops of the "solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly. This method often produces high-purity crystals with excellent yield.
-
Question 3: My NMR/LC-MS analysis shows a persistent impurity that co-crystallizes with my product. How do I remove it?
Answer:
Structurally similar impurities are the most challenging to remove by crystallization alone. These often include unreacted starting materials or byproducts from side reactions.[][10] Chromatographic purification is the most robust solution in this scenario.[11]
Causality:
-
Unreacted Starting Materials: Residual 2-fluoro-4-iodoaniline or a derivative of 3-aminoisonicotinic acid.
-
Side-Reaction Products: Potential for dimerization or reaction at an alternative site on one of the aromatic rings.
Troubleshooting Workflow: From Analysis to Purification
The following diagram illustrates a logical workflow for identifying and removing persistent impurities.
Caption: Troubleshooting workflow for persistent impurities.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): The polarity of the eluent is critical. Given the compound's carboxylic acid group, it may streak on silica. To mitigate this:
-
Start with a non-polar solvent system (e.g., Hexanes:Ethyl Acetate).
-
Add a small amount of acetic acid or formic acid (0.5-1%) to the eluent. This protonates the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks.
-
-
Gradient: Run a gradient from a lower polarity (e.g., 70:30 Hexanes:EtOAc) to a higher polarity (e.g., 50:50 Hexanes:EtOAc) to effectively separate the target compound from less polar impurities and then elute the product.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure, and perform a final recrystallization to obtain a pure, crystalline solid.
Frequently Asked Questions (FAQs)
Q: What is the single most reliable method for purifying this compound to >99% purity?
A: A multi-step approach is most reliable. Start with an optimized recrystallization to remove the bulk of impurities efficiently.[8] Follow this with flash column chromatography to remove any remaining trace impurities that are structurally similar to the product.[11][12] A final, quick recrystallization of the material from the column will yield a highly pure, crystalline solid suitable for demanding applications.
Q: How should I properly store this compound to ensure its long-term stability?
A: Based on supplier recommendations and the compound's structure, the optimal storage conditions are at 2-8°C (refrigerated), under an inert atmosphere (e.g., in a vial backfilled with Argon or Nitrogen), and protected from light.[4][5] The combination of halogens and an amine linkage can make the molecule sensitive to light and atmospheric oxygen over long periods.
Q: My compound seems to be degrading during purification, especially when heated. What can I do?
A: Thermal degradation can be a concern. To minimize this, limit the time the compound is exposed to high temperatures.
-
When performing recrystallization, dissolve the compound quickly in the hot solvent and proceed to the cooling step without prolonged heating.
-
During solvent removal with a rotary evaporator, use a moderate water bath temperature (e.g., 40-50°C) and ensure a good vacuum to speed up evaporation.
-
If thermal instability is significant, consider purification techniques that can be performed at room temperature, such as preparative HPLC.[12]
Q: What analytical techniques are essential for confirming the purity and identity of the final product?
A: A combination of techniques is required for a complete characterization:
-
HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity assessment. A well-developed method can detect impurities down to <0.1% levels.[12][13]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring no major impurities are present.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and helps in identifying the mass of any unknown impurities.
General Purification Workflow Diagram
Caption: A general workflow for API purification.
References
-
Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]
-
Picking the best purification method for your API can be a tricky challenge. Tayana Solution. Available at: [Link]
-
This compound | C12H8FIN2O2 | CID 59026791. PubChem. Available at: [Link]
-
Troubleshooting. The Pharma Master. Available at: [Link]
-
This compound. FDA Global Substance Registration System (GSRS). Available at: [Link]
-
API Purification. Zamann Pharma Support GmbH. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. European Journal of Organic Chemistry. Available at: [Link]
-
One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry. Available at: [Link]
- Purification of nicotinic acid. Google Patents.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]
- Process for preparing isonicotinic acid. Google Patents.
-
Typical examples of impurities observed in synthesized peptides. ResearchGate. Available at: [Link]
-
Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides. ResearchGate. Available at: [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. Available at: [Link]
- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. Google Patents.
-
Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate. Available at: [Link]
Sources
- 1. 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid_TargetMol [targetmol.com]
- 2. This compound | C12H8FIN2O2 | CID 59026791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 4. achmem.com [achmem.com]
- 5. 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid | 885588-03-4 [sigmaaldrich.com]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 8. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 10. acgpubs.org [acgpubs.org]
- 11. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 12. youtube.com [youtube.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Improving the solubility of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid for reactions
Technical Support Center: Solubility Enhancement for Synthetic Chemistry
Guide Topic: Improving the Solubility of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and experimental protocols for researchers and drug development professionals who encounter solubility challenges with this key synthetic intermediate. Our goal is to move beyond simple solvent lists and provide a framework for rationally selecting conditions based on the physicochemical properties of the molecule and the requirements of your reaction.
Part 1: Understanding the Solubility Challenge
Before troubleshooting, it is critical to understand the molecular characteristics that govern the solubility of this compound.
Question: What are the key structural features of this compound that influence its solubility?
Answer: The solubility behavior of this molecule is a classic example of competing functionalities. A rational approach to solubilization requires balancing these competing factors.
-
Hydrophobic Core: The molecule is built on a large, rigid, and non-polar aromatic backbone consisting of two substituted phenyl rings. The presence of a large iodine atom further contributes to its lipophilicity ("fat-loving") nature. This is quantified by its high calculated XLogP3 value of 3.2, which indicates a strong preference for non-polar environments over aqueous ones.[1]
-
Ionizable Acidic Group: The primary driver of polarity is the isonicotinic acid moiety. The carboxylic acid group (-COOH) can donate a proton (act as a Brønsted-Lowry acid) to form a highly polar carboxylate anion (-COO⁻). This deprotonation is the single most powerful tool for enhancing solubility in polar solvents.
-
Ionizable Basic Groups: The molecule also contains two nitrogen atoms—the pyridine ring nitrogen and the secondary amine bridge—that can accept protons (act as Brønsted-Lowry bases), particularly in strong acidic conditions.
-
Hydrogen Bonding: The carboxylic acid and the secondary amine (-NH-) group can both participate in hydrogen bonding, acting as donors and acceptors. This allows for self-association (crystal lattice formation) which can decrease solubility, but also allows for interaction with polar protic solvents.
The inherent conflict between the large hydrophobic structure and the polar, ionizable groups leads to poor solubility in a wide range of standard solvents, from non-polar hydrocarbons to neutral water.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common solubility issues encountered in the laboratory.
Question: My compound won't dissolve in common non-polar (e.g., Toluene, Hexanes) or moderately polar (e.g., CH₂Cl₂, Ethyl Acetate) solvents, even with heating. Why is this and what should I do?
Answer: This is expected behavior due to a polarity mismatch. The hydrogen-bonding capacity and high polarity of the carboxylic acid group prevent effective solvation by non-polar or weakly polar solvents. The energy required to break the compound's crystal lattice is not compensated by favorable interactions with these solvents.
Recommendation: Avoid purely non-polar solvents. Focus on highly polar solvents that can interact favorably with the carboxylic acid and amine functionalities.
Question: I need to run a reaction that is incompatible with protic solvents like water or alcohols. What are my best options?
Answer: For anhydrous, non-protic conditions, the strategy shifts from leveraging ionization to using powerful polar aprotic solvents.
Primary Recommendations:
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF) , often with heating.
Causality: These solvents have large dipole moments and can effectively solvate both the polar functional groups and the aromatic backbone of the molecule. They are particularly effective at disrupting the intermolecular hydrogen bonds that hold the solid material together. For many standard coupling reactions (e.g., amide bond formation), DMF and DMSO are excellent starting points.
Question: What is the most reliable method to dissolve this compound for reactions that can tolerate a base?
Answer: The most effective and widely applicable strategy is in-situ salt formation . By adding a base, you deprotonate the carboxylic acid, converting the neutral molecule into an ionic salt. This salt has vastly improved solubility in polar solvents. Adjusting pH is a preferred method for optimizing the solubility of ionizable compounds.[2][3]
Mechanism of Solubility Enhancement via Basification
Caption: Deprotonation of the carboxylic acid to form a soluble salt.
Choice of Base:
-
For Aqueous Media: Inorganic bases like Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), or Sodium Bicarbonate (NaHCO₃) are effective.
-
For Organic Solvents (e.g., DMF, THF): Organic bases like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are commonly used. They form an ion pair with the carboxylate, which is highly soluble in polar organic solvents.
This approach is standard for reactions like amide bond formations, where an amine base is often already part of the reaction mixture.
Question: Can I use a co-solvent system to improve solubility without adding a base?
Answer: Yes, co-solvent systems are a powerful technique. A co-solvent works by modifying the overall polarity of the solvent medium to better match that of the solute.[4][5][6] For this specific molecule, mixing a highly polar solvent with a less polar one can be effective.
Recommended Co-Solvent Systems to Screen:
-
Dioxane / Water
-
THF / Water
-
Acetonitrile / Water
-
DMF / Acetonitrile
-
DMSO / THF
The presence of even a small amount of water in an organic solvent can sometimes dramatically increase the solubility of carboxylic acids.[7][8]
Part 3: Experimental Protocols & Data
As a Senior Application Scientist, I advocate for systematic, small-scale screening before committing to a large-scale reaction.
Protocol 1: Systematic Solubility Screening Workflow
This workflow provides a logical progression for identifying suitable solvent conditions for your reaction.
Sources
- 1. This compound | C12H8FIN2O2 | CID 59026791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Optimizing Coupling Reactions of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving the key synthetic intermediate, 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid. This substrate, a crucial precursor in the synthesis of targeted therapies like Trametinib, presents unique challenges due to its structural complexity.[1][2][3][4] This document offers field-proven insights to help you navigate these challenges and achieve robust, high-yielding reactions.
Section 1: Understanding Your Substrate
The structure of this compound dictates its reactivity. A thorough understanding of its features is the first step toward successful coupling.
-
The Aryl Iodide: The carbon-iodine bond is the primary reactive site for palladium-catalyzed cross-coupling. The C-I bond is the most reactive of the aryl halides (I > Br > OTf >> Cl), facilitating a more facile oxidative addition to the Pd(0) center, which is the first and often rate-limiting step of the catalytic cycle.[5]
-
The Steric Environment: The ortho-fluoro substituent and the bulky isonicotinic acid moiety create significant steric hindrance around the C-I bond and the secondary amine.[6][7][8] This steric crowding can impede the approach of the palladium catalyst, potentially slowing the reaction rate and requiring carefully selected, bulky ligands to promote efficient coupling.[6][9]
-
The Electronic Nature: The fluorine atom is electron-withdrawing, which can favorably influence the rate of oxidative addition. However, the molecule also contains two potentially problematic acidic protons: the carboxylic acid (pKa ~4-5) and the secondary amine (pKa ~18-20). The carboxylic acid will be readily deprotonated by most bases used in cross-coupling, altering the substrate's solubility and creating a carboxylate anion that could potentially coordinate to the palladium catalyst, leading to inhibition.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses the most common problems encountered during coupling reactions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction shows very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with a failed reaction, a systematic check of your fundamental parameters is crucial before exploring more complex variables.[10]
-
Verify Reagent Integrity:
-
Catalyst & Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[5] Oxidation of the phosphine ligand or degradation of the palladium precatalyst will render the system inactive. Use fresh reagents or those stored rigorously under an inert atmosphere. For Pd(II) precatalysts (e.g., Pd(OAc)₂), ensure your conditions are suitable for reduction to the active Pd(0) species.[10][11]
-
Solvent & Base: Use high-purity, anhydrous, and properly degassed solvents. Oxygen is a potent inhibitor of Pd(0) catalysts.[5] Ensure your base is pure and has not absorbed atmospheric moisture or CO₂.
-
-
Confirm Inert Atmosphere: The catalytic cycle relies on the electron-rich Pd(0) state, which is readily oxidized by atmospheric oxygen. Ensure your reaction flask was thoroughly purged with an inert gas (argon or nitrogen) using several vacuum/backfill cycles or by employing a freeze-pump-thaw technique for solvents.[5][12]
-
Check Reaction Temperature: While many modern catalyst systems operate at lower temperatures, sterically hindered substrates like this often require elevated temperatures (typically 80-110 °C) to overcome the activation energy for oxidative addition and reductive elimination.[13]
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. Could the substrate itself be the issue?
A2: Yes, the inherent properties of this compound can present challenges.
-
Solubility: Upon deprotonation by the base, the resulting carboxylate salt may have poor solubility in common non-polar solvents like toluene or dioxane. This can lead to a heterogeneous mixture and poor reaction kinetics. Consider using a more polar aprotic solvent like DMF or DMA, or a solvent mixture that can better solubilize the substrate salt.
-
Catalyst Inhibition: The aniline nitrogen and the isonicotinic acid's pyridine nitrogen are potential coordinating sites. These Lewis basic sites can bind to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes. Using bulky, electron-rich ligands helps to create a sterically shielded and highly active catalyst that is less susceptible to this type of inhibition.
Issue 2: Formation of Key Side Products
Q3: In my Suzuki reaction, I'm observing significant homocoupling of my boronic acid coupling partner. How can I minimize this?
A3: Boronic acid homocoupling (formation of a biaryl from two boronic acid molecules) is a common side reaction, often promoted by the presence of oxygen or slow transmetalation.[14]
-
Rigorous Degassing: This is the most critical factor. Oxygen facilitates the oxidative homocoupling pathway. Ensure your solvents and the reaction headspace are free of oxygen.[14][15]
-
Optimize Reagent Stoichiometry: Using a slight excess of the aryl iodide (1.1 to 1.2 equivalents) relative to the boronic acid can help ensure the boronic acid is consumed by the desired cross-coupling pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.[16]
Q4: My main impurity is the de-iodinated starting material. What causes this hydrodehalogenation, and how can I prevent it?
A4: Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom. This side reaction can become significant with highly active catalysts and in the presence of a hydrogen source.
-
Source of Hydrogen: Potential hydrogen sources include trace water, alcohols (if used as a solvent), or even the amine base itself under certain conditions.
-
Catalyst/Ligand Choice: Very electron-rich and active ligands can sometimes promote this pathway. If hydrodehalogenation is a major issue, screening a panel of ligands with slightly different electronic properties may be necessary.
-
Base Selection: The choice of base can influence the prevalence of this side reaction. Trialing different inorganic bases (e.g., switching from a phosphate to a carbonate) may be beneficial.[16]
Section 3: Frequently Asked Questions (FAQs)
Q: Do I need to protect the carboxylic acid group? A: Not necessarily, and in many cases, it is preferable to avoid the extra synthetic steps. The reaction can be run with the free carboxylic acid, provided the conditions are chosen carefully. The key is to ensure the resulting carboxylate salt remains soluble in the reaction medium. If solubility becomes an insurmountable issue across multiple solvents, an ester protection strategy (e.g., methyl or ethyl ester) may be required, followed by a final deprotection step.
Q: Which base is the best starting point for a Suzuki-Miyaura coupling with this substrate? A: For Suzuki couplings, inorganic bases are standard. A good starting point is often potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[12][13] These bases are strong enough to facilitate the crucial transmetalation step but are generally compatible with a wide range of functional groups.[17][18] Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents, but it is also more expensive.[19][20]
Q: How should I approach purification of the acidic final product? A: The carboxylic acid provides a convenient handle for purification.
-
Acid-Base Extraction: After the reaction, a standard aqueous workup can be performed. By acidifying the aqueous layer (e.g., with 1M HCl) to a pH of ~3-4, the product will become protonated and likely precipitate or be extractable into an organic solvent like ethyl acetate.[21] This process effectively removes neutral organic impurities and the basic starting materials.
-
Chromatography: If further purification is needed, normal-phase silica gel chromatography can be challenging due to the streaking of the acidic compound. It is often recommended to add a small amount of acetic or formic acid to the mobile phase (e.g., 0.5-1%) to suppress deprotonation on the silica surface and achieve better peak shape.
Q: What are the best-in-class ligands for coupling with a sterically hindered aryl iodide like this one? A: For challenging substrates, modern biarylphosphine ligands are the gold standard. These ligands are both bulky and electron-rich, which accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[22] Excellent starting points for screening include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
These are often used in combination with palladium precatalysts (e.g., G2, G3, or G4 precatalysts) that provide a reliable method for generating the active Pd(0) species.[20]
Section 4: Visualization & Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
Section 5: Protocol - A Validated Starting Point
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a fully inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst. Then, add the degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 2.0 mL dioxane, 0.2 mL water for a 0.25 mmol scale reaction).
-
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, acidifying with 1M HCl, and extracting with ethyl acetate.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Transfer to a separatory funnel.
-
Purification: Separate the layers. Wash the organic layer with brine. Extract the aqueous layer again with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization as needed.
Section 6: Parameter Comparison Table
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Coupling Partner | Boronic Acid / Ester | Primary/Secondary Amine | Terminal Alkyne |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Precatalysts | Pd(OAc)₂, Pd₂(dba)₃, or Precatalysts | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-Catalyst | None | None | CuI (typically) |
| Typical Ligand | Biarylphosphines (SPhos, XPhos), PPh₃ | Biarylphosphines (XPhos, RuPhos) | PPh₃ |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃ | Et₃N, i-Pr₂NH (DIPA) |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | Toluene, Dioxane, THF | THF, DMF, Toluene |
| Key Sensitivity | Oxygen (homocoupling), Water (protodeboronation) | Oxygen, Steric hindrance | Oxygen (Glaser coupling) |
References
- The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. (n.d.). BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications. (n.d.). BenchChem.
- Use of base metals in Buchwald-Hartwig coupling. (2025). ACS GCI Pharmaceutical Roundtable.
- A method for synthesizing trametinib key intermediate. (n.d.). Google Patents.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
- The Role of the Base in Buchwald-Hartwig Amination. (2025). ResearchGate.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). BenchChem.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Role of the base in Buchwald-Hartwig amination. (2014). PubMed.
- Selected ligands and catalysts for Buchwald‐Hartwig amination. (2024). ResearchGate.
- Method for synthesizing trametinib key intermediate. (n.d.). Google Patents.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). ACS Medicinal Chemistry Letters.
- Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (2020). Journal of Nuclear Medicine.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Chemistry.
- On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. (2025). ResearchGate.
- An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (2020). ACS Catalysis.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). Dalton Transactions.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. (1979). Journal of the Chemical Society, Perkin Transactions 2.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Trametinib. (n.d.). New Drug Approvals.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Optimization of the reaction conditions for Suzuki coupling reactions between iodobenzene and phenylboronic acid catalyzed by the Pd-IPG nanocomposite catalysts. (2015). ResearchGate.
- Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. (n.d.). ResearchGate.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate.
- Sonogashira coupling. (n.d.). Wikipedia.
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2022). Organic Chemistry Frontiers.
- Synthesis of Hindered Anilines: Copper-Catalyzed Electrophilic Amination of Aryl Boronic Esters. (2025). ResearchGate.
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025). ResearchGate.
- Palladium-catalyzed cross-coupling of silanols, silanediols, and silanetriols promoted by silver(I) oxide. (2000). PubMed.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). Organic Process Research & Development.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. (n.d.). BenchChem.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (n.d.). MDPI.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jmcct.com [jmcct.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. rose-hulman.edu [rose-hulman.edu]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
Document ID: TSC-2026-01-A7 Version: 1.0 Last Updated: January 8, 2026
Introduction
Welcome to the technical support center for the synthesis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid. This molecule is a critical building block in pharmaceutical development, notably as a key intermediate for the MEK inhibitor Trametinib.[1][2] The formation of the C-N bond between the electron-deficient 3-aminoisonicotinic acid scaffold and the sterically hindered 2-fluoro-4-iodoaniline presents a significant synthetic challenge, often resulting in poor yields.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established best practices in modern cross-coupling chemistry. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Failures
This section addresses specific problems encountered during the synthesis, providing causal explanations and actionable solutions. The primary route for this transformation is the Buchwald-Hartwig amination, which will be the focus of this guide.
Question 1: My Buchwald-Hartwig reaction shows little to no conversion of starting materials. What are the likely causes and how can I fix it?
Answer: This is the most common issue and typically points to a problem with the catalytic system's activity. The coupling of an electron-deficient heterocyclic amine with an electron-deficient aryl halide is a challenging transformation that requires a highly active catalyst.
Causality & Diagnosis:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. Exposure to oxygen can oxidize it to inactive Pd(II). Similarly, the chosen ligand may not be suitable for this specific substrate combination, failing to promote the key steps of the catalytic cycle.
-
Insufficiently Strong Base: The pKa of the N-H bond in 3-aminoisonicotinic acid is relatively low due to the electron-withdrawing nature of the pyridine ring and carboxylic acid. A weak base may not be strong enough to deprotonate the amine or the resulting palladium-amido complex in the catalytic cycle, stalling the reaction.[3]
-
Poor Reagent Quality: Degradation of the palladium precatalyst, ligand, or base, as well as the presence of moisture or other impurities in the solvent or starting materials, can inhibit the reaction.
Solutions & Optimization Strategy:
-
Enhance the Catalytic System:
-
Use Modern Ligands: Standard phosphine ligands like PPh₃ or even bidentate ligands like dppf are often ineffective for this type of challenging coupling.[4] You must use bulky, electron-rich biaryl monophosphine ligands. These ligands stabilize the Pd(0) center, promote the oxidative addition step, and, most critically, accelerate the rate-limiting reductive elimination step to furnish the product.[5]
-
Employ a Well-Defined Precatalyst: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), use a stable, well-defined palladium precatalyst. G3 or G4 precatalysts (e.g., XPhos Pd G3) are air-stable, ensure a precise ligand-to-palladium ratio, and generate the active LPd(0) species reliably upon heating.[3]
-
-
Select the Proper Base:
-
A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if base-sensitive functional groups are a concern. Weaker bases like K₃PO₄ or Cs₂CO₃ are generally not recommended for this specific transformation.
-
-
Ensure Rigorous Inert Conditions:
-
The reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (nitrogen or argon).
-
Use an oven-dried flask and syringe-septum techniques for all reagent and solvent transfers.
-
The solvent must be anhydrous. Using a freshly distilled solvent or one from a commercial anhydrous packaging system is critical.
-
Optimized Reaction Conditions Summary
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | Air-stable, reliable generation of active Pd(0), optimal for challenging couplings.[3] |
| Ligand | XPhos (4 mol% if starting from Pd₂(dba)₃) | Bulky, electron-rich ligand that accelerates reductive elimination.[5][6] |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv.) | Strong, non-nucleophilic base required to deprotonate the electron-deficient amine. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic solvents that are known to perform well in Buchwald-Hartwig reactions.[7] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle to completion. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Question 2: The reaction works, but the yield is consistently low (<50%) and I observe a significant amount of a de-iodinated starting material (2-fluoroaniline derivative). What is happening?
Answer: The formation of a hydrodehalogenated side product points towards a competing side reaction that consumes your aryl iodide. This typically occurs when the desired C-N bond-forming reductive elimination step is slow relative to other pathways.
Causality & Diagnosis:
-
Slow Reductive Elimination: As mentioned, this is a challenging coupling. If the final, product-forming step is sluggish, the palladium-amido intermediate has a longer lifetime and can participate in undesired reactions.
-
Proton Source: Trace amounts of water or other protic impurities can protonate the palladium intermediate, leading to the hydrodehalogenation of the aryl iodide.
-
Side Reaction with Base: In some cases, the base itself or its byproducts can contribute to catalyst decomposition or side reactions.
Solutions & Optimization Strategy:
-
Accelerate Reductive Elimination: The most effective solution is to use a catalytic system known to speed up this step. The bulky biaryl phosphine ligands (XPhos, BrettPhos, etc.) are specifically designed for this purpose.[5] If you are already using one, ensure it is pure and handled correctly.
-
Strictly Anhydrous Conditions: Re-evaluate your solvent and reagent handling. Dry your starting materials in a vacuum oven if they are stable. Use a freshly opened bottle of anhydrous solvent.
-
Temperature Optimization: While higher temperatures generally increase reaction rates, they can also accelerate decomposition pathways. Try running the reaction at the lower end of the recommended range (e.g., 80-90 °C) for a longer period to see if the ratio of product to side product improves.
Question 3: I have successfully formed the product, but I am struggling with purification. How can I effectively isolate the this compound?
Answer: The product molecule is amphoteric, containing both a basic pyridine nitrogen and an acidic carboxylic acid. This property can make it tricky to handle with standard silica gel chromatography but also provides a powerful handle for purification.
Causality & Diagnosis:
-
Zwitterionic Nature: At neutral pH, the molecule can exist as a zwitterion, leading to poor solubility in many common organic solvents and streaking on silica gel columns.
-
Palladium Contamination: Residual palladium catalyst can be difficult to remove and may co-elute with the product.
-
Ligand Byproducts: Oxidized phosphine ligand byproducts can also complicate purification.
Solutions & Optimization Strategy:
-
Acid-Base Extraction/Precipitation (Recommended): This is the most effective method.
-
Step A (Acidification): After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Carefully quench the reaction with water. Transfer the mixture to a separatory funnel and add 1 M aqueous HCl. The product should become protonated and either precipitate or be extracted into the aqueous layer.
-
Step B (Isolation): Separate the layers. If the product precipitated, it can be collected by filtration. If it went into the aqueous layer, slowly add a base (e.g., 1 M NaOH) to the aqueous layer until the pH is adjusted to the isoelectric point (typically pH 4-6) of the amino acid. The purified product should precipitate out of the solution.
-
Step C (Final Wash): Collect the solid product by filtration, wash it thoroughly with water to remove salts, and then with a non-polar solvent like hexanes or diethyl ether to remove organic-soluble impurities. Dry under vacuum.
-
-
Modified Chromatography: If chromatography is necessary, consider adding a small amount of acetic acid (~1%) to the eluent system (e.g., dichloromethane/methanol/acetic acid) to keep the product protonated and minimize streaking on the silica gel.
Frequently Asked Questions (FAQs)
Q: Is the Ullmann condensation a viable alternative to the Buchwald-Hartwig amination for this synthesis?
A: While the Ullmann condensation is a classic method for C-N bond formation, it is generally less suitable for this specific transformation.[8] Traditional Ullmann reactions require high temperatures (>180 °C) and stoichiometric amounts of copper, conditions that can lead to decomposition of sensitive functional groups.[9][10] Modern, ligand-assisted Ullmann protocols operate under milder conditions but are often less general and efficient than the palladium-catalyzed Buchwald-Hartwig reaction, which remains the state-of-the-art for this type of coupling.[9][11]
Q: What is the mechanistic role of the bulky, electron-rich phosphine ligand in promoting this difficult coupling?
A: The ligand plays a multifaceted role throughout the catalytic cycle. The diagram below illustrates the key steps.
Caption: Buchwald-Hartwig catalytic cycle for C-N coupling.
The bulky biaryl phosphine ligand (L) is crucial for two main reasons:
-
Electronic Effect: The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl iodide into the Pd(0) complex.
-
Steric Effect: The sheer size of the ligand creates steric crowding around the metal center. This promotes the final reductive elimination step, which is often the rate-limiting step of the cycle, especially for electron-deficient amines.[5] This acceleration is key to outcompeting side reactions like hydrodehalogenation.
Q: My starting material is 3-aminoisonicotinic acid, but some protocols use the corresponding methyl or ethyl ester. Which should I use?
A: Using the methyl or ethyl ester of 3-aminoisonicotinic acid is a valid and often advantageous strategy. The esterified starting material can have better solubility in the organic solvents used for the coupling reaction. However, this adds an extra step to your synthesis, as you will need to hydrolyze the ester back to the carboxylic acid after the C-N bond formation is complete. If you can achieve good results with the free acid, it is the more atom-economical approach. If you face solubility or yield issues, switching to the ester is a logical troubleshooting step.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis. All operations should be performed in oven-dried glassware under an inert atmosphere of nitrogen or argon.
Materials:
-
3-Aminoisonicotinic acid (1.0 equiv)
-
1-Fluoro-2-iodo-4-nitrobenzene (1.1 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (2.0 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-aminoisonicotinic acid, 1-fluoro-2-iodo-4-nitrobenzene, XPhos Pd G3, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully add 20 mL of water to quench the reaction.
-
Workup - Acidification: Dilute the mixture with ethyl acetate (50 mL). Transfer to a separatory funnel and add 1 M HCl (aq) until the aqueous layer is pH ~2. A solid may precipitate at the interface.
-
Workup - Isolation: Filter the entire biphasic mixture to collect the precipitated solid (this should be the HCl salt of your product). Wash the solid with water and then with ethyl acetate.
-
Workup - Neutralization: Suspend the collected solid in water and slowly add 1 M NaOH (aq) with stirring until the pH reaches ~5.
-
Final Purification: The product will precipitate as a free solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with deionized water (3 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Drying: Dry the purified product in a vacuum oven at 50 °C overnight to yield this compound as a solid.
Below is a workflow diagram to help guide your troubleshooting process.
Caption: Troubleshooting workflow for the synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in medicinal chemistry: the purification of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid, a key intermediate in pharmaceutical synthesis.[1][2] This document is designed to provide you with the expertise and validated protocols necessary to ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most probable starting material impurities in my synthesis of this compound?
A1: The synthesis of this molecule typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[3][4][5] This reaction constructs the key C-N bond by coupling an aryl halide with an amine.[6]
Therefore, the two most likely starting material impurities you will encounter in your crude product are:
-
2-Fluoro-4-iodoaniline : The amine coupling partner.
-
3-Halo-isonicotinic acid : (e.g., 3-bromo- or 3-chloro-isonicotinic acid) The aryl halide coupling partner.
Identifying these unreacted starting materials is the first critical step in devising an effective purification strategy. Their distinct chemical properties—basicity from the aniline and acidity from the carboxylic acid—are the keys to their separation from the final product, which possesses both functionalities.
Q2: My analytical data (TLC, LC-MS) indicates the presence of unreacted 2-Fluoro-4-iodoaniline. What is the best way to remove it?
A2: Unreacted 2-fluoro-4-iodoaniline is a common impurity. Due to its basic nature and insolubility in water, it can be effectively removed using acid-base extraction.[7][8] This technique exploits the ability to convert the basic amine into a water-soluble salt by treating it with an aqueous acid solution.[9]
Recommended Method: Acid-Base Extraction
The principle here is straightforward: the basic aniline will react with an acid (like HCl) to form a water-soluble ammonium salt, which will partition into the aqueous layer.[8] Your product, being a carboxylic acid, will remain in the organic layer under these acidic conditions.
For a detailed, step-by-step protocol, please see the "Experimental Protocols" section below.
Troubleshooting Removal of 2-Fluoro-4-iodoaniline:
| Issue | Probable Cause | Recommended Solution |
| Aniline still present after one acid wash. | Incomplete protonation or insufficient mixing. | Perform a second or even third wash with fresh 1M HCl. Ensure vigorous mixing in the separatory funnel for at least 60 seconds. |
| Product seems to be lost into the aqueous layer. | Product may have some solubility in the acidic aqueous layer. | Back-extract the combined acidic aqueous layers with a fresh portion of organic solvent (e.g., Ethyl Acetate) to recover any dissolved product. |
| Emulsion formation during extraction. | High concentration of materials or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Let the funnel stand undisturbed for a longer period. |
Q3: How can I eliminate unreacted 3-bromoisonicotinic acid from my product?
A3: This separation is more challenging because both your desired product and the starting material are carboxylic acids, giving them similar acidic properties.[10][11] The most effective methods will exploit subtle differences in their solubility profiles.
Recommended Method 1: Recrystallization
Recrystallization is often the most effective technique for removing impurities with similar functional groups.[12] The success of this method relies on finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurity remains soluble at all temperatures.
-
Suggested Solvent Systems: Ethanol/Water, Methanol/Water, or Toluene.[13] Aromatic carboxylic acids often recrystallize well from these mixtures.[10]
For a detailed, step-by-step protocol, please refer to the "Experimental Protocols" section.
Recommended Method 2: Flash Column Chromatography
If recrystallization fails to provide the desired purity, flash column chromatography is a powerful alternative.[14][15] Since both compounds are polar and acidic, special considerations are needed to prevent streaking on the silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A common eluent system is Ethyl Acetate/Hexanes.[16] To improve peak shape and prevent tailing, it is highly recommended to add a small amount (0.5-1%) of acetic acid to the mobile phase.[17] This keeps the carboxylic acid groups protonated, leading to a cleaner separation. A gradient elution from a lower to a higher polarity (e.g., 20% EtOAc to 80% EtOAc in hexanes) is often effective.
Q4: Can you provide a comprehensive workflow for the purification of this compound?
A4: Certainly. A logical, sequential workflow is crucial for achieving high purity efficiently. The following diagram outlines the recommended process, starting from the crude reaction mixture.
Caption: A comprehensive workflow for purifying the target compound.
Physicochemical Properties for Separation
Understanding the properties of your product and potential impurities is key to designing a successful purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Physicochemical Property |
| This compound | 358.11[18][19] | Not widely reported | Amphoteric (Acidic & Weakly Basic) |
| 2-Fluoro-4-iodoaniline | 237.01[7][20] | 55-57[21][22] | Basic, Water-insoluble[7] |
| 3-Bromoisonicotinic acid | 202.01[11][23] | 175-176 (dec.)[11][24] or 237-238[25] | Acidic |
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove 2-Fluoro-4-iodoaniline
-
Dissolution : Dissolve the crude reaction product in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) in a separatory funnel.
-
Acid Wash : Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[26]
-
Extraction : Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation : Allow the layers to separate fully. The top layer will typically be the organic layer and the bottom will be the aqueous layer.[27]
-
Collection : Drain the lower aqueous layer. This layer contains the protonated aniline impurity as its water-soluble salt.
-
Repeat : Repeat the acid wash (steps 2-5) one or two more times with fresh 1M HCl to ensure complete removal of the aniline.
-
Neutralization Wash : Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to remove residual acid and water.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the aniline starting material.
Protocol 2: Purification by Recrystallization
-
Solvent Selection : In a small test tube, test various solvent systems (e.g., ethanol/water, methanol/water) to find one that dissolves your crude solid upon heating but results in crystal formation upon cooling.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Induce Crystallization : Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the solid and obtain a clear, saturated solution.
-
Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying : Dry the crystals under vacuum to remove any residual solvent.
References
-
Acid–base extraction . In Wikipedia. Retrieved from [Link]
-
General procedures for the purification of Carboxylic acids . Chempedia - LookChem. Retrieved from [Link]
-
4.8: Acid-Base Extraction . Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]
-
Acid-Base Extraction . University of Colorado Boulder. Retrieved from [Link]
- Purification of aromatic polycarboxylic acids by recrystallization. Google Patents. (US3654351A).
- Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents. (US9233905B2).
-
3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 . PubChem - NIH. Retrieved from [Link]
-
3-Bromoisonicotinic acid . CAS Common Chemistry. Retrieved from [Link]
-
2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 . PubChem - NIH. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column . University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Buchwald–Hartwig amination . In Wikipedia. Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography . Biotage. (2023-01-30). Retrieved from [Link]
-
CAS No : 29632-74-4 | Product Name : 2-Fluoro-4-iodoaniline . Pharmaffiliates. Retrieved from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate. (2007-05). Retrieved from [Link]
-
Recrystallization and Crystallization . University of California, Irvine. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. (2025-04-03). Retrieved from [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. (2023-06-30). Retrieved from [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography . The Baran Lab. (2013-01-31). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. (2025-06-19). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides . Royal Society of Chemistry. Retrieved from [Link]
-
This compound | C12H8FIN2O2 | CID 59026791 . PubChem - NIH. Retrieved from [Link]
-
Olberg, D. E., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 . Journal of Medicinal Chemistry, 53(4), 1732-40. Retrieved from [Link]
-
Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides . ResearchGate. (2025-10-08). Retrieved from [Link]
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Side product formation in the synthesis of Pimasertib from its isonicotinic acid precursor
A Guide to Troubleshooting Side Product Formation in the Amide Coupling Step
Welcome to the Technical Support Center for the synthesis of Pimasertib. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of side products during the synthesis of Pimasertib, specifically focusing on the critical amide coupling of its isonicotinic acid precursor, 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid, with (2S)-3-aminopropane-1,2-diol. Our goal is to provide you with in-depth technical insights and field-proven troubleshooting strategies to ensure the integrity and purity of your synthesis.
I. Understanding the Core Reaction: Pimasertib Synthesis
Pimasertib is a potent MEK1/2 inhibitor synthesized through the formal condensation of 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid and (2S)-3-aminopropane-1,2-diol[1]. This amide bond formation is a cornerstone of the synthesis, and its efficiency directly impacts the yield and purity of the final active pharmaceutical ingredient (API).
Caption: Core reaction for Pimasertib synthesis.
II. Frequently Asked Questions (FAQs) on Side Product Formation
This section addresses common questions regarding impurity formation during the amide coupling stage of Pimasertib synthesis.
Q1: What are the most common classes of side products observed in the synthesis of Pimasertib?
A1: Based on the reaction chemistry, the most anticipated side products can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route itself.
-
Unreacted Starting Materials: Residual 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid and (2S)-3-aminopropane-1,2-diol.
-
Coupling Reagent Byproducts: For instance, if HBTU is used, tetramethylurea is a common byproduct.
-
Guanidinium Adducts: A prevalent side reaction with uronium/aminium-based coupling reagents like HATU or HBTU involves the reaction of the coupling reagent with the amine starting material, leading to a guanidinium-capped byproduct that terminates the reaction.
-
-
Degradation Products: Pimasertib, under certain conditions (e.g., harsh pH, oxidation, light exposure), can degrade. Forced degradation studies are crucial to identify these potential impurities[2][3].
-
Isomeric Impurities: While less common in this specific reaction, minor epimerization at the chiral center of the aminodiol could theoretically occur under harsh basic conditions, leading to the corresponding (R)-isomer of Pimasertib.
Q2: My reaction is sluggish and I'm observing a significant amount of a byproduct with a mass corresponding to the aminodiol plus a fragment from my coupling reagent. What is happening?
A2: This observation strongly suggests the formation of a guanidinium byproduct . This occurs when the coupling reagent (e.g., HATU, HBTU) reacts directly with the nucleophilic amine of (2S)-3-aminopropane-1,2-diol before it can couple with the activated carboxylic acid. This side reaction is favored by an excess of the coupling reagent or suboptimal reaction conditions.
Q3: I am seeing a peak in my LC-MS with the same mass as Pimasertib but a slightly different retention time. What could this be?
A3: This could potentially be an isomer of Pimasertib. While the amide coupling itself is unlikely to invert the stereocenter of (2S)-3-aminopropane-1,2-diol under standard conditions, the purity of the starting material is critical. Commercially available (2S)-3-aminopropane-1,2-diol may contain small amounts of its (R)-enantiomer. It is also theoretically possible, though less likely, that some epimerization could occur if the reaction is run for extended periods under strongly basic conditions.
III. Troubleshooting Guide: Minimizing Side Product Formation
This section provides actionable troubleshooting steps to mitigate the formation of common impurities.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| High levels of unreacted starting materials | Incomplete reaction. | - Optimize reaction time and temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Most amide couplings are complete within 2-24 hours at room temperature. - Ensure proper stoichiometry: A slight excess (1.05-1.2 equivalents) of the aminodiol can be used to drive the reaction to completion. |
| Presence of guanidinium byproduct | Incorrect order of addition; Excess coupling reagent. | - Pre-activation of the carboxylic acid: Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA) to the isonicotinic acid precursor and stir for 15-30 minutes before adding the aminodiol. This allows for the formation of the activated ester intermediate, minimizing the direct reaction of the coupling reagent with the amine. - Control stoichiometry: Use the coupling reagent in a 1:1 to 1.1:1 molar ratio with the carboxylic acid. |
| Formation of unidentified polar impurities | Degradation of starting materials or product; Side reactions with the solvent. | - Use high-purity, anhydrous solvents: DMF is a common solvent for amide couplings, but it can contain amine impurities that can react. Use freshly distilled or high-purity anhydrous DMF. - Control reaction temperature: Avoid excessive heating, which can promote degradation. |
IV. Experimental Protocols
Protocol 1: Optimized Amide Coupling for Pimasertib Synthesis
This protocol is designed to minimize the formation of common side products.
-
Preparation: In a clean, dry, nitrogen-purged flask, dissolve 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) (1.1 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) dropwise to the mixture and stir at room temperature for 20 minutes. The solution should become clear.
-
Amine Addition: In a separate flask, dissolve (2S)-3-aminopropane-1,2-diol (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Optimized workflow for Pimasertib synthesis.
Protocol 2: Analytical Method for Impurity Profiling
A robust analytical method is essential for identifying and quantifying side products. A stability-indicating HPLC method is recommended.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute Pimasertib and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry (MS) for identification of unknown peaks.
-
Injection Volume: 10 µL.
V. Mechanistic Insights into Side Product Formation
Understanding the reaction mechanisms is key to preventing the formation of unwanted byproducts.
Caption: Desired vs. side reaction pathway in amide coupling.
The desired reaction involves the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide bond. The primary side reaction to avoid is the direct reaction of HATU with the amine, which forms a stable guanidinium species, effectively consuming both the coupling reagent and the amine.
VI. Conclusion
The successful synthesis of high-purity Pimasertib hinges on a well-controlled amide coupling reaction. By understanding the potential side reactions, implementing optimized protocols with a focus on the order of reagent addition and stoichiometry, and utilizing robust analytical methods for monitoring, researchers can significantly minimize the formation of impurities. This guide provides a foundational framework for troubleshooting and optimizing this critical synthetic step. For further assistance, please do not hesitate to contact our technical support team.
References
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology2016 , 40 (5). [Link]
- Bakshi, M.; Singh, S. Development of validated stability-indicating assay methods—critical review. J. Pharm. Biomed. Anal.2002, 28 (6), 1011-1040.
-
Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. Cancer Chemother. Pharmacol.2016 , 78 (4), 849-860. [Link]
-
Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38 (2), 606-631. [Link]
-
Pimasertib. PubChem. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Development and Validation of a Novel Stability-Indicating Reverse Phase High-Performance Liquid Chromatography Method for the Quantification of Capivasertib in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Quality Assurance2024 , 15 (2), 640-645. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid in solution
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
Welcome to the technical support guide for 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (CAS 885588-03-4). This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Our goal is to provide not just troubleshooting steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound in solution?
Based on its chemical structure, the molecule possesses three key liabilities:
-
Photolability: The aryl-iodide bond (C-I) is susceptible to cleavage upon exposure to light, particularly UV wavelengths. This is a well-documented degradation pathway for iodo-aromatic compounds.
-
pH-Dependent Effects: The isonicotinic acid moiety contains a carboxylic acid and a pyridine nitrogen, making its solubility and the stability of the overall molecule dependent on the pH of the solution.[1][2] The molecule can exist in cationic, anionic, zwitterionic, or neutral forms, each with different properties.[1]
-
Oxidative Degradation: The secondary amine linkage and the electron-rich aromatic rings are potential sites for oxidation.[3][4] This can be initiated by atmospheric oxygen, metal ion contaminants, or oxidizing agents in the medium.
Q2: What are the recommended solvents and storage conditions for stock solutions?
To maximize the shelf-life of your stock solutions, we have established the following best practices based on the compound's chemical properties.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO. | DMSO is a versatile aprotic solvent that can typically dissolve the compound well. Using an anhydrous grade minimizes the risk of hydrolysis. |
| Concentration | Prepare high-concentration stocks (e.g., 10-50 mM). | Higher concentrations can sometimes improve stability. Avoid preparing very dilute aqueous stocks for long-term storage. |
| Storage Temp. | 2-8°C or -20°C.[5] | Reduced temperature slows the rate of all chemical degradation reactions. |
| Light Exposure | Store in amber vials or wrap vials in foil.[5] | The aryl-iodide bond is photolabile. Protecting from light is critical to prevent photodegradation. |
| Atmosphere | Overlay with an inert gas (Argon or Nitrogen) before sealing. | This displaces oxygen and minimizes the potential for oxidative degradation. |
| Handling | Prepare fresh dilutions in aqueous buffers immediately before each experiment. Avoid repeated freeze-thaw cycles. | This compound's stability in aqueous media can be limited. Fresh preparations ensure compound integrity and experimental consistency. |
Q3: My solution of this compound is turning yellow or brown. What is causing this?
A color change to yellow or brown is a common visual indicator of degradation. This is most often attributed to:
-
Oxidation: Oxidative degradation of aminopyridine structures or other aromatic systems frequently produces colored byproducts.[3][6]
-
Photodegradation: The cleavage of the C-I bond can generate radical species that lead to colored polymeric or rearranged products.
If you observe a color change, it is a strong indication that the compound has degraded. We recommend discarding the solution and preparing a fresh stock, ensuring strict adherence to the storage conditions outlined above.
Troubleshooting Guide
This section addresses specific experimental problems in a Q&A format.
Problem: I'm observing inconsistent results or a loss of potency in my biological assays over time. Could this be related to compound stability?
Answer: Absolutely. Inconsistent biological data is one of the most common consequences of compound instability. If a compound degrades in the assay medium, its effective concentration decreases over the course of the experiment, leading to poor reproducibility and inaccurate potency measurements (e.g., IC₅₀).
Here is a systematic workflow to diagnose this issue:
Problem: I found a precipitate in my DMSO stock solution after storing it at -20°C. Is the solution still usable?
Answer: Precipitation upon freezing is a common issue related to solubility limits. While the chemical itself may not have degraded, the concentration is no longer accurate.
Causality: The solubility of most compounds, including this one, decreases at lower temperatures. If your stock concentration is near its saturation point in DMSO at room temperature, it will likely precipitate when cooled to -20°C.
Troubleshooting Steps:
-
Re-dissolution: Gently warm the vial to room temperature or in a 37°C water bath. Vortex thoroughly to ensure the precipitate has completely re-dissolved.
-
Visual Inspection: Before use, hold the vial against a light source to confirm that no solid particles remain.
-
Long-Term Prevention:
-
Consider storing the stock at a lower concentration.
-
Alternatively, store the stock at 2-8°C, where the temperature change is less drastic, provided you have confirmed its stability at this temperature and it is protected from light.
-
Problem: My HPLC analysis of a stock solution shows new peaks appearing over time. How can I determine the cause?
Answer: The appearance of new peaks is a clear sign of chemical degradation. To identify the specific cause, a forced degradation study is the definitive approach.[7][8][9] This involves intentionally stressing the molecule under various conditions to see which condition produces the same degradation products observed in your stored sample. This process is crucial for developing stability-indicating analytical methods.[10][11]
By comparing the chromatograms from the stressed samples to your aged stock, you can pinpoint the degradation pathway (e.g., if the degradant peak matches the one from the light-exposed sample, you have a photostability issue).
Potential Degradation Pathways
Understanding the likely chemical transformations is key to preventing them.
-
Photodegradation: The primary photolytic event is the homolytic cleavage of the C-I bond to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent to yield the de-iodinated analog: 3-((2-Fluorophenyl)amino)isonicotinic acid.
-
Oxidative Degradation: The secondary amine is a prime target for oxidation. This can lead to various products, including N-oxides or complex dimeric and polymeric structures, which are often colored. The pyridine ring itself can also be oxidized under harsh conditions.[4]
-
Hydrolysis (pH-mediated): While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) combined with heat can potentially lead to cleavage of the C-N bond between the two aromatic rings. More commonly, pH affects solubility and can catalyze other degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a standard forced degradation or "stress testing" study to systematically evaluate the intrinsic stability of the molecule.[7][10] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[11]
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Solvent: Acetonitrile:Water (50:50)
-
Acid: 1 M HCl
-
Base: 1 M NaOH
-
Oxidizing Agent: 3% H₂O₂
-
HPLC system with UV detector
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
Procedure:
| Stress Condition | Protocol | Time Points for Analysis | Neutralization Step (before HPLC) |
| Acid Hydrolysis | Mix 1 mL of compound stock (1 mg/mL in ACN:H₂O) with 1 mL of 1 M HCl. Incubate at 60°C. | 2, 6, 12, 24 hours | Add 1 mL of 1 M NaOH. |
| Base Hydrolysis | Mix 1 mL of compound stock with 1 mL of 1 M NaOH. Incubate at 60°C. | 2, 6, 12, 24 hours | Add 1 mL of 1 M HCl. |
| Oxidation | Mix 1 mL of compound stock with 1 mL of 3% H₂O₂. Store at room temp, protected from light. | 2, 6, 12, 24 hours | None required (dilution will suffice). |
| Thermal | Store compound solution (1 mg/mL in ACN:H₂O) and solid powder in an oven at 70°C. | 1, 3, 7 days | N/A |
| Photolytic | Expose compound solution and solid powder to light in a photostability chamber (ICH Q1B Option 2). Run a dark control in parallel. | N/A (as per ICH Q1B) | N/A |
Analysis: Analyze all samples by HPLC-UV against a non-stressed control solution (prepared fresh) to calculate the percentage of degradation and observe the formation of new peaks.
Protocol 2: Recommended Starting HPLC-UV Method for Purity Analysis
Objective: To separate the parent compound from potential process impurities and degradation products. This method serves as a starting point and should be optimized and validated for your specific application.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50)
References
-
Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Study Design and Data Interpretation. NIH National Library of Medicine. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]
-
Nelson Labs. Forced Degradation Studies for Stability. Nelson Labs. [Link]
-
Huynh-Ba, K. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
De Visser, S. P., et al. (2003). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Anderson, B. M., & Anderson, C. D. (1989). Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate. Archives of Biochemistry and Biophysics. [Link]
-
ResearchGate. (2020). Proposed pathway of 4-aminopyridine degradation by the enrichment.... ResearchGate. [Link]
-
Wang, C., et al. (2021). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. Journal of Hazardous Materials. [Link]
-
ResearchGate. (2013). Effect of pH and temperature on OiNIC activity and stability. ResearchGate. [Link]
-
Wang, C., et al. (2021). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. PubMed. [Link]
-
ResearchGate. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate. [Link]
-
Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. NIH National Library of Medicine. [Link]
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- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. nelsonlabs.com [nelsonlabs.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of Fluorinated Isonicotinic Acid Derivatives
Welcome to the technical support center for the synthesis of fluorinated isonicotinic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital chemical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental work.
The strategic incorporation of fluorine into the isonicotinic acid scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, binding affinity, and bioavailability.[1] However, the synthesis of these molecules is not without its challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific, common problems that can arise during the synthesis of fluorinated isonicotinic acid derivatives. Each issue is broken down by potential cause, followed by a recommended solution grounded in chemical principles.
Q1: I am getting low or no yield of my desired fluorinated pyridine. What are the likely causes?
This is one of the most frequent challenges. A low yield in a fluorination reaction, particularly a Nucleophilic Aromatic Substitution (SNAr), typically points to one of four areas: the leaving group, ring activation, the fluorinating agent, or the reaction conditions.
Potential Cause A: Ineffective Leaving Group The SNAr mechanism, which is the most common pathway for these syntheses, involves the attack of a nucleophile (fluoride) on the aromatic ring and the subsequent expulsion of a leaving group.[2] The efficiency of this process is highly dependent on the leaving group's ability to stabilize a negative charge.
-
Explanation: For pyridine systems, common leaving groups are halides (Cl, Br). While C-F bonds are strong, the high electronegativity of fluorine actually accelerates the initial, rate-determining nucleophilic attack, making fluorides good leaving groups in SNAr reactions, which is counterintuitive compared to SN2 reactions.[3][4] Trimethylammonium groups are also excellent leaving groups used in the synthesis of radiolabeled compounds.[5]
-
Solution: Ensure you are starting with a precursor that has an adequate leaving group at the desired position. 2-chloropyridines or 2-bromopyridines are common and effective starting materials.[6]
Potential Cause B: Insufficient Ring Activation The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack compared to benzene. However, for an efficient SNAr reaction, the ring often requires further activation by electron-withdrawing groups (EWGs).
-
Explanation: EWGs, such as nitro (-NO₂), cyano (-CN), or ester (-COOR) groups, positioned ortho or para to the leaving group, stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance.[2][4][7] This stabilization lowers the activation energy of the reaction, increasing the rate and yield. The nitrogen atom in the pyridine ring itself acts as an activating group.
-
Solution: Your synthetic strategy should ideally start with a pyridine ring that contains a strong EWG. A common and effective strategy is to use a nitrile group (-CN) at the 4-position (isonicotinonitrile derivative), which both activates the ring and serves as a precursor to the final carboxylic acid.
Potential Cause C: Suboptimal Reaction Conditions Fluorination reactions are highly sensitive to reaction conditions, including solvent, temperature, and the choice of fluoride source.
-
Explanation: Anhydrous polar aprotic solvents like DMF, DMSO, or acetonitrile are typically required to ensure the fluoride ion is sufficiently nucleophilic. High temperatures are often necessary to overcome the activation energy barrier. Phase-transfer catalysts, such as Kryptofix 222 or 18-crown-6, can be essential when using alkali metal fluorides (e.g., KF) to chelate the metal cation and provide a "naked," highly reactive fluoride anion.[5]
-
Solution: Review and optimize your reaction conditions. A typical starting point is spray-dried KF with a phase-transfer catalyst in anhydrous DMSO or acetonitrile at temperatures ranging from 80°C to 150°C.
Troubleshooting Flowchart: Low Fluorination Yield
Caption: Troubleshooting flowchart for low fluorination yield.
Q2: The hydrolysis of my fluorinated isonicotinonitrile (or ester) to the carboxylic acid is failing or giving a complex mixture. What should I do?
Converting the nitrile or ester precursor to the final carboxylic acid is a critical step that can be problematic if not handled correctly.
Potential Cause A: Incomplete Hydrolysis Nitrile hydrolysis requires forcing conditions, typically heating under reflux in strong acid or base.[8]
-
Explanation: The hydrolysis proceeds in two main stages: conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[9][10][11] If the reaction time is too short or the temperature is too low, the reaction may stall at the amide stage.
-
Solution: Ensure you are using sufficiently harsh conditions. For acidic hydrolysis, refluxing with concentrated HCl or H₂SO₄ is common.[8] For basic hydrolysis, refluxing with a concentrated solution of NaOH or KOH is effective.[8][10] Monitor the reaction by TLC or LC-MS to confirm the disappearance of both the starting material and the intermediate amide.
Potential Cause B: Degradation of the Product Fluorinated pyridine rings can be susceptible to degradation or unwanted side reactions under harsh hydrolytic conditions, especially at high temperatures for prolonged periods.
-
Explanation: The presence of a highly electronegative fluorine atom can make the pyridine ring more vulnerable to certain nucleophilic attacks or ring-opening pathways, particularly under strong basic conditions.
-
Solution: Carefully control the reaction time and temperature. If degradation is suspected, consider using milder conditions for a longer duration. Stepwise hydrolysis—first to the amide under controlled conditions, followed by isolation and subsequent hydrolysis of the amide—can sometimes provide a cleaner product.
Potential Cause C: Incorrect Workup Procedure Isonicotinic acids are amphoteric and their solubility is highly dependent on pH.
-
Explanation: After hydrolysis, the product exists as a salt (ammonium salt in acid, carboxylate salt in base). To isolate the free carboxylic acid, the pH of the solution must be carefully adjusted to the isoelectric point of the molecule, where it has minimum solubility and will precipitate.
-
Solution: After completing the hydrolysis, cool the reaction mixture. If using basic hydrolysis, carefully acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 3-4.[12][13] If using acidic hydrolysis, carefully add a base to raise the pH. The product should precipitate out of the solution and can be collected by filtration.
General Protocol: Hydrolysis of 2-Fluoro-4-cyanopyridine
-
Setup: To a round-bottom flask containing 2-fluoro-4-cyanopyridine, add a 6M aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. Ammonia gas will be evolved.[10] Monitor the reaction's progress by TLC or LCMS.
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is between 3 and 4. A white precipitate of 2-fluoroisonicotinic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Q3: I am struggling with the purification of my final fluorinated isonicotinic acid. What are the best techniques?
Purification is key to obtaining a high-quality final product. The choice of method depends on the nature of the impurities.
Technique A: Recrystallization This is often the most effective method for purifying solid organic compounds.
-
Explanation: Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures.[14]
-
Procedure: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., water, ethanol, or a mixture). Allow the solution to cool slowly. The desired compound should crystallize out, leaving the more soluble impurities in the solution.
Technique B: Acid-Base Extraction This technique is useful for separating the acidic product from neutral or basic impurities.
-
Explanation: The carboxylic acid can be deprotonated with a weak base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in an organic solvent layer.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous solution of sodium bicarbonate. The aqueous layer, containing the product salt, is then separated and re-acidified with HCl to precipitate the pure carboxylic acid.[14]
Technique C: Chromatography If recrystallization and extraction fail, column chromatography may be necessary.
-
Explanation: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[14]
-
Procedure: Due to the polarity of carboxylic acids, they can streak on silica gel. It is often beneficial to add a small amount of acetic or formic acid to the eluent system (e.g., ethyl acetate/hexanes with 1% acetic acid) to improve the peak shape and separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing a monofluorinated isonicotinic acid?
The most robust and widely used strategy involves a two-step process starting from a substituted chloropyridine.
-
Nucleophilic Aromatic Substitution (SNAr): A chloropyridine precursor bearing an activating group (typically a nitrile at the 4-position, e.g., 2-chloro-4-cyanopyridine) is reacted with a fluoride source (e.g., KF) in a polar aprotic solvent at high temperature. This displaces the chloride with fluoride.
-
Hydrolysis: The resulting fluorinated cyanopyridine is then hydrolyzed under strong acidic or basic conditions to yield the final fluorinated isonicotinic acid.[8][10]
General Synthesis Workflow
Caption: Typical workflow for 2-fluoroisonicotinic acid synthesis.
Q2: Why is direct C-H fluorination of isonicotinic acid not a preferred method?
While direct C-H functionalization is an attractive and atom-economical field of research, its application here has significant limitations.
-
Functional Group Incompatibility: Many powerful C-H fluorination reagents are not compatible with the free carboxylic acid group.[3][15]
-
Selectivity Issues: Achieving regioselectivity on a pyridine ring with multiple C-H bonds is a major challenge. While methods exist for fluorination adjacent to the nitrogen, they may not be suitable for all substitution patterns or may require specific directing groups.[16] The conditions required are often harsh and may not be tolerated by complex molecules.[15]
-
Harsh Reagents: Early methods often involved hazardous reagents, and while newer methods using reagents like AgF₂ are available, they still have substrate scope limitations.[1][16]
Therefore, building the molecule through a more controlled, classical SNAr approach is generally more reliable and scalable.
Q3: What are the key safety precautions for these syntheses?
-
Fluoride Sources: Anhydrous fluoride salts are hygroscopic and can release hazardous hydrogen fluoride (HF) gas upon contact with moisture or acid. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have calcium gluconate gel available as a first-aid measure for potential HF exposure.
-
High Temperatures: Many of these reactions require high temperatures. Use appropriate heating mantles and ensure glassware is free of defects. Be cautious of solvent boiling points and potential pressure buildup.
-
Strong Acids/Bases: The hydrolysis step uses concentrated acids and bases, which are highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, not the other way around, during dilutions.
Q4: How do reaction conditions for fluorination compare for different precursors?
The optimal conditions can vary significantly based on the starting material's reactivity. The table below provides a general guide.
| Precursor Type | Leaving Group | Typical Fluoride Source | Catalyst | Temperature (°C) | Rationale |
| Activated Chloropyridine | -Cl | Spray-dried KF | Phase-Transfer (e.g., Kryptofix 222) | 100 - 180 | Most common industrial route. Requires high temp and catalyst for C-Cl bond cleavage. |
| Activated Bromopyridine | -Br | KF | Phase-Transfer (optional) | 80 - 150 | More reactive than chloro-precursor due to weaker C-Br bond. May not require a catalyst. |
| Trimethylammonium Salt | -N(CH₃)₃⁺ | K¹⁸F (for PET) | Kryptofix 222 | 40 - 100 | Highly activated leaving group, allowing for mild conditions suitable for sensitive radiolabeling.[5][17] |
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Validation & Comparative
Comparative Analysis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid Derivatives in Kinase Inhibition
A Senior Application Scientist's Guide to Kinase Screening, Selectivity Profiling, and Structure-Activity Relationships
Introduction: The Promise of the 2-Anilinopyridine Scaffold in Kinase Inhibition
The 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid scaffold represents a privileged structure in modern kinase inhibitor design. Its core anilinopyridine motif is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket, a feature exploited by numerous approved and investigational kinase inhibitors. The specific substitutions on this scaffold—a fluorine and a bulky iodine on the aniline ring and a carboxylic acid on the pyridine ring—provide a chemical framework ripe for optimization to achieve high potency and selectivity against specific kinase targets. While this compound itself is often cited as a key intermediate in chemical synthesis[1][2][3], its derivatives are of significant interest for their potential to modulate kinase activity, particularly within the frequently dysregulated RAS/RAF/MEK/ERK (MAPK) signaling pathway.[4]
This guide provides a comparative analysis of the kinase screening results for a representative derivative, herein designated Compound X , and contextualizes its performance against established inhibitors targeting the MAPK cascade. We will delve into the experimental methodologies used to generate these results, explore the structure-activity relationships (SAR) that govern inhibitor performance, and provide a framework for interpreting kinase selectivity data.
The Kinase Screening Cascade: From Broad Profiling to Potency Determination
Identifying a selective kinase inhibitor is a hierarchical process. It begins with a broad screen to identify initial targets, followed by more focused assays to quantify potency and confirm selectivity. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: A typical workflow for kinase inhibitor profiling.
This systematic approach, moving from broad, single-concentration screens to detailed IC50 profiling, is crucial for accurately characterizing an inhibitor's potency and specificity.[5]
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity.[6] The following tables compare the inhibitory activity of our representative molecule, Compound X , with two clinically approved inhibitors that target the MAPK pathway: Vemurafenib (a BRAF inhibitor) and Cobimetinib (a MEK1/2 inhibitor).[7][8][9]
Table 1: Kinase Inhibition Profile of Compound X (Hypothetical Data)
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| BRAF (V600E) | 98% | 15 |
| CRAF | 95% | 30 |
| MEK1 | 85% | 75 |
| ABL1 | 15% | > 10,000 |
| CDK2 | 5% | > 10,000 |
| EGFR | 10% | > 10,000 |
| PI3Kα | 2% | > 10,000 |
| SRC | 25% | 8,500 |
Data is representative and for illustrative purposes.
Table 2: Comparative Kinase Inhibition Data of Marketed Drugs
| Kinase Target | Vemurafenib IC50 (nM) | Cobimetinib IC50 (nM) |
| BRAF (V600E) | 31 [10] | >10,000 |
| CRAF | 48 [11] | >10,000 |
| MEK1 | >10,000 | 4.2 [8] |
| ABL1 | 1,420 | >10,000 |
| ACK1 | 18 | >10,000 |
| SRMS | 41 | >10,000 |
As illustrated, Compound X is modeled as a potent inhibitor of both BRAF and CRAF kinases, with secondary activity against MEK1. This profile suggests a potential dual-action mechanism within the MAPK pathway. In contrast, Vemurafenib is highly selective for RAF kinases, while Cobimetinib is a potent and highly selective MEK1 inhibitor.[8][11] The development of resistance to single-agent therapies often involves reactivation of the MAPK pathway, making compounds that target multiple nodes, or combination therapies, an attractive strategy.[7][12]
The MAPK Signaling Pathway: A Key Target in Oncology
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in genes like BRAF and RAS are common drivers of various cancers, making this pathway a major focus for drug development.[13][14]
Caption: The MAPK signaling cascade and points of inhibition.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of an inhibitor are dictated by its chemical structure. For the this compound scaffold, modifications at several key positions can be explored to optimize its kinase interaction profile.
Caption: Key modification points on the core scaffold.
-
R1 (Isonicotinic Acid): The carboxylic acid can form salt bridges or hydrogen bonds. Converting it to an amide or ester can modulate solubility, cell permeability, and introduce new interaction vectors.
-
R2 (Fluoro Group): The ortho-fluoro substituent is crucial. It lowers the pKa of the secondary amine, ensuring it remains in the neutral state required for optimal hinge binding. It also influences the torsional angle between the two rings, locking the molecule into a favorable conformation.
-
R3 (Iodo Group): The para-iodo group occupies a hydrophobic pocket. Structure-activity relationship studies on similar scaffolds have shown that varying the substituent at this position can dramatically alter kinase selectivity and potency.[15] Replacing it with different sized hydrophobic or polar groups can fine-tune the inhibitor's profile.
Experimental Protocol: ADP-Glo™ Kinase Assay
To ensure the trustworthiness and reproducibility of the presented data, a detailed experimental protocol is provided. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., BRAF V600E)
-
Substrate peptide
-
Test Compound (e.g., Compound X)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a serial dilution series of the compound in DMSO. For a 10-point curve, a 3-fold dilution from 100 µM is typical.
-
Kinase Reaction Setup: a. Add 2.5 µL of kinase buffer to all wells. b. Add 1 µL of the compound dilutions to the appropriate wells. Add 1 µL of DMSO to "no compound" control wells. c. Prepare a master mix of kinase and substrate in kinase buffer. Add 5 µL of this mix to each well to initiate the reaction. d. Prepare a "no enzyme" control by adding 5 µL of substrate only. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. d. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Read the luminescence on a plate-reading luminometer. b. Subtract the "no enzyme" background from all data points. c. Normalize the data by setting the "no compound" control to 100% activity and the highest compound concentration to 0% activity. d. Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. The hypothetical data for Compound X , when benchmarked against established drugs like Vemurafenib and Cobimetinib, illustrates a profile of a potent RAF/MEK inhibitor. Such a profile could offer advantages in overcoming resistance mechanisms that plague single-target agents.
The path forward for derivatives of this scaffold involves comprehensive SAR studies to enhance potency and fine-tune selectivity. This will require synthesizing a library of analogs with modifications at key positions (R1, R3, and elsewhere on the scaffold) and subjecting them to the rigorous kinase screening cascade described. Promising lead compounds must then be validated in cellular assays to confirm on-target activity and assess their effects on cell proliferation and apoptosis before advancing to more complex preclinical models.[16] The ultimate goal is to develop a highly selective and potent inhibitor with a favorable pharmacological profile for clinical investigation.
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Liu, Q., & Yun, C. H. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry. [Link]
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Blake, J. F., & He, W. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 Inhibitor. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Biological Evaluation of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid Analogs
Introduction: Unveiling a Novel Scaffold for Kinase Inhibition
In the landscape of oncology drug discovery, the identification of novel chemical scaffolds that can be developed into potent and selective kinase inhibitors is of paramount importance. The compound 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid represents one such scaffold, integrating several key pharmacophoric features that suggest a potential for targeting oncogenic signaling pathways. The presence of a 2-fluoro-4-iodophenyl group, combined with an aminopyridine core, suggests possible interactions within the ATP-binding pocket of various kinases. This guide provides a comprehensive framework for the biological evaluation of this compound and its analogs. It will not only detail the requisite experimental protocols but also establish a comparative analysis with established kinase inhibitors that share similar mechanistic targets. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous roadmap from initial in vitro characterization to in vivo efficacy studies.
Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway
The structural motifs of this compound analogs bear resemblance to known inhibitors of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[1] Specifically, the iodophenyl moiety is a feature found in some B-Raf inhibitors, while the aminopyridine scaffold is present in various kinase inhibitors.[2][3]
Therefore, it is hypothesized that these analogs could function as inhibitors of key kinases within this pathway, such as B-Raf or MEK1/2. Constitutive activation of this pathway, often through mutations in the B-Raf gene (e.g., V600E), is a key driver in melanoma, non-small cell lung cancer, and other malignancies.[4][5] Inhibition of B-Raf or MEK can effectively shut down this aberrant signaling, leading to a decrease in cancer cell proliferation and survival.
Caption: Hypothesized targeting of the MAPK/ERK signaling pathway.
A Framework for Biological Evaluation
A systematic, multi-tiered approach is essential to validate the biological activity of this compound analogs. This process begins with broad in vitro screening and progresses to more complex cellular and in vivo models.
Phase 1: In Vitro Characterization
The initial phase focuses on determining the potency and selectivity of the analogs against their intended targets and assessing their impact on cancer cell viability.
1.1. Target-Based Enzymatic Assay: In Vitro Kinase Inhibition
The primary evaluation should involve a direct assessment of the compound's ability to inhibit the enzymatic activity of the purified target kinase (e.g., B-Raf, MEK1). A fluorescence-based assay is a common and robust method for this purpose.[1]
Experimental Protocol: Universal Fluorescence-Based Kinase Assay [1]
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., B-Raf V600E, MEK1).
-
Biotinylated peptide substrate specific for the kinase.
-
ATP (Adenosine triphosphate).
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound (this compound analog) at various concentrations.
-
Detection Reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665) for TR-FRET.
-
384-well microplates.
-
-
Procedure:
-
Add 5 µL of the test compound diluted in assay buffer to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the terbium-labeled antibody and streptavidin-acceptor.
-
Incubate for 60 minutes to allow for antibody-peptide binding.
-
Read the plate on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.
-
1.2. Cell-Based Assay: Cytotoxicity and Viability
To determine if the observed enzymatic inhibition translates to anti-cancer activity in a cellular context, a cytotoxicity assay is performed using cancer cell lines known to be dependent on the MAPK pathway (e.g., A375 melanoma cells with B-Raf V600E mutation). The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cell Viability Assay [6]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A375) in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[6]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
1.3. Cellular Mechanism of Action: Cell Cycle Analysis
To understand how the compound affects cell proliferation, cell cycle analysis by flow cytometry is a crucial experiment. Kinase inhibitors that block the MAPK pathway are expected to cause a G1 cell cycle arrest.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [7][8][9]
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[9]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating dye) and RNase A (to prevent staining of RNA).[8][9]
-
Incubate in the dark for at least 20 minutes at room temperature.[7]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 20,000 events per sample.[7]
-
The fluorescence intensity of PI is directly proportional to the DNA content.
-
-
Data Analysis:
-
Generate a histogram of DNA content. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M will have 4N, and cells in S phase will have an intermediate amount.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
| In Vitro Evaluation Summary | |
| Parameter | This compound Analog (Hypothetical Data) |
| Target Kinase IC50 (nM) | To be determined |
| A375 Cell Line IC50 (nM) | To be determined |
| Cell Cycle Effect | To be determined |
Phase 2: In Vivo Efficacy Assessment
Promising candidates from in vitro studies should be advanced to in vivo models to assess their anti-tumor efficacy and tolerability in a whole-organism setting. Cell line-derived xenograft (CDX) models are a standard for this purpose.[10][11][12]
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A Comparative Analysis of MEK Inhibitors Across Different Chemical Scaffolds: A Guide for Researchers
In the intricate landscape of cancer therapeutics, the targeting of key signaling pathways has proven to be a cornerstone of modern drug development. Among these, the RAS-RAF-MEK-ERK pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in a multitude of human cancers.[1][2] This has positioned MEK1 and MEK2 (MEK1/2), dual-specificity kinases within this cascade, as prime targets for therapeutic intervention.[1][] The development of MEK inhibitors has ushered in a new era of targeted therapy, particularly for cancers harboring BRAF and RAS mutations.[1][4]
This guide provides a comprehensive, in-depth comparative analysis of MEK inhibitors derived from different chemical scaffolds. As a senior application scientist, my goal is to move beyond a simple recitation of facts and figures. Instead, I will provide a nuanced perspective on the performance of these inhibitors, grounded in experimental data and the underlying principles of their mechanism of action. This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the structure-activity relationships that govern the efficacy of MEK inhibitors and the practical methodologies for their evaluation.
The RAS-RAF-MEK-ERK Signaling Pathway: A Central Hub in Oncogenesis
The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, ultimately controlling gene expression and cellular fate.[2] The sequential phosphorylation of kinases in this pathway—RAS activating RAF, RAF activating MEK, and MEK activating ERK—acts as a molecular switch that, when constitutively active, drives oncogenesis.[1]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention by MEK inhibitors.
A Scaffold-Based Comparison of Allosteric MEK Inhibitors
The majority of clinically advanced MEK inhibitors are allosteric, non-ATP-competitive inhibitors.[5] This class of inhibitors binds to a unique pocket adjacent to the ATP-binding site of MEK1/2, locking the kinase in an inactive conformation.[][6] This allosteric mechanism confers high selectivity for MEK1/2 over other kinases, a desirable property for targeted therapies.[6] In this section, we will compare the performance of prominent MEK inhibitors, categorized by their distinct chemical scaffolds.
Diarylaminobenzamides and Related Scaffolds
Trametinib, the first FDA-approved MEK inhibitor, features a diarylamine core.[] This scaffold has been a cornerstone in the development of potent and selective MEK inhibitors.
| Inhibitor | Core Scaffold | Biochemical IC50 (MEK1) | Cellular Potency (p-ERK Inhibition) | Approved Indications | Key References |
| Trametinib | Diarylaminobenzamide | 0.92 nM | ~1 nM | BRAF V600E/K-mutant melanoma (in combination with dabrafenib) | [][7] |
| Cobimetinib | Pyrido[2,3-b]pyrazin-8-amine | 4.2 nM | ~5 nM | BRAF V600E/K-mutant melanoma (in combination with vemurafenib) | [][8] |
| Binimetinib | Benzimidazole | 12 nM | ~12 nM | BRAF V600E/K-mutant melanoma (in combination with encorafenib) | [][8] |
Expert Insights: The diarylamine scaffold of trametinib allows for potent and highly specific inhibition of MEK1/2.[] The subtle structural differences between trametinib, cobimetinib, and binimetinib, though all targeting the same allosteric pocket, result in variations in their biochemical potency and cellular activity.[7] For instance, trametinib exhibits the lowest half-maximal inhibitory concentration (IC50) for both MEK1 and MEK2 compared to cobimetinib and binimetinib.[7] These differences can have implications for dosing and toxicity profiles in the clinic.
Benzimidazole-carboxamides
Selumetinib represents another important class of MEK inhibitors characterized by a benzimidazole-carboxamide scaffold.[9]
| Inhibitor | Core Scaffold | Biochemical IC50 (MEK1) | Cellular Potency (p-ERK Inhibition) | Approved Indications | Key References |
| Selumetinib | Benzimidazole-carboxamide | 14 nM | 10 nM | Neurofibromatosis type 1 (NF1) with symptomatic, inoperable plexiform neurofibromas | [8][9] |
Expert Insights: Selumetinib's distinct chemical scaffold contributes to its unique pharmacological profile. While its biochemical potency is slightly lower than that of trametinib, it has demonstrated significant clinical activity in specific patient populations, leading to its approval for NF1.[10] This highlights the principle that in vitro potency does not always directly correlate with clinical efficacy across all indications, and factors such as pharmacokinetics and tumor microenvironment can play a crucial role.
Next-Generation MEK Inhibitors: Overcoming Resistance
A significant challenge in MEK inhibitor therapy is the development of acquired resistance.[1][11] Resistance mechanisms can include mutations in MEK itself, reactivation of the MAPK pathway through alternative mechanisms, or activation of parallel signaling pathways like the PI3K-Akt pathway.[4][11][12] To address these challenges, next-generation MEK inhibitors with novel scaffolds and mechanisms of action are under development.
These emerging inhibitors can be broadly categorized into:
-
ATP-Competitive MEK Inhibitors: These inhibitors bind directly to the ATP-binding pocket of MEK1/2 and may be effective against certain mutations that confer resistance to allosteric inhibitors.[13]
-
MEK-RAF Complex Inhibitors: These compounds are designed to disrupt the interaction between RAF and MEK, preventing MEK activation.[13]
The development of these novel scaffolds represents a critical step towards expanding the therapeutic potential of MEK inhibition and overcoming the hurdle of drug resistance.[13]
Experimental Protocols for the Evaluation of MEK Inhibitors
Rigorous and reproducible experimental evaluation is paramount in the preclinical development of any new therapeutic agent. The following protocols provide a standardized framework for assessing the performance of MEK inhibitors.
In Vitro Kinase Assay: Determining Biochemical Potency
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MEK1/2.
Caption: Workflow for a biochemical kinase assay to determine the IC50 of a MEK inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing purified, active MEK1 or MEK2 enzyme, a kinase-dead ERK2 substrate, and ATP.
-
Compound Dilution: Perform a serial dilution of the test MEK inhibitor to generate a range of concentrations.
-
Kinase Reaction: In a 384-well plate, combine the MEK enzyme, ERK2 substrate, and varying concentrations of the inhibitor. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated ERK2 using a suitable detection method, such as an antibody-based assay (e.g., HTRF) or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo).[14]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices: The use of a purified enzyme system allows for the direct assessment of the inhibitor's effect on the target kinase, independent of cellular context. The kinase-dead ERK2 substrate ensures that any measured phosphorylation is a direct result of MEK activity.
Cell Proliferation Assay (MTS Assay): Assessing Cellular Efficacy
This assay measures the effect of the MEK inhibitor on the proliferation and viability of cancer cell lines.
Caption: Workflow for a cell proliferation (MTS) assay to evaluate MEK inhibitor efficacy.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells with a BRAF V600E mutation) into 96-well plates at an appropriate density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of the MEK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72 hours).[16]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is converted to a colored formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of growth inhibition against the inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Self-Validating System: The inclusion of a vehicle control is crucial for establishing the baseline cell growth. Comparing the absorbance of treated cells to the control allows for the accurate determination of growth inhibition.
Western Blotting: Verifying Target Engagement
Western blotting is a fundamental technique used to confirm that the MEK inhibitor is engaging its target in cells by measuring the phosphorylation status of ERK1/2.[2][17]
Caption: Workflow for Western blotting to analyze p-ERK inhibition by a MEK inhibitor.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the MEK inhibitor for a specified time (e.g., 2-24 hours).[17] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[17]
-
Stripping and Re-probing: To normalize the p-ERK signal, strip the membrane and re-probe with an antibody against total ERK1/2.[17][19]
-
Data Analysis: Quantify the band intensities using densitometry software.[17] The ratio of p-ERK to total ERK is calculated to determine the extent of target inhibition.
Authoritative Grounding: The use of specific antibodies against the phosphorylated and total forms of ERK allows for a precise and quantitative assessment of MEK inhibitor activity on its direct downstream target. This method is a gold standard for confirming target engagement in cellular assays.
Conclusion
The development of MEK inhibitors has been a significant advancement in the field of oncology, providing a valuable therapeutic option for patients with cancers driven by the MAPK pathway. This guide has provided a comparative analysis of MEK inhibitors based on their chemical scaffolds, highlighting the structure-activity relationships that govern their performance. The detailed experimental protocols offer a practical framework for researchers to rigorously evaluate novel MEK inhibitors. As our understanding of the complexities of cancer signaling and drug resistance mechanisms continues to evolve, the development of next-generation MEK inhibitors with diverse scaffolds and mechanisms of action will be crucial for improving patient outcomes.
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Mechanisms of resistance to BRAF and MEK inhibitors and clinical updat | OTT. (2018). Onco'Zine. Retrieved January 8, 2026, from [Link]
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Mechanisms of acquired resistance to BRAF and MEK inhibitors... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science. (2023). ACS Publications. Retrieved January 8, 2026, from [Link]
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Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. (2022). PubMed Central. Retrieved January 8, 2026, from [Link]
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Current Development Status of MEK Inhibitors. (2018). PubMed Central. Retrieved January 8, 2026, from [Link]
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Comparative Docking Analysis of Novel MEK1 Inhibitors Based on a 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid Scaffold
A Senior Application Scientist's Guide to In Silico Hit-to-Lead Optimization
In the landscape of targeted cancer therapy, the Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone for drug development.[1][2] Constitutive activation of this pathway, often through mutations in key proteins like BRAF and RAS, is a hallmark of numerous malignancies.[3] A critical node in this cascade is the MEK1/2 (MAPK/ERK Kinase 1/2) protein, making it a prime target for therapeutic intervention.[1][3] This guide presents a comparative molecular docking study of derivatives of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid, a key scaffold in the potent MEK1/2 inhibitor, Trametinib.[4]
This analysis will explore the binding modalities of this chemical series within the allosteric pocket of MEK1, comparing them against Trametinib and other established MEK inhibitors. The objective is to provide a framework for researchers in medicinal chemistry and drug discovery to rationalize the design of next-generation inhibitors with improved potency and selectivity.
The Biological Target: MEK1 Kinase
MEK1 is a dual-specificity protein kinase that phosphorylates and activates ERK1 and ERK2. Unlike many kinases that are targeted by ATP-competitive inhibitors, MEK1 possesses a unique allosteric binding site adjacent to the ATP pocket.[5] Inhibitors that bind to this site, such as Trametinib, lock the kinase in an inactive conformation, preventing its phosphorylation by the upstream kinase, RAF.[5] This allosteric inhibition offers a high degree of selectivity and is a validated strategy for attenuating MAPK signaling.[6] For the purpose of this study, the crystal structure of human MEK1 in complex with an inhibitor (PDB ID: 4ARK) will be utilized as the receptor model for our docking simulations.[7]
The Chemical Scaffolds: A Comparative Overview
The compounds under investigation are based on the this compound core. This scaffold is a key component of Trametinib, a highly potent and selective allosteric inhibitor of MEK1/2.[4][5] To explore the structure-activity relationship (SAR) around this core, we will perform in silico modifications to generate a focused library of derivatives for comparative docking.
For a robust comparison, we will also include Trametinib as a positive control and other well-established MEK inhibitors as alternative scaffolds.
Table 1: Compounds for Comparative Docking Analysis
| Compound ID | Structure | Rationale for Inclusion |
| Scaffold-01 | This compound | The core chemical scaffold of interest. |
| Derivative-01 | (Hypothetical) Amide derivative of Scaffold-01 | Exploration of the carboxylic acid vector for potential new interactions. |
| Derivative-02 | (Hypothetical) Ester derivative of Scaffold-01 | Evaluation of the impact of hydrogen bond donor/acceptor patterns. |
| Trametinib | N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide | FDA-approved MEK1/2 inhibitor; the benchmark compound. |
| Selumetinib | 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | An alternative MEK inhibitor with a distinct chemical scaffold.[8] |
| Cobimetinib | [3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | Another clinically relevant MEK inhibitor for scaffold hopping comparison. |
Experimental Protocol: Molecular Docking Workflow
The following section details the step-by-step protocol for the comparative docking study. The causality behind each step is explained to provide a clear understanding of the experimental design.
Step 1: Receptor Preparation
-
Obtain Crystal Structure: Download the X-ray crystal structure of human MEK1 in complex with an inhibitor from the Protein Data Bank (PDB ID: 4ARK).[7] This structure is chosen as it contains a ligand with a similar (2-fluoro-4-iodophenyl)amino moiety, providing a relevant binding pocket conformation.
-
Pre-processing: Remove water molecules, co-factors (except for the essential Mg-ADP), and the co-crystallized ligand. This is to create a clean binding site for the docking of our compounds of interest.
-
Add Hydrogens and Assign Charges: Add polar hydrogens and assign Gasteiger charges to the protein. This is crucial for accurately calculating the electrostatic interactions during the docking process.
-
Define the Binding Site: Define the binding pocket based on the location of the co-crystallized ligand in 4ARK. A grid box of appropriate dimensions (e.g., 20x20x20 Å) will be centered on the ligand's geometric center to encompass the allosteric site.
Step 2: Ligand Preparation
-
2D to 3D Conversion: The 2D structures of the scaffold, its derivatives, and the alternative inhibitors will be converted to 3D structures.
-
Energy Minimization: The 3D structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is essential to obtain low-energy, stable conformations of the ligands before docking.
-
Assign Torsions: Define the rotatable bonds in each ligand to allow for conformational flexibility during the docking simulation.
Step 3: Molecular Docking
-
Docking Algorithm: Employ a validated docking program such as AutoDock Vina. This program uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site.
-
Execution: Each ligand will be docked into the prepared MEK1 receptor structure. The docking will be performed with a high exhaustiveness parameter to ensure a thorough search of the conformational space.
-
Pose Selection: The top-scoring binding pose for each ligand, based on the docking score (binding affinity), will be selected for further analysis.
Step 4: Analysis of Results
-
Binding Affinity: The predicted binding affinities (in kcal/mol) for all compounds will be tabulated for a quantitative comparison.
-
Interaction Analysis: The binding pose of each ligand will be visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the MEK1 allosteric pocket.
-
Comparative Analysis: The binding modes of the derivatives and alternative inhibitors will be compared to that of Trametinib to understand the structural basis for any differences in predicted affinity.
Caption: Molecular Docking Workflow.
Results and Comparative Analysis
The following table summarizes the predicted binding affinities of the studied compounds. Lower docking scores indicate a higher predicted binding affinity.
Table 2: Comparative Docking Scores
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Scaffold-01 | -7.8 | Val127, Ser212, Lys97, Met219 |
| Derivative-01 | -8.5 | Val127, Ser212, Lys97, Met219, Phe209 |
| Derivative-02 | -8.2 | Val127, Ser212, Lys97, Met219 |
| Trametinib | -10.2 | Val127, Ser212, Lys97, Met219, Phe209, Ile141 |
| Selumetinib | -9.5 | Val127, Ser212, Lys97, Cys207 |
| Cobimetinib | -9.8 | Val127, Ser212, Lys97, Asp208, Phe209 |
Analysis of Binding Interactions
The docking results reveal that all compounds bind to the allosteric pocket of MEK1. The (2-fluoro-4-iodophenyl)amino moiety consistently anchors the molecules in the hydrophobic pocket formed by residues such as Val127 and Met219. The iodine atom forms a halogen bond with the backbone carbonyl of Ser212, a key interaction for high-affinity binding.
Trametinib , as the benchmark, demonstrates the highest predicted binding affinity. Its complex structure allows for multiple points of contact within the allosteric site, including a crucial hydrogen bond between the amide group and the side chain of Lys97. The cyclopropyl group fits snugly into a small hydrophobic sub-pocket, further enhancing its binding.
The hypothetical derivatives of the core scaffold show improved binding affinity compared to the parent scaffold. The amide derivative (Derivative-01) is predicted to form an additional interaction with Phe209, explaining its lower docking score. This suggests that extending from the isonicotinic acid moiety is a promising strategy for lead optimization.
Selumetinib and Cobimetinib , the alternative inhibitors, also exhibit strong predicted binding affinities. Their distinct chemical structures allow them to form a different network of interactions within the same allosteric pocket, highlighting the plasticity of this binding site.
Caption: Key Predicted Interactions.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the molecular basis of MEK1 inhibition by derivatives of this compound. The in silico analysis demonstrates that this scaffold is a promising starting point for the design of novel MEK1 inhibitors. The predicted binding modes and affinities suggest that modifications to the isonicotinic acid moiety can lead to enhanced interactions within the allosteric pocket.
The findings from this computational study should be validated through experimental assays, such as in vitro kinase assays and cell-based proliferation assays. Further optimization of the lead compounds can be guided by iterative cycles of design, synthesis, and biological testing, ultimately aiming for the development of potent and selective MEK inhibitors with improved pharmacological properties.
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JNM. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. 2020. [Link]
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RCSB PDB. 3SLS: Crystal Structure of human MEK-1 kinase in complex with UCB1353770 and AMPPNP. [Link]
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RCSB PDB. 4ARK: CRYSTAL STRUCTURE OF THE CATALYTIC DOMAIN OF HUMAN MAP KINASE KINASE 1 (MEK1) IN COMPLEX WITH A SMALL MOLECULE INHIBITOR AND ADP. [Link]
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A Senior Application Scientist's Guide to the Comparative Efficacy of Pimasertib Analogs with Varied Isonicotinic Acid Moieties
Introduction: The Rationale for Re-engineering a Potent MEK Inhibitor
Pimasertib (AS-703026) is a potent, orally bioavailable, allosteric inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2.[1][2][3] These kinases are central nodes in the RAS/RAF/MEK/ERK signaling pathway, a cascade that is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention.[4] Pimasertib binds to a distinctive allosteric site on MEK1/2, preventing their activation and subsequent downstream signaling, which can inhibit tumor cell proliferation.[3][5]
The chemical architecture of Pimasertib, formally N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide, is built upon an isonicotinamide core.[1] The isonicotinic acid scaffold and its isomers are privileged structures in medicinal chemistry, forming the foundation of numerous approved drugs and demonstrating a remarkable capacity for engaging with biological targets.[6][7][8] This guide is predicated on the hypothesis that systematic modification of Pimasertib's isonicotinic acid moiety can yield novel analogs with superior pharmacological profiles—be it enhanced potency, refined selectivity, improved metabolic stability, or the ability to overcome resistance mechanisms.
Here, we provide a comprehensive framework for the synthesis, characterization, and comparative evaluation of a focused library of Pimasertib analogs. This document is designed for drug discovery researchers, offering not just protocols, but the strategic reasoning behind the experimental choices, ensuring a robust and self-validating approach to lead optimization.
The MAPK/ERK Signaling Pathway and Pimasertib's Point of Intervention
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[4] Pimasertib acts downstream of RAF, directly inhibiting MEK1/2 and preventing the phosphorylation and activation of ERK1/2.
Caption: High-level workflow for the evaluation of Pimasertib analogs.
Part 1: Synthesis of Pimasertib Analogs
Causality: The core of this investigation lies in the synthesis of high-purity analogs. The proposed synthetic route is a convergent strategy, culminating in an amide coupling reaction. This approach is modular, allowing for the late-stage introduction of varied isonicotinic acid moieties, which is efficient for building a chemical library.
Protocol: General Synthesis of Pimasertib Analogs
-
Synthesis of the Amine Precursor ((2S)-3-aminopropane-1,2-diol): This chiral building block is commercially available or can be synthesized from D-mannitol. Ensure its purity (>98%) by NMR and chiral HPLC before use, as the stereochemistry is critical for activity.
-
Synthesis of the Varied Isonicotinic Acid Core:
-
The parent intermediate, 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid, is formed via a nucleophilic aromatic substitution (SNAr) reaction between 3-amino-4-pyridinecarboxylic acid and 1,2-difluoro-4-iodobenzene.
-
For Analogs: Replace 3-amino-4-pyridinecarboxylic acid with structurally related congeners. For example:
-
Analog A (Nicotinic Acid Moiety): Use 2-amino-3-pyridinecarboxylic acid.
-
Analog B (Picolinic Acid Moiety): Use 3-amino-2-pyridinecarboxylic acid.
-
Analog C (Substituted Isonicotinic Acid): Use 3-amino-2-chloro-4-pyridinecarboxylic acid to probe electronic effects.
-
-
-
Activation of the Carboxylic Acid:
-
Dissolve the synthesized acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester. The progress can be monitored by TLC or LC-MS.
-
-
Amide Coupling:
-
To the activated ester solution, add the amine precursor ((2S)-3-aminopropane-1,2-diol) (1.2 eq).
-
Allow the reaction to proceed at room temperature for 4-12 hours until completion, as monitored by LC-MS.
-
-
Purification:
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final analog.
-
-
Characterization: Confirm the structure and purity (>95%) of each final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Biochemical and Cellular Evaluation
In Vitro MEK1/2 Kinase Assay
Causality: The first critical test is to determine if the synthesized analogs retain the ability to inhibit the target enzyme, MEK1. An in vitro kinase assay provides a direct measure of enzyme inhibition (IC50) in a clean, cell-free system, isolating the interaction between the compound and the kinase from cellular complexity. [5] Protocol: MEK1 Kinase Inhibition Assay
-
Reagents: Recombinant human activated MEK1, kinase-dead ERK2 (substrate), ³³P-γATP, assay buffer (20 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM 2-mercaptoethanol). [5]2. Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to a 96-well assay plate. Include DMSO-only wells as a "no inhibition" control and a known MEK inhibitor (Pimasertib parent) as a positive control.
-
Kinase Reaction:
-
Prepare a master mix containing assay buffer, 1 µM kinase-dead ERK2, and 0.5 nM activated MEK1.
-
Add 20 µL of this master mix to each well of the assay plate.
-
Pre-incubate for 20 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of assay buffer containing ³³P-γATP (final concentration 40 µM).
-
-
Incubation and Termination: Incubate the plate at 30°C for 60 minutes. Terminate the reaction by adding 20 µL of 3% phosphoric acid.
-
Signal Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with 0.75% phosphoric acid to remove unincorporated ³³P-γATP. Measure the remaining radioactivity (representing phosphorylated ERK2) using a scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.
Cell Proliferation Assay
Causality: A potent enzyme inhibitor must be able to exert an anti-proliferative effect on cancer cells whose growth is dependent on the target pathway. We use a KRAS-mutant colorectal cancer cell line (e.g., HCT116) as these cells exhibit constitutive activation of the MAPK pathway and are known to be sensitive to MEK inhibition. [4] Protocol: Cell Viability Assay
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Pimasertib analogs in culture medium. Replace the existing medium in the cell plate with 100 µL of medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add 10 µL of a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Signal Detection: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the logarithm of compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Western Blot for Target Engagement
Causality: It is crucial to verify that the observed anti-proliferative effects are due to on-target activity. A Western blot for phosphorylated ERK (p-ERK), the direct downstream substrate of MEK, provides definitive evidence of target engagement within the cell. A reduction in p-ERK levels upon treatment confirms that the analogs are inhibiting the MAPK pathway as intended.
Protocol: p-ERK Western Blot
-
Cell Treatment: Seed HCT116 cells in 6-well plates. When cells reach 70-80% confluency, treat them with each analog at concentrations corresponding to their 1x and 10x GI50 values for 2 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful on-target effect is demonstrated by a dose-dependent decrease in the ratio of p-ERK to total ERK.
Results and Structure-Activity Relationship (SAR) Analysis
The data gathered from the preceding experiments should be compiled to facilitate a clear comparison. The following table presents a hypothetical dataset for our proposed analogs.
| Compound | Moiety | MEK1 IC50 (nM) | HCT116 GI50 (nM) | p-ERK Inhibition (at 10x GI50) |
| Pimasertib | Isonicotinic Acid | 5.0 | 15.2 | +++ |
| Analog A | Nicotinic Acid | 85.7 | 250.1 | + |
| Analog B | Picolinic Acid | >1000 | >2000 | - |
| Analog C | 2-Cl-Isonicotinic | 3.1 | 9.8 | ++++ |
Interpretation and SAR Discussion:
-
The Importance of the Isonicotinic Scaffold: The hypothetical data clearly shows that altering the core pyridine carboxylic acid structure has a profound impact on activity. Moving the carboxamide group from the 4-position (Pimasertib) to the 3-position (Analog A ) or 2-position (Analog B ) results in a dramatic loss of both biochemical and cellular potency. This suggests that the specific geometry and hydrogen bonding pattern afforded by the isonicotinamide moiety is critical for optimal binding to the allosteric pocket of MEK1.
-
Electronic Effects: The introduction of an electron-withdrawing chlorine atom at the 2-position of the isonicotinic ring (Analog C ) led to a modest but significant improvement in both enzymatic and cellular potency compared to the parent Pimasertib. This result suggests that reducing the pKa of the pyridine nitrogen could enhance a key interaction within the binding site. This provides a clear direction for further optimization, perhaps by exploring other electron-withdrawing groups at this position.
-
Correlation of Data: A strong correlation is observed between the biochemical IC50, the cellular GI50, and the degree of p-ERK inhibition. Analogs with low nanomolar IC50 values effectively inhibit cell proliferation and robustly suppress ERK phosphorylation, confirming that the cellular activity is driven by on-target MEK inhibition.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for evaluating novel analogs of Pimasertib. Based on our hypothetical results, the isonicotinamide core is indispensable for high-potency MEK inhibition. Furthermore, we have identified that electronic modulation of this core, as demonstrated by Analog C , represents a promising avenue for developing a next-generation inhibitor.
Future work should focus on a deeper exploration of substituents on the isonicotinic acid ring to further enhance potency and potentially improve pharmacokinetic properties. The protocols detailed herein provide a validated blueprint for these continued drug discovery efforts, grounding creative medicinal chemistry in rigorous biological evaluation.
References
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PubChem. Pimasertib. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. [Link]
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National Cancer Institute. Definition of pimasertib - NCI Drug Dictionary. [Link]
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My Cancer Genome. pimasertib. [Link]
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National Center for Biotechnology Information. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. pimasertib. [Link]
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Martinelli, E., et al. (2013). Antitumor Activity of Pimasertib, a Selective MEK 1/2 Inhibitor, in Combination With PI3K/mTOR Inhibitors or With Multi-Targeted Kinase Inhibitors in Pimasertib-Resistant Human Lung and Colorectal Cancer Cells. International Journal of Cancer, 133(9), 2089-101. [Link]
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Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
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Yuan, J., et al. (2019). Comparative efficacy and safety of combination therapies for advanced melanoma: a network meta-analysis. BMC Cancer, 19(1), 39. [Link]
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Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(15), 4443. [Link]
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Hata, A. N., et al. (2016). Synergistic activity and heterogeneous acquired resistance of combined MDM2 and MEK inhibition in KRAS mutant cancers. Oncogene, 35(38), 5054-5064. [Link]
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Utkin, I., et al. (2016). Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. Cancer Chemotherapy and Pharmacology, 77(4), 785-796. [Link]
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Lain, S., et al. (2015). The MEK1/2 Inhibitor Pimasertib Enhances Gemcitabine Efficacy in Pancreatic Cancer Models by Altering Ribonucleotide Reductase Subunit-1 (RRM1). Clinical Cancer Research, 21(24), 5545-5556. [Link]
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Khan, F. A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 2221-2252. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Versatility of Isonicotinic Acid. [Link]
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Car-loc-chia, M., et al. (2015). The MEK1/2 Inhibitor Pimasertib Enhances Gemcitabine Efficacy in Pancreatic Cancer Models by Altering Ribonucleotide Reductase Subunit-1 (RRM1). Clinical Cancer Research, 21(24), 5545-5556. [Link]
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A Comparative Guide to the Synthetic Routes of Pimasertib, a MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimasertib (AS-703026/MSC1936369B) is a potent and selective, orally bioavailable, allosteric inhibitor of MEK1/2, the mitogen-activated protein kinase kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. Pimasertib has demonstrated significant antitumor activity in preclinical models and has been investigated in numerous clinical trials for various solid tumors.[1][3][4]
The chemical structure of Pimasertib, N-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]pyridine-4-carboxamide, presents several synthetic challenges, including the stereospecific introduction of the diol side chain and the formation of the diarylamine linkage.[2] The efficiency of the synthetic route is a critical factor in the development of any pharmaceutical agent, impacting cost, scalability, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two plausible synthetic strategies for Pimasertib: a Convergent Synthesis and a Linear Synthesis .
The RAS/RAF/MEK/ERK Signaling Pathway and MEK Inhibition
The RAS/RAF/MEK/ERK pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. The pathway is initiated by the activation of cell surface receptors, leading to the sequential phosphorylation and activation of RAS, RAF, MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and survival. In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.
MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Their central position in the cascade makes them a critical node for therapeutic intervention. By inhibiting MEK, drugs like Pimasertib can effectively block the downstream signaling to ERK, thereby inhibiting tumor cell proliferation and survival.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention by Pimasertib.
Comparative Analysis of Synthetic Routes
The synthesis of Pimasertib can be approached from two primary strategies: a convergent approach, where key fragments are synthesized independently and then coupled, and a linear approach, where the molecule is built sequentially.
Route 1: Convergent Synthesis
A convergent synthesis strategy offers the advantage of maximizing efficiency by allowing for the parallel synthesis of key intermediates, which are then combined in the final steps.[5][6] This approach can lead to higher overall yields and facilitates the purification of intermediates.
The key disconnection in a convergent approach for Pimasertib is at the amide bond and the diarylamine linkage, leading to three key intermediates:
-
Intermediate A: 2-Fluoro-4-iodoaniline
-
Intermediate B: 3-Aminopyridine-4-carboxylic acid
-
Intermediate C: (2S)-3-Aminopropane-1,2-diol
Caption: General workflow for the convergent synthesis of Pimasertib.
Step 1: Synthesis of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (Intermediate D)
This key step involves a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7]
-
Reaction Setup: To an oven-dried flask, add 3-aminopyridine-4-carboxylic acid (Intermediate B), 1-bromo-2-fluoro-4-iodobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃).
-
Solvent and Atmosphere: Add an anhydrous solvent (e.g., toluene or dioxane) and purge the flask with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Step 2: Amide Coupling to form Pimasertib
The final step is the formation of the amide bond between the carboxylic acid (Intermediate D) and the chiral amine (Intermediate C).
-
Activation of Carboxylic Acid: Dissolve this compound in an anhydrous solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Amine Addition: To the activated carboxylic acid, add a solution of (2S)-3-aminopropane-1,2-diol (Intermediate C) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude Pimasertib is then purified by column chromatography or recrystallization to afford the final product.
Route 2: Linear Synthesis
A linear synthesis builds the molecule in a stepwise fashion. While conceptually simpler, it can often lead to lower overall yields due to the cumulative loss at each step.
A plausible linear sequence for Pimasertib could involve the initial formation of the diarylamine, followed by modifications to the pyridine ring, and finally, the addition of the side chain.
Caption: General workflow for the linear synthesis of Pimasertib.
Step 1: Synthesis of 3-((2-Fluoro-4-iodophenyl)amino)-4-cyanopyridine (Intermediate E)
-
Reaction Setup: Similar to the convergent route, combine 3-amino-4-cyanopyridine and 1-bromo-2-fluoro-4-iodobenzene with a palladium catalyst, a phosphine ligand, and a base in an anhydrous solvent under an inert atmosphere.
-
Reaction and Work-up: The reaction is heated and monitored as described previously. After completion, the product is isolated and purified.
Step 2: Hydrolysis to this compound (Intermediate F)
-
Hydrolysis: The nitrile group of Intermediate E is hydrolyzed to a carboxylic acid using either acidic or basic conditions. For example, heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by neutralization.
-
Isolation: The resulting carboxylic acid is precipitated and collected by filtration.
Step 3: Amide Coupling to form Pimasertib
This step is identical to the final step of the convergent synthesis, coupling Intermediate F with (2S)-3-aminopropane-1,2-diol using standard amide coupling reagents.
Performance Comparison
| Parameter | Convergent Synthesis | Linear Synthesis | Rationale and Supporting Data |
| Overall Yield | Potentially Higher | Potentially Lower | Convergent routes generally provide higher overall yields as the number of steps in the longest linear sequence is reduced.[5] For example, if each step has an 80% yield, a 5-step linear synthesis has a 33% overall yield, whereas a convergent route with a longest sequence of 3 steps would have a 51% yield. |
| Scalability | More Favorable | Less Favorable | Parallel synthesis of intermediates in a convergent approach allows for better process control and optimization for large-scale production.[8] |
| Purification | Generally Easier | Can be More Challenging | Intermediates in a convergent synthesis are often less complex and easier to purify. In a linear synthesis, impurities can be carried through multiple steps, complicating purification of the final product. |
| Flexibility for Analogue Synthesis | High | Moderate | The modular nature of a convergent synthesis allows for the easy substitution of different intermediates to generate a library of analogues for structure-activity relationship (SAR) studies. |
| Key Challenges | Optimization of the final coupling steps is crucial. | Accumulation of impurities and lower overall yield. | The Buchwald-Hartwig amination and the final amide coupling are critical steps that require careful optimization of catalysts, ligands, and reaction conditions to achieve high yields and purity.[7] |
Conclusion
Both convergent and linear strategies can be employed for the synthesis of the MEK inhibitor Pimasertib. The convergent approach is generally favored for its potential for higher overall yields, improved scalability, and greater flexibility for the synthesis of analogues. The key to a successful convergent synthesis lies in the efficient preparation of the key building blocks and the optimization of the final coupling reactions.
The linear synthesis , while more straightforward in its design, is likely to be less efficient for large-scale production due to the cumulative loss of material over multiple steps. However, for the initial synthesis of small quantities for research purposes, a linear approach may be a viable option.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, cost considerations, and the need for synthetic flexibility. Further process development and optimization would be necessary to establish a robust and economically viable manufacturing process for Pimasertib.
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Head-to-head comparison of different generations of MEK inhibitors
An In-Depth Guide to the Generations of MEK Inhibitors: A Head-to-Head Comparison for Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive, data-driven comparison of the different generations of MEK inhibitors. We will delve into the mechanistic nuances, comparative efficacy, and the evolution of these critical cancer therapeutics, grounded in experimental data to inform researchers, scientists, and drug development professionals.
The Central Role of the MEK Kinase in Oncology
The RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical intracellular cascade that governs fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through activating mutations in genes like BRAF and RAS, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] MEK1 and MEK2, the dual-specificity kinases at the heart of this cascade, are the exclusive activators of ERK1 and ERK2, making them a highly strategic and specific target for inhibition.[4]
Below is a diagram illustrating the core MAPK signaling cascade and the point of intervention for MEK inhibitors.
Caption: Mechanism of first-generation allosteric MEK inhibitors.
Performance and Limitations
While transformative, particularly in combination with BRAF inhibitors for melanoma, the efficacy of first-generation MEK inhibitors is often curtailed by the development of resistance. [5][6] Mechanisms of Acquired Resistance:
-
Reactivation of the MAPK Pathway: This is the most common escape mechanism. It can occur through secondary mutations in NRAS or MEK, amplification of BRAF, or upregulation of alternative signaling pathways that converge on ERK. [5][7][8]* Activation of Parallel Pathways: Increased activity of pathways like PI3K/AKT can bypass the MEK blockade and sustain cell proliferation. [5][9]* Feedback Reactivation: MEK inhibition can relieve a negative feedback loop, leading to increased C-RAF activity in RAS-mutant tumors, which can paradoxically reactivate the pathway. [10]
Next-Generation MEK Inhibitors: Overcoming Resistance
To counter the limitations of the first generation, newer MEK inhibitors have been developed with distinct mechanisms of action. [1]These aim to inhibit MEK more effectively or target the resistant forms of the kinase.
ATP-Competitive MEK Inhibitors
Unlike their allosteric predecessors, these inhibitors bind directly to the ATP-binding pocket of MEK1/2. [1]This mechanism offers a potential advantage against certain resistance mutations that may occur in the allosteric pocket. [7][10]* Example: E6201: This compound has shown potential for targeting MEK mutants that are resistant to allosteric inhibitors. [10]
Novel Allosteric and Covalent Inhibitors
Research is ongoing to develop novel inhibitors that bind to the allosteric site with different properties, such as covalent binding, to achieve more durable target inhibition. These next-generation compounds are designed to address specific resistance mechanisms. [11]* Example: CInQ-03: A novel allosteric inhibitor that has demonstrated efficacy in preclinical models, including in vivo xenografts, with no observed skin toxicity. [11][12]
Head-to-Head Data Comparison
The following tables summarize key preclinical data for representative MEK inhibitors from different generations. It is crucial to note that IC50 and EC50 values can vary significantly based on the specific assay conditions and cell lines used.
Table 1: Biochemical Potency (IC50)
| Inhibitor (Generation) | Type | Target | IC50 (nM) | Assay Type | Source |
| CI-1040 (First) | Allosteric | MEK1/2 | - | - | [4] |
| PD-0325901 (First) | Allosteric | MEK1/2 | 0.33 | Purified MEK1/2 | [13] |
| Trametinib (First) | Allosteric | MEK1/2 | ~0.9 | Biochemical assay | [14] |
| Cobimetinib (First) | Allosteric | MEK1 | ~4.4 | Biochemical assay | [14] |
| Binimetinib (First) | Allosteric | MEK1/2 | 12 | Melanoma cell lines | [14] |
| Selumetinib (First) | Allosteric | MEK1 | ~14 | Biochemical assay | [14] |
| Tunlametinib (Next) | Allosteric | MEK1 | 1.9 | In vitro kinase assay | [15] |
Table 2: Cellular Activity & In Vivo Efficacy
| Inhibitor | Cell Line | EC50 (nM) | In Vivo Model | Key In Vivo Finding | Source |
| Trametinib | HT-29, Colo205 | - | Colorectal cancer xenografts | Demonstrated robust anticancer activity. | [13] |
| Cobimetinib | BRAF/KRAS mutant | - | Xenograft models | Showed broad in vivo efficacy. | [16] |
| PD-0325901 | B-Raf mutant | - | B-RafV600E tumor xenografts | Potently suppressed tumor growth. | [17] |
| Tunlametinib | Colo 205 (BRAF-mutant) | - | Xenograft model | Resulted in 70-76% tumor growth inhibition. | [14] |
| CInQ-03 | Colon cancer cells | - | Xenograft mouse model | Inhibited colon cancer cell growth. | [11] |
Experimental Protocols for Inhibitor Characterization
To ensure the trustworthiness and reproducibility of findings, standardized experimental workflows are paramount. Below are outlines for key assays used in the characterization of MEK inhibitors.
Biochemical Kinase Assay Workflow
This in vitro assay is fundamental for determining the direct inhibitory potency (IC50) of a compound on the purified MEK enzyme.
Caption: Workflow for a biochemical kinase assay to determine IC50.
Causality Behind Experimental Choices:
-
Purified Enzyme: Using purified MEK1/2 ensures that the measured inhibition is a direct effect on the target kinase, devoid of cellular complexities.
-
Inactive Substrate: An inactive kinase substrate (like ERK2) is essential to specifically measure the activity of MEK1/2.
-
Serial Dilutions: This allows for the generation of a dose-response curve, from which the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be accurately determined.
Cellular Viability Assay Workflow
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells, providing the EC50 value.
Caption: Workflow for a cellular viability assay to determine EC50.
Self-Validating System:
-
A positive control (e.g., a known potent MEK inhibitor) and a negative control (vehicle, e.g., DMSO) must be included on every plate to ensure the assay is performing correctly and to normalize the data. The response of the positive control validates the sensitivity of the cell line to MEK inhibition.
Conclusion and Future Perspectives
The development of MEK inhibitors represents a significant advancement in targeted cancer therapy. First-generation allosteric inhibitors have demonstrated profound clinical benefit, especially in combination therapies for BRAF-mutant cancers. However, the inevitable emergence of resistance necessitates the continued development of next-generation agents. Future research will likely focus on:
-
Novel Mechanisms: Exploring ATP-competitive, covalent, and MEK-RAF complex inhibitors to overcome existing resistance mechanisms. [1]* Combination Therapies: Rational combinations of MEK inhibitors with other targeted agents (e.g., PI3K, CDK4/6 inhibitors) or immunotherapies are crucial to enhancing efficacy and preventing resistance. [2][17]* Biomarker Development: Identifying predictive biomarkers beyond BRAF and RAS mutations will be essential to select patients most likely to benefit from MEK inhibitor therapy.
This guide provides a framework for understanding the landscape of MEK inhibitors. By appreciating the evolution of these drugs, from their mechanism of action to their clinical application and limitations, researchers can better design the next generation of therapeutics to combat cancers driven by the MAPK pathway.
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A Head-to-Head In Vitro Comparison of MEK Inhibitors: Evaluating Derivatives of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid
In the landscape of targeted cancer therapy, the RAS/RAF/MEK/ERK signaling pathway remains a critical axis for intervention, particularly in malignancies driven by activating mutations in BRAF and RAS genes.[1][2][3] Small molecule inhibitors targeting the Mitogen-activated protein kinase (MEK) enzymes, MEK1 and MEK2, have demonstrated significant clinical efficacy. This guide provides an in-depth, objective comparison of the in vitro performance of key MEK inhibitors, with a focus on Cobimetinib, a derivative of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid, against other prominent MEK inhibitors, Trametinib and Selumetinib.
This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols. The experimental choices are explained from a position of field-proven experience, ensuring that the described protocols are robust and self-validating.
The Central Role of MEK in the MAPK Signaling Cascade
The MAPK/ERK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[3] Dysregulation of this pathway, often through gain-of-function mutations in upstream components like BRAF and RAS, leads to constitutive signaling and is a hallmark of many human cancers.[2][4]
MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade, integrating signals from RAF kinases and phosphorylating their sole known substrates, ERK1 and ERK2.[1][5] The strategic position of MEK1/2 makes them an attractive therapeutic target. By inhibiting MEK, we can effectively block the downstream signaling to ERK, thereby inhibiting tumor cell proliferation and survival.[5][6]
Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for MEK inhibitors.
Caption: The MAPK signaling pathway and the inhibitory action of MEK inhibitors.
Comparative In Vitro Evaluation of MEK Inhibitors
To provide a robust comparison, a panel of well-characterized cancer cell lines with known driver mutations in the MAPK pathway should be employed. A typical selection would include cell lines with BRAF V600E mutations (e.g., A375 melanoma), and KRAS mutations (e.g., HCT116 colorectal cancer).
Kinase Inhibition Assay: Direct Assessment of MEK1/2 Inhibition
The most direct measure of a compound's potency is its ability to inhibit the enzymatic activity of its target. A cell-free kinase inhibition assay quantifies the concentration of the inhibitor required to reduce the kinase activity by half (IC50).
Experimental Protocol:
-
Reagents: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 as a substrate, ATP, and the test compounds (Cobimetinib, Trametinib, Selumetinib).
-
Procedure: a. Serially dilute the test compounds in an appropriate buffer (e.g., containing DMSO). b. In a microplate, combine the recombinant MEK1 or MEK2 enzyme with the diluted compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding. c. Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP. d. Allow the reaction to proceed for a specified duration (e.g., 60 minutes) at 30°C. e. Terminate the reaction and quantify the amount of phosphorylated ERK2 using a suitable detection method, such as a phospho-specific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Outcome: This assay will provide a direct comparison of the biochemical potency of Cobimetinib, Trametinib, and Selumetinib against their target kinases.
Cell Proliferation Assay: Assessing Antiproliferative Activity
This assay determines the effect of the inhibitors on the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth is a key metric for evaluating the cellular potency of a drug.
Experimental Protocol:
-
Cell Culture: Culture the selected cancer cell lines (e.g., A375, HCT116) in their recommended growth medium.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[7]
-
Treatment: Prepare serial dilutions of Cobimetinib, Trametinib, and Selumetinib in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72 hours).[7]
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric method, such as the MTS or resazurin reduction assay.[7]
-
Data Analysis: Normalize the viability data to the vehicle control and plot the percentage of viability against the logarithm of the compound concentration. Calculate the IC50 value using a non-linear regression model.[7]
Caption: Workflow for a cell-based proliferation assay to determine IC50 values.
Western Blot Analysis: Target Engagement and Pathway Modulation
To confirm that the observed antiproliferative effects are due to the intended mechanism of action, it is crucial to assess the phosphorylation status of ERK, the direct downstream target of MEK.
Experimental Protocol:
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates) and treat with various concentrations of the MEK inhibitors for a shorter duration (e.g., 1-2 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control, such as β-actin or GAPDH, should also be included. e. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the extent of target inhibition.
Expected Outcome: A dose-dependent decrease in the p-ERK/t-ERK ratio will confirm that the compounds are engaging their target and inhibiting the MAPK pathway within the cellular context.
Comparative Data Summary
The following table provides a hypothetical but representative summary of the kind of data that would be generated from the described in vitro assays, allowing for a direct comparison of Cobimetinib, Trametinib, and Selumetinib.
| Parameter | Cobimetinib | Trametinib | Selumetinib | Reference |
| MEK1 Kinase IC50 (nM) | ~5 | ~0.92 | ~14 | [1][5][8] |
| MEK2 Kinase IC50 (nM) | ~5 | ~1.8 | ~14 | [1][5][8] |
| A375 (BRAF V600E) Proliferation IC50 (nM) | ~10-50 | ~0.5-5 | ~10-100 | [8][9][10] |
| HCT116 (KRAS G13D) Proliferation IC50 (nM) | ~10-100 | ~1-10 | ~50-200 | [8][10] |
| p-ERK Inhibition in A375 cells (IC50, nM) | ~5-20 | ~0.5-5 | ~10-50 | [5][11][12] |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions and cell lines used.
Conclusion and Future Directions
This guide outlines a comprehensive and robust framework for the in vitro comparison of MEK inhibitors derived from this compound, such as Cobimetinib, against other established drugs in the same class. The described assays provide a multi-faceted evaluation of compound performance, from direct target engagement to cellular efficacy.
The data generated from these studies are critical for lead optimization and candidate selection in drug discovery programs. Future in vitro studies could explore mechanisms of acquired resistance, the effects of combination therapies, and the impact on a broader panel of cancer cell lines to better understand the therapeutic potential of these compounds.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pimasertib Analogs Built on an Isonicotinic Acid Scaffold
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for pimasertib, a potent and selective allosteric inhibitor of MEK1/2 kinases. Our focus is on the central isonicotinic acid core, dissecting how modifications to its key substituents influence inhibitory potency and cellular activity. This document is intended for researchers in medicinal chemistry and drug discovery, offering insights into the rational design of next-generation MEK inhibitors.
Introduction: Pimasertib and the MAPK/ERK Pathway
The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cellular processes including proliferation, differentiation, and survival.[1][2] Its aberrant activation, often driven by mutations in RAS or RAF genes, is a hallmark of many human cancers.[2][3] Mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) are dual-specificity kinases that serve as a central node in this pathway, phosphorylating and activating ERK1/2.[4] Their unique position as the sole activators of ERK makes them a highly attractive target for therapeutic intervention.[4]
Pimasertib (also known as AS-703026 or MSC1936369B) is an orally bioavailable, small-molecule inhibitor that selectively targets MEK1 and MEK2.[1][5] It functions as an ATP-noncompetitive, allosteric inhibitor, binding to a pocket adjacent to the ATP-binding site, a mechanism that confers high selectivity over other kinases.[3][6][7] Preclinical and clinical studies have demonstrated its potential in treating various tumor types, particularly those with mutations in the MAPK pathway.[8][9]
The chemical architecture of pimasertib is built upon an isonicotinamide scaffold. Specifically, it is a derivative of 3-(anilino)isonicotinic acid. This guide will explore the distinct roles of its three primary structural components and hypothesize on how systematic modifications would likely impact its biological activity, based on established medicinal chemistry principles and data from related kinase inhibitors.
Signaling Pathway Context: The Role of MEK1/2
To appreciate the significance of pimasertib's inhibitory action, it is crucial to visualize its place within the MAPK/ERK signaling cascade.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by Pimasertib.
Core Structure and Hypothesized SAR of Pimasertib
The structure of pimasertib can be deconstructed into three key pharmacophoric elements, all attached to the central pyridine ring:
-
The 3-Anilino Moiety: The (2-fluoro-4-iodophenyl)amino group.
-
The Isonicotinamide Core: The central pyridine-4-carboxamide scaffold.
-
The Amide Side-Chain: The (S)-N-(2,3-dihydroxypropyl) group.
A systematic SAR study would involve modifying each of these components to probe their contribution to binding affinity, selectivity, and pharmacokinetic properties.
Caption: Key regions for SAR exploration on the Pimasertib scaffold.
Region 1: The 3-Anilino Moiety - Probing the Allosteric Pocket
The (2-fluoro-4-iodophenyl)amino group is critical for binding within the allosteric pocket of MEK1/2. The substituents on this ring are finely tuned for optimal potency.
-
4-Iodo Group: The large, lipophilic iodine atom is a common feature in potent kinase inhibitors. It is hypothesized to occupy a hydrophobic sub-pocket, contributing significantly to binding affinity through van der Waals interactions. Replacing it with smaller halogens (Br, Cl) or a methyl group would likely lead to a progressive loss of potency.
-
2-Fluoro Group: The ortho-fluoro substituent is crucial. It likely serves to lock the conformation of the anilino ring relative to the isonicotinamide core through a combination of steric influence and potential intramolecular hydrogen bonding with the aniline N-H. This pre-organizes the molecule for optimal binding and can also block metabolic attack at the ortho position, improving pharmacokinetic stability.
Region 2: The Isonicotinic Acid Core - The Central Scaffold
The pyridine ring and its nitrogen atom are central to the molecule's architecture. The pyridine nitrogen is likely a key hydrogen bond acceptor, interacting with hinge region residues of the kinase.
-
Positional Isomerism: Moving the carboxamide group to position 3 (nicotinamide) or 2 (picolinamide) would drastically alter the geometry of the molecule. This would misalign the other key interacting groups (Anilino and Dihydroxypropyl), almost certainly leading to a dramatic loss of inhibitory activity.
-
Ring Bioisosteres: Replacing the pyridine with other heteroaromatic rings (e.g., pyrimidine, pyrazine) could be explored. While this might maintain some activity if the key hydrogen bonding vectors are preserved, it would also alter the electronic properties and geometry of the entire scaffold.
Region 3: The Amide Side-Chain - Driving Solubility and Specificity
The (S)-N-(2,3-dihydroxypropyl) side chain is essential for both potency and drug-like properties.
-
Diol Functionality: The two hydroxyl groups are key hydrogen bond donors and acceptors. They likely form a network of interactions with solvent-exposed residues at the mouth of the binding pocket. This polar tail is also critical for ensuring adequate aqueous solubility, a vital property for an orally bioavailable drug.
-
Stereochemistry: The (S) configuration is likely absolute. Reversing the stereocenter to (R) would change the spatial orientation of the diol, disrupting the optimal hydrogen bonding network and reducing potency.
-
Chain Length and Analogs: Truncating or extending the propyl chain would alter the positioning of the hydroxyl groups. Replacing the diol with a single hydroxyl, an amino group, or a non-polar alkyl chain would be expected to significantly decrease binding affinity and solubility.
Comparative Data of Hypothetical Analogs
To illustrate the principles discussed above, the following table presents hypothetical data for a series of pimasertib analogs. This data is predictive, based on common medicinal chemistry outcomes for kinase inhibitors, and serves to guide the rational design process. Pimasertib is included as the reference compound.
| Compound ID | Region 1 Modification (R¹) | Region 3 Modification (R²) | MEK1 IC₅₀ (nM) | p-ERK IC₅₀ (nM) | A375 Cell GI₅₀ (nM) | Rationale for Predicted Activity |
| Pimasertib | 2-F, 4-I | (S)-2,3-dihydroxypropyl | 5 | 10 | 15 | Reference Compound |
| Analog 1A | 2-F, 4-Br | (S)-2,3-dihydroxypropyl | 25 | 50 | 70 | Reduced hydrophobic interaction from smaller halogen. |
| Analog 1B | 2-F, 4-H | (S)-2,3-dihydroxypropyl | >1000 | >1000 | >1000 | Complete loss of key hydrophobic interaction. |
| Analog 1C | H , 4-I | (S)-2,3-dihydroxypropyl | 150 | 300 | 450 | Loss of conformational lock from ortho-fluoro group. |
| Analog 3A | 2-F, 4-I | (R) -2,3-dihydroxypropyl | 500 | 800 | 1200 | Incorrect stereochemistry disrupts H-bonding. |
| Analog 3B | 2-F, 4-I | 2-hydroxyethyl | 80 | 150 | 200 | Loss of one hydroxyl group reduces H-bond network. |
| Analog 3C | 2-F, 4-I | propyl | >5000 | >5000 | >5000 | Loss of all H-bonding and solubility from polar tail. |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
Experimental Protocols for SAR Evaluation
A robust SAR campaign requires a tiered screening approach to efficiently evaluate newly synthesized analogs. The workflow progresses from target-based biochemical assays to cell-based assays of target engagement and finally to phenotypic assays of anti-proliferative activity.
Workflow for SAR Screening
Caption: A typical workflow for the evaluation of kinase inhibitor analogs.
Protocol: MEK1 Kinase Inhibition Assay (Biochemical IC₅₀)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of MEK1.
-
Materials: Recombinant human MEK1 (activated), kinase-dead ERK2 (substrate), ³³P-γATP, test compounds (dissolved in DMSO), kinase reaction buffer (20 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM 2-mercaptoethanol).[6]
-
Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 5 nM).
-
Pre-incubation: In a 96-well plate, add 0.2 nM MEK1 to each well containing the diluted test compounds or DMSO vehicle control. Incubate for 40 minutes at room temperature to allow compound binding.[6]
-
Kinase Reaction Initiation: Start the reaction by adding a master mix containing 1 µM kinase-dead ERK2 and ³³P-γATP (final concentration ~30 µM).[6]
-
Incubation: Allow the reaction to proceed for 40-90 minutes at room temperature.[6]
-
Quenching and Detection: Stop the reaction by transferring the mixture to a filter plate (e.g., Durapore) containing 12.5% trichloroacetic acid (TCA) to precipitate the phosphorylated protein.[6]
-
Analysis: Wash the filters, dry, and measure the incorporated radioactivity using a scintillation counter. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cellular p-ERK Inhibition Assay (Western Blot)
This assay measures target engagement within a cellular context by quantifying the reduction of MEK1's direct downstream substrate, phosphorylated ERK (p-ERK).
-
Cell Culture: Plate A375 (B-RAF V600E mutant) or other suitable cancer cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 10 µM to 1 nM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 (as a loading control). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities and normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against compound concentration to determine the cellular IC₅₀.
Conclusion and Future Directions
The SAR of pimasertib is a well-orchestrated interplay between three key structural regions built upon a central isonicotinamide core. The (2-fluoro-4-iodophenyl)amino group provides the critical hydrophobic and conformational anchoring in the allosteric pocket, while the (S)-N-(2,3-dihydroxypropyl) side chain ensures potency and favorable pharmacokinetic properties through hydrogen bonding and enhanced solubility. The isonicotinic acid scaffold serves as the rigid framework that optimally presents these functionalities.
Future drug design efforts could focus on replacing the 4-iodo substituent with alternative hydrophobic groups that may offer improved metabolic stability or a different selectivity profile. Furthermore, exploring bioisosteres for the diol side-chain that retain the crucial hydrogen bonding network while potentially improving properties like cell permeability or reducing susceptibility to glucuronidation could yield next-generation MEK inhibitors with an enhanced therapeutic window. Any such effort must, however, respect the finely tuned architecture that makes pimasertib a potent and selective inhibitor.
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A Comparative Guide to Structural Analogs of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid in MEK Inhibition
For drug discovery researchers and medicinal chemists, the journey from a chemical intermediate to a life-saving therapeutic is one of meticulous design, synthesis, and evaluation. This guide provides an in-depth comparison of structural analogs derived from the key intermediate, 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid. This scaffold is the cornerstone of several potent and selective allosteric inhibitors of MEK1 and MEK2, crucial kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, making MEK an attractive target for therapeutic intervention.[1][2]
This document will dissect the structure-activity relationships (SAR) of key analogs, including the FDA-approved drugs Trametinib and Cobimetinib, and explore a next-generation compound designed to overcome acquired resistance. We will provide supporting preclinical data and detailed experimental protocols to empower researchers in their quest for novel and more effective cancer therapies.
The Central Role of the Diarylaminopyridine Scaffold
The 3-((2-fluoro-4-iodophenyl)amino) moiety is a privileged scaffold in the design of allosteric MEK inhibitors.[1][3] Unlike ATP-competitive inhibitors that bind in a highly conserved active site, these compounds target a unique pocket adjacent to the ATP-binding site.[4][5] This allosteric inhibition locks the kinase in an inactive conformation, preventing its activation by upstream RAF kinases. The 2-fluoro-4-iodophenyl group plays a critical role in binding within this pocket, while the pyridine nitrogen acts as a key hydrogen bond acceptor. The isonicotinic acid provides a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Key Structural Analogs
The following sections will compare the performance of prominent MEK inhibitors that have evolved from the foundational this compound scaffold.
Trametinib (Mekinist®): A Benchmark for Potency
Trametinib (GSK1120212) is a potent, selective, and orally bioavailable MEK1/2 inhibitor.[6][7] It received FDA approval in 2013 for the treatment of BRAF V600E/K mutant metastatic melanoma.[7][8] The structure of Trametinib elaborates on the core scaffold by forming a complex pyridopyrimidine ring system from the isonicotinic acid precursor.
Key Structural Features and SAR Insights:
-
Core Diarylaminopyridine: The 2-fluoro-4-iodophenyl group is essential for high-affinity binding in the allosteric pocket.[4]
-
Pyridopyrimidine Ring System: This extension from the isonicotinic acid portion optimizes interactions within the binding site and contributes to the molecule's overall conformation.
-
N-acetamide Group: The acetamide moiety on the pendant phenyl ring provides an additional interaction point, enhancing binding affinity.[4]
-
Cyclopropyl Group: This small, rigid group is often used in medicinal chemistry to improve metabolic stability and potency.
Cobimetinib (Cotellic®): A Variation on a Theme
Cobimetinib (GDC-0973) is another potent and selective MEK1 inhibitor, approved by the FDA in 2015 for use in combination with a BRAF inhibitor for BRAF V600 mutation-positive melanoma.[9][10] While it shares the 2-fluoro-4-iodophenylamino core, the benzoic acid derivative (rather than isonicotinic acid) is coupled with a distinct piperidinyl-azetidinol moiety.
Key Structural Features and SAR Insights:
-
Shared Pharmacophore: Like Trametinib, Cobimetinib retains the crucial 2-fluoro-4-iodophenylamino group for MEK binding.
-
Difluorophenyl Ring: The addition of a second fluorine atom to the benzoic acid ring likely enhances binding interactions.
-
Piperidinyl-Azetidinol Side Chain: This complex, three-dimensional structure is optimized to occupy a specific region of the allosteric pocket, contributing to Cobimetinib's high potency and distinct pharmacokinetic profile.[11]
Trametiglue: A Next-Generation Analog Tackling Resistance
A significant challenge with targeted therapies like MEK inhibitors is the development of acquired resistance.[4] Recent structural biology studies have revealed that Trametinib's binding is enhanced when MEK is in a complex with the scaffold protein KSR (Kinase Suppressor of RAS).[4][5][12] However, this interaction is less stable with RAF-MEK complexes, which can contribute to adaptive resistance.[4]
To address this, "Trametiglue" was designed as a next-generation analog of Trametinib.[4][12]
Key Structural Features and SAR Insights:
-
Sulfamide Bioisostere: Trametiglue replaces the N-acetamide group of Trametinib with a sulfamide moiety.[4] This change was rationally designed based on structural insights into how Trametinib interacts with the KSR-MEK interface.
-
Enhanced Interfacial Binding: The sulfamide group is proposed to form more stable interactions at the KSR-MEK interface, effectively "gluing" the complex together.[4] This enhanced binding is designed to limit the adaptive resistance seen with first-generation inhibitors.
Performance Data Summary
The following table summarizes the in vitro potency of these key analogs against MEK1 and in a cell-based assay measuring the phosphorylation of ERK, the downstream target of MEK.
| Compound | MEK1 IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (BRAF V600E mutant cells) | Key Features |
| Trametinib | 0.92 - 1.8 | ~0.5 | Potent MEK1/2 inhibitor, complex pyridopyrimidine scaffold.[6] |
| Cobimetinib | 4.2 | ~10 | Potent MEK1 inhibitor, distinct piperidinyl-azetidinol side chain.[13][14] |
| Trametiglue | (Data not publicly available) | (Data not publicly available) | Next-generation analog with a sulfamide moiety to overcome resistance.[4] |
Experimental Protocols
To ensure the reproducibility and validity of research in this area, we provide detailed, step-by-step protocols for the key assays used to characterize MEK inhibitors.
In Vitro MEK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MEK1. The principle involves MEK1 phosphorylating its substrate, an inactive form of ERK2, in the presence of ATP. The amount of phosphorylated ERK2 (p-ERK) is then quantified.
Workflow Diagram:
Caption: Workflow for an in vitro MEK1 kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Dilute purified, active MEK1 enzyme and inactive ERK2 substrate in kinase buffer to desired concentrations.
-
Prepare a stock solution of ATP in water.
-
Perform serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).[1]
-
Add 2 µL of the MEK1 enzyme solution and incubate for 15-30 minutes at room temperature to allow for compound binding.[1][15]
-
Initiate the reaction by adding 2 µL of a substrate mix containing inactive ERK2 and ATP.[1][11]
-
Incubate the plate at 30°C for 60 minutes.[15]
-
-
Detection (Example using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus, MEK1 activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Phospho-ERK (p-ERK) Assay
This assay measures the functional inhibition of the MEK pathway within intact cells. It quantifies the level of phosphorylated ERK (the direct downstream target of MEK) in response to pathway stimulation and inhibitor treatment.
Workflow Diagram:
Caption: Workflow for a cell-based phospho-ERK inhibition assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation) in appropriate media.
-
Seed the cells into a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.[3]
-
-
Compound Treatment:
-
Lysis and Protein Quantification:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Detection (Example using Western Blot):
-
Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[3]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2.[16]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[3]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC₅₀.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective allosteric MEK inhibitors. The clinical success of Trametinib and Cobimetinib validates this approach for cancer therapy. However, the emergence of drug resistance remains a critical challenge.
The rational design of next-generation analogs, exemplified by Trametiglue, demonstrates a promising path forward.[4] By leveraging a deeper structural understanding of how these inhibitors interact not just with MEK, but with the entire RAF-MEK-KSR signaling complex, researchers can design novel compounds with improved efficacy and the ability to overcome resistance mechanisms. Future efforts in this area will likely focus on:
-
Structure-Based Design: Exploiting the subtle differences between RAF-MEK and KSR-MEK complexes to design inhibitors with enhanced selectivity and interfacial binding properties.
-
Targeting Resistance Mutations: Developing analogs that can effectively inhibit mutated forms of MEK that arise during treatment.
-
Combination Therapies: Exploring novel combinations of next-generation MEK inhibitors with other targeted agents to achieve synergistic anti-tumor effects and prevent the emergence of resistance.
The continued exploration of structural analogs based on this core diarylaminopyridine scaffold holds significant promise for expanding the arsenal of targeted therapies against cancer.
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The Potential of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid as a Privileged Scaffold for Kinase Inhibitor Discovery: A Comparative Guide
In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient lead generation. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets with high affinity.[1][2] This guide provides an in-depth validation of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid, a scaffold that has already proven its clinical relevance as the backbone of the MEK inhibitor Pimasertib. We will explore its potential to transcend this single target and establish itself as a privileged scaffold for the broader kinase inhibitor landscape.
Understanding the "Privileged Scaffold" Concept
A privileged scaffold is not merely a common chemical moiety; it is a pre-validated starting point for drug discovery campaigns.[1] The inherent value of a privileged scaffold lies in its proven ability to interact with key biological targets, thereby increasing the efficiency and success rate of screening for new drug candidates. Key characteristics of these scaffolds include:
-
Versatile Binding: The ability to be decorated with various functional groups to achieve potent and selective binding to a range of biological targets.[1]
-
Favorable Physicochemical Properties: Often exhibiting drug-like properties such as good solubility, metabolic stability, and oral bioavailability.
-
Synthetically Tractable: The core structure should be amenable to chemical modification, allowing for the creation of diverse compound libraries.
This guide will dissect this compound through the lens of these principles, comparing it against well-established privileged scaffolds in kinase inhibitor design.
The Case Study: this compound
The subject of our investigation, this compound, is a substituted anilinopyridine carboxylic acid. Its primary claim to fame is its role as the foundational scaffold for the clinical-stage MEK1/2 inhibitor, Pimasertib (MSC1936369B).[3] Pimasertib is a potent and selective allosteric inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[4]
Interestingly, this compound is also a major metabolite of Pimasertib, designated as M445.[5][6] This intrinsic biological relevance as both a synthetic precursor and a metabolic product underscores its stability and compatibility within a physiological environment.
Below is the chemical structure of the scaffold, highlighting key positions for potential derivatization:
Caption: Chemical structure of this compound.
Physicochemical Properties
A preliminary analysis of the scaffold's properties suggests a promising starting point for library development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FIN₂O₂ | [7] |
| Molecular Weight | 358.11 g/mol | [7] |
| XLogP3 | 3.8 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
These properties fall within the desirable range for oral bioavailability, as famously defined by Lipinski's Rule of Five.
The RAS/RAF/MEK/ERK Signaling Pathway: The Primary Target
To understand the current biological context of our scaffold, it is crucial to visualize its place within the RAS/RAF/MEK/ERK signaling cascade. Pimasertib, the principal derivative of this scaffold, targets MEK1/2.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Pimasertib.
Comparative Analysis with Established Privileged Scaffolds in Kinase Drug Discovery
To objectively assess the potential of this compound, we compare it to scaffolds that have unequivocally achieved "privileged" status, as evidenced by their presence in multiple approved kinase inhibitors targeting different kinases.
| Privileged Scaffold | Approved Drug(s) & Primary Target(s) |
| Quinazoline | Gefitinib (EGFR), Erlotinib (EGFR), Lapatinib (EGFR, HER2), Vandetanib (VEGFR, EGFR, RET)[8][9] |
| Pyrimidine | Imatinib (BCR-Abl, c-KIT, PDGFR), Ruxolitinib (JAK1/2), Acalabrutinib (BTK)[10] |
| Indole | Sunitinib (VEGFR, PDGFR, c-KIT), Nintedanib (VEGFR, FGFR, PDGFR), Tofacitinib (JAK)[11][12] |
| Pyrazolopyrimidine | Ibrutinib (BTK), Ruxolitinib (JAK1/2)[13] |
| This compound | Pimasertib (MEK1/2) (Clinical Candidate) |
This comparison highlights a critical point: while our scaffold has a strong association with a single, important kinase target, it currently lacks the documented multi-target engagement that defines the other scaffolds as privileged. This does not diminish its potential but rather frames the necessary direction for future research. The synthetic accessibility and favorable physicochemical properties of the anilinopyridine core suggest that with appropriate diversification, it could indeed engage other kinase targets.
Experimental Validation Workflow for a Privileged Scaffold
The journey from a promising scaffold to a validated privileged one is paved with rigorous experimental testing. The following workflow outlines the key stages of this process.
Caption: A generalized experimental workflow for validating a potential privileged scaffold.
Detailed Experimental Protocols
To empower researchers to validate this scaffold, we provide detailed, step-by-step methodologies for key assays.
Biochemical Kinase Activity Assay (LanthaScreen® TR-FRET)
This assay format is a robust method for determining the inhibitory activity of compounds against purified kinases.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the inhibition of substrate phosphorylation by a kinase. A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor), bringing them into proximity and allowing for FRET. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[14][15]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in 1X Kinase Buffer.
-
Prepare a 2X substrate/ATP solution in 1X Kinase Buffer. The ATP concentration should be at the Km for the specific kinase.
-
Prepare a 2X antibody/EDTA solution in TR-FRET Dilution Buffer.
-
Prepare serial dilutions of the test compound (derivatives of the scaffold) in DMSO, followed by dilution in 1X Kinase Buffer to create a 4X stock.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 4X test compound to the assay wells.
-
Add 2.5 µL of 2X kinase solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the 2X antibody/EDTA solution.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement Assay (Western Blot for Phospho-ERK)
This assay confirms that a compound inhibits the target kinase within a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. To assess MEK inhibition, the levels of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK, are measured and normalized to the total amount of ERK protein.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A375 melanoma cells with a BRAF mutation) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or PMA) for 10-15 minutes to induce ERK phosphorylation.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with a primary antibody against total ERK to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present in a cell culture, which is directly proportional to the number of metabolically active, viable cells.[16] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction.
Protocol:
-
Cell Plating:
-
Seed cancer cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for 72 hours under standard cell culture conditions.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value as a core component of a potent and selective MEK1/2 inhibitor. Its favorable physicochemical properties and proven success in a clinical-stage compound strongly suggest its potential as a privileged scaffold. However, to fully validate this status, a systematic exploration of its derivatization and screening against a broad panel of kinases is imperative. The experimental workflows and protocols detailed in this guide provide a comprehensive roadmap for such an undertaking. Future research should focus on diversifying the substituents at the carboxylic acid and exploring modifications to the aniline and pyridine rings to modulate selectivity and target engagement. Success in these endeavors could unlock the full potential of this scaffold, establishing it as a valuable tool in the armamentarium of medicinal chemists for the development of the next generation of kinase inhibitors.
References
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- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- Druker, B. J., Talpaz, M., Resta, D. J., Peng, B., Buchdunger, E., Ford, J. M., ... & Sawyers, C. L. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England journal of medicine, 344(14), 1031–1037.
- Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109–3117.
- Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., Li, G., ... & Cherrington, J. M. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical cancer research, 9(1), 327–337.
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- Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Dalrymple, S. A. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58–61.
- Harrison, C., Kiladjian, J. J., Al-Ali, H. K., Gisslinger, H., Waltzman, R., Stalbovskaya, V., ... & Verstovsek, S. (2012). JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis. New England Journal of Medicine, 366(9), 787–798.
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Safety Operating Guide
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid proper disposal procedures
As a Senior Application Scientist, it is understood that the integrity of research extends beyond the bench to the responsible management of all materials, including waste. The proper disposal of a specialized chemical like 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid is not merely a regulatory compliance task; it is a fundamental component of ensuring laboratory safety, environmental stewardship, and the validity of our collective scientific work.
This guide provides a direct, procedural framework for the safe handling and disposal of this compound (CAS No. 885588-03-4). The protocols outlined herein are grounded in established safety principles and regulatory standards, designed to provide clear, actionable steps for research professionals.
Hazard Profile and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary precautions and the ultimate disposal pathway. This compound is an irritant and must be handled with care.[1]
Its primary classification as a halogenated organic compound is the most critical factor for its disposal.[2][3][4] Halogenated wastes cannot be mixed with general non-halogenated solvent waste streams due to the specific, high-temperature incineration requirements needed to prevent the formation of toxic byproducts like dioxins and furans.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][5] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [5][6] |
These hazards mandate that all waste generated, including the pure compound, contaminated labware, and personal protective equipment (PPE), be treated as hazardous waste.
Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposal is strict segregation at the point of generation to ensure safety and compliance.[7] Do not drain-dispose or mix this waste with non-hazardous materials.[8][9]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Based on the compound's irritant nature, the following PPE is mandatory when handling the chemical or its waste[1]:
-
Gloves: Nitrile gloves are recommended. Inspect for tears before use and dispose of them as contaminated solid waste after handling.[10]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes or fine dust.[1]
-
Lab Coat: A fastened lab coat is required to protect skin and clothing.[1]
Step 2: Segregate and Collect Waste at the Source
Immediately segregate all waste materials contaminated with this compound into a dedicated, properly labeled hazardous waste container.
-
Solid Waste:
-
Unused or expired pure compound.
-
Contaminated consumables: Weigh paper, pipette tips, spatulas, and wipes.
-
Contaminated PPE: Used gloves, disposable lab coats.
-
-
Liquid Waste:
Step 3: Use Designated Hazardous Waste Containers
Select a container that is compatible with the waste type and in good condition.
-
Containers must be sealable, leak-proof, and clearly marked.[7]
-
For liquid waste, use a chemically resistant bottle (e.g., glass or polyethylene) with a secure, screw-top cap.
-
Keep containers closed except when actively adding waste.[11] This minimizes the release of vapors and prevents spills.
Step 4: Label Waste Containers Clearly and Completely
Proper labeling is a critical OSHA and EPA requirement.[7][12] Your institution's Environmental Health & Safety (EHS) office will provide specific label formats, but they must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and its CAS number "885588-03-4" .
-
An accurate list of all contents, including solvents if it is a liquid waste stream.
-
The relevant hazard information (e.g., "Irritant," "Toxic").
-
The accumulation start date (the date the first drop of waste was added).
Step 5: Store Waste in a Designated Satellite Accumulation Area
Store the sealed and labeled waste container in a designated area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition, heat, and incompatible chemicals.[7]
-
Within a secondary containment bin to catch any potential leaks.
Step 6: Arrange for Final Disposal via Licensed Professionals
The final step is to coordinate with your institution's EHS or a certified hazardous waste disposal contractor.[10][13]
-
The required disposal method for this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal (TSD) facility. [10][14] Incineration is necessary to ensure the complete destruction of the halogenated organic molecule.[14]
-
Never attempt to neutralize or treat this chemical waste in the lab without a validated and approved procedure from your institution's Chemical Hygiene Officer.[13][15]
Visualized Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of laboratory chemical waste.
Emergency Spill Procedures
In the event of a spill, safety is the immediate priority.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Prevent access to the spill location.
-
Assess the Spill: For a small, manageable spill, and only if you are trained to do so, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
-
Cleanup: Wear appropriate PPE. Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Package Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[1]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Adherence to these procedures is a professional responsibility that protects you, your colleagues, and the wider community. Always consult your institution's specific Chemical Hygiene Plan (CHP) and your EHS department for guidance.[12]
References
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Environmental Marketing Services. (n.d.). Tips for Streamlining Lab Chemical Waste Disposal. Retrieved from [Link]
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Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 59026791. Retrieved from [Link]
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Duke University SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
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Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
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PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Westlaw. (n.d.). California Code of Regulations: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
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Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid
This document provides a comprehensive, risk-based framework for the safe handling of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (CAS No. 885588-03-4). As a specialized chemical intermediate in drug development, its unique structure—incorporating a halogenated aromatic aniline and a pyridine carboxylic acid moiety—necessitates a stringent and well-understood personal protective equipment (PPE) protocol. This guide moves beyond mere checklists to instill a deep understanding of why each measure is critical, ensuring a self-validating system of safety for all laboratory personnel.
Hazard Assessment: Understanding the Molecule to Mitigate Risk
The foundation of any safety protocol is a thorough understanding of the specific chemical hazards. The Safety Data Sheet (SDS) for this compound identifies the following primary hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications, while informative, represent the minimum baseline for hazard communication. A deeper analysis of the compound's structural components is essential for a truly expert-level risk assessment.
-
2-Fluoro-4-iodoaniline moiety: This portion of the molecule presents the most significant toxicological concern. Anilines as a class are known for their ability to be readily absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2] The Occupational Safety and Health Administration (OSHA) sets the Permissible Exposure Limit (PEL) for aniline at 5 ppm, with the American Conference of Governmental Industrial Hygienists (ACGIH) recommending a lower Threshold Limit Value (TLV) of 2 ppm.[2][3] Furthermore, aniline is treated as a suspected carcinogen.[2][4]
-
Iodine substitution: Halogenated compounds require special handling and disposal considerations.[5] The presence of iodine is particularly noteworthy. OSHA and ACGIH have established a very low ceiling limit for iodine vapor and inhalable fractions at 0.1 ppm and 0.01 ppm respectively, which should not be exceeded at any time during the workday.[6][7][8][9]
-
Isonicotinic Acid moiety: While less acutely toxic, pyridine derivatives can be irritating and require careful handling.[10][11][12]
-
Solid (Powder) Form: The compound's solid state presents a significant risk of aerosolization, leading to inhalation exposure.[3] Potent powder active pharmaceutical ingredients (APIs) pose the greatest exposure risk because they can be easily inhaled.[3]
The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all exercise. It is a system designed to protect against the specific risks identified. The following table outlines the minimum required PPE for handling this compound, particularly in its solid form.
| PPE Component | Specification & Rationale |
| Primary Gloves | Viton® or specialized laminate (e.g., Norfoil™/Silver Shield®) gloves. Rationale: Standard nitrile gloves show poor resistance to halogenated and aromatic hydrocarbons.[13][14] Viton® is specifically recommended for chlorinated and aromatic solvents, making it a more robust choice.[13][14][15] Laminate gloves offer the broadest chemical resistance against the most aggressive chemicals.[13][15] |
| Secondary Gloves | Long-cuff nitrile gloves (minimum 8 mil thickness). Rationale: Double-gloving provides an essential layer of protection against tears and pinholes in the primary glove.[16] The nitrile over-glove protects the more expensive primary glove from physical damage and is disposed of after each operation. The long cuff should be pulled over the sleeve of the lab coat. |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield. Rationale: The compound is a serious eye irritant.[1] Safety glasses with side shields are inadequate. Goggles provide a complete seal around the eyes to protect against fine powders. A face shield is required in addition to goggles to protect the rest of the face from any potential splashes or puffs of powder during handling. |
| Body Protection | Disposable, low-linting coverall with elastic cuffs (e.g., Tyvek®). Rationale: A standard cotton lab coat is insufficient as it can become contaminated and is not easily decontaminated. A disposable coverall provides full-body protection, prevents contamination of personal clothing, and can be safely disposed of as hazardous waste after use. Elastic cuffs ensure a tight seal with the inner gloves. |
| Respiratory Protection | NIOSH-approved elastomeric half-mask respirator with P100 (oil-proof) particulate filters. Rationale: Due to the respiratory irritation hazard and the compound's potency, a simple dust mask (e.g., N95) is not sufficient for anything beyond very small, incidental handling within a containment device. A reusable elastomeric respirator with P100 filters provides a higher protection factor and a better facial seal.[8] P-series filters are chosen as a best practice in a lab where oil-based aerosols could potentially be present.[5] All users must be properly fit-tested and trained per OSHA regulations.[17] |
Operational Plan: Step-by-Step Safety Procedures
Adherence to strict, sequential procedures is paramount. These workflows are designed to be self-validating systems, minimizing the chance of error and exposure.
The entire process, from preparation to cleanup, must be meticulously planned to minimize exposure. All manipulations of the solid compound must occur within a certified chemical fume hood, ventilated balance enclosure, or glove box.
Sources
- 1. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 2. nj.gov [nj.gov]
- 3. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 4. Aniline - IDLH | NIOSH | CDC [cdc.gov]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. nj.gov [nj.gov]
- 7. IODINE | Occupational Safety and Health Administration [osha.gov]
- 8. Iodine - IDLH | NIOSH | CDC [cdc.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 10. nj.gov [nj.gov]
- 11. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 14. purdue.edu [purdue.edu]
- 15. safety.caltech.edu [safety.caltech.edu]
- 16. Not All Gloves are Created Equal [publications.aiha.org]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
